molecular formula C18H26O3 B227621 Trisporic acid CAS No. 11043-91-7

Trisporic acid

Cat. No.: B227621
CAS No.: 11043-91-7
M. Wt: 290.4 g/mol
InChI Key: OSQWPUQNCKZCOA-URERACSSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trisporic acid, also known as this compound, is a useful research compound. Its molecular formula is C18H26O3 and its molecular weight is 290.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

11043-91-7

Molecular Formula

C18H26O3

Molecular Weight

290.4 g/mol

IUPAC Name

1,3-dimethyl-2-[(1E,3E)-3-methylocta-1,3-dienyl]-4-oxocyclohex-2-ene-1-carboxylic acid

InChI

InChI=1S/C18H26O3/c1-5-6-7-8-13(2)9-10-15-14(3)16(19)11-12-18(15,4)17(20)21/h8-10H,5-7,11-12H2,1-4H3,(H,20,21)/b10-9+,13-8+

InChI Key

OSQWPUQNCKZCOA-URERACSSSA-N

SMILES

CCCCC=C(C)C=CC1=C(C(=O)CCC1(C)C(=O)O)C

Isomeric SMILES

CCCC/C=C(\C)/C=C/C1=C(C(=O)CCC1(C)C(=O)O)C

Canonical SMILES

CCCCC=C(C)C=CC1=C(C(=O)CCC1(C)C(=O)O)C

Synonyms

trisporic acid

Origin of Product

United States

Foundational & Exploratory

The Discovery of Trisporic Acid in Blakeslea trispora: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Pioneering Research into Fungal Sexual Communication

This technical guide provides a comprehensive overview of the historical discovery of Trisporic acid in the zygomycete fungus Blakeslea trispora. It is intended for researchers, scientists, and drug development professionals interested in the intricate world of fungal endocrinology, secondary metabolite biosynthesis, and the evolution of sexual signaling. This document delves into the key experiments, presents quantitative data in a structured format, and offers detailed experimental protocols that were pivotal in elucidating the structure and function of this important fungal pheromone.

Introduction: The Dawn of Fungal Endocrinology

The discovery of this compound marked a seminal moment in mycology, revealing a sophisticated system of chemical communication governing sexual reproduction in zygomycetes. Early observations of enhanced carotenoid production in mated cultures of Blakeslea trispora hinted at the presence of diffusible signaling molecules.[1] This initial curiosity sparked decades of research, culminating in the isolation and characterization of this compound and its precursors, collectively known as trisporoids. These molecules, derived from β-carotene, act as sex pheromones, orchestrating the complex process of zygospore formation between the two mating types, designated as (+) and (-).[1][2] This guide retraces the path of this discovery, highlighting the ingenious experimental approaches that unraveled this fascinating biological story.

The Cooperative Biosynthesis of a Pheromone

A key breakthrough in understanding this compound was the realization that its biosynthesis is a cooperative effort between the (+) and (-) mating types of B. trispora.[2] Neither strain can efficiently produce the final active compounds alone; instead, they exchange a series of pathway-specific precursors.[3] The (-) strain produces and secretes precursors that are then taken up and modified by the (+) strain, and vice-versa, in a remarkable display of metabolic collaboration.[2]

Quantitative Analysis of this compound Production

The production of this compound is tightly regulated and significantly enhanced in mated cultures. The following table summarizes the quantitative yields of this compound under different culture conditions, demonstrating the synergistic interaction between the mating types.

Culture ConditionThis compound Yield (relative to mated culture)Reference
Mated (+) and (-) culture100% (approx. 50 mg/L)[3]
(+) culture alone0.1%[3]
(-) culture alone< 0.0001%[3]
(+) culture + M-factor (from (-) culture)0.4%[3]
(-) culture + P-factor (from (+) culture)1.0%[3]

Key Experimental Protocols

The elucidation of the this compound story was made possible by the development and application of several key experimental techniques. This section provides detailed methodologies for some of the most critical experiments.

Cultivation of Blakeslea trispora

Objective: To grow (+) and (-) strains of B. trispora for the production of this compound and its precursors.

Materials:

  • Blakeslea trispora (+) and (-) strains (e.g., ATCC 14271 and ATCC 14272)

  • Potato Dextrose Agar (B569324) (PDA) plates

  • Liquid culture medium (e.g., a defined medium containing glucose, asparagine, vitamins, and minerals)

  • Sterile flasks and culture tubes

  • Incubator

Procedure:

  • Maintain stock cultures of B. trispora (+) and (-) strains on PDA plates at 25°C.

  • For liquid cultures, inoculate separate flasks containing the sterile liquid medium with spores from the (+) and (-) strains. For mated cultures, inoculate a single flask with spores from both strains.

  • Incubate the flasks on a rotary shaker at 25-28°C for 5-7 days.

  • Monitor fungal growth (mycelial biomass) and pigment production (carotenoids).

Extraction and Purification of Trisporoids

Objective: To isolate this compound and its precursors from the culture medium.[4][5]

Materials:

  • B. trispora culture filtrate

  • Organic solvents (e.g., chloroform (B151607), ethyl acetate)

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Developing solvents for TLC (e.g., a mixture of hexane (B92381) and ethyl acetate)

  • UV lamp for visualization

Procedure:

  • Separate the mycelium from the culture broth by filtration.

  • Acidify the culture filtrate to pH 2-3 with HCl.

  • Extract the acidified filtrate with an equal volume of chloroform or ethyl acetate (B1210297) in a separatory funnel.

  • Collect the organic phase and concentrate it under reduced pressure using a rotary evaporator.

  • The concentrated extract can be further purified by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

  • Monitor the fractions by TLC. Trisporoids can be visualized under a UV lamp as dark spots.[4]

Zygophore Induction Bioassay in Mucor mucedo

Objective: To determine the biological activity of this compound extracts. This bioassay utilizes the induction of zygophores (specialized sexual hyphae) in the (-) strain of Mucor mucedo as a sensitive indicator of this compound presence.[4][5]

Materials:

  • Mucor mucedo (-) strain

  • PDA plates

  • Sterile filter paper discs

  • This compound extract (dissolved in a small amount of ethanol)

  • Control solvent (ethanol)

Procedure:

  • Inoculate the center of a PDA plate with the (-) strain of Mucor mucedo.

  • Allow the mycelium to grow for 24-48 hours.

  • Apply a small amount of the this compound extract to a sterile filter paper disc and let the solvent evaporate.

  • Place the disc on the agar surface, a few centimeters away from the growing edge of the M. mucedo mycelium.

  • As a negative control, place a disc treated only with the solvent.

  • Incubate the plate at room temperature and observe for the formation of zygophores in the direction of the disc containing the active extract within 12-24 hours. The number and density of zygophores can be used as a semi-quantitative measure of activity.[5]

Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

Objective: To quantify the expression levels of genes involved in the this compound biosynthesis and response pathways.[6][7][8]

Materials:

  • Mycelial samples from B. trispora cultures

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase kit

  • qPCR instrument

  • Primers specific for target genes (e.g., tsp1, tsp3, carRA, carB) and a reference gene (e.g., actin)[8]

  • SYBR Green or other fluorescent dye-based qPCR master mix

Procedure:

  • Harvest mycelia from liquid cultures and immediately freeze in liquid nitrogen.

  • Extract total RNA using a suitable kit, following the manufacturer's instructions.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize cDNA from the purified RNA using a reverse transcriptase kit.

  • Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative expression levels of the target genes, normalized to the reference gene.

Visualizing the Discovery

The complex interplay of molecules and experimental steps can be better understood through visualization. The following diagrams, created using the DOT language, illustrate the this compound signaling pathway and a typical experimental workflow for its discovery.

This compound Signaling Pathway

Trisporic_Acid_Signaling_Pathway cluster_plus (+) Mating Type cluster_minus (-) Mating Type cluster_response Biological Response beta_carotene_plus β-Carotene precursors_plus Precursors beta_carotene_plus->precursors_plus trisporins_trisporols Trisporins & Trisporols precursors_plus->trisporins_trisporols Uptake by (-) methyl_trisporates Methyl-trisporates trisporic_acid This compound methyl_trisporates->trisporic_acid Conversion in (-) beta_carotene_minus β-Carotene precursors_minus Precursors beta_carotene_minus->precursors_minus precursors_minus->methyl_trisporates Uptake by (+) trisporins_trisporols->trisporic_acid gene_expression Altered Gene Expression (e.g., carRA, carB, tsp3) trisporic_acid->gene_expression zygophore_formation Zygophore Formation gene_expression->zygophore_formation carotenogenesis Enhanced Carotenogenesis gene_expression->carotenogenesis

Caption: Cooperative biosynthesis and action of this compound.

Experimental Workflow for this compound Discovery

Experimental_Workflow cluster_culture 1. Fungal Cultivation cluster_extraction 2. Extraction & Purification cluster_activity 3. Bioactivity Assessment cluster_analysis 4. Structural Elucidation & Quantification culture Culture of B. trispora (+) and (-) strains (single and mated) extraction Solvent Extraction of Culture Filtrate culture->extraction tlc Thin-Layer Chromatography extraction->tlc bioassay Zygophore Induction Bioassay in M. mucedo tlc->bioassay spectroscopy Spectroscopic Analysis (UV, MS, NMR) tlc->spectroscopy hplc HPLC for Quantification spectroscopy->hplc

Caption: Workflow for isolation and characterization of this compound.

Conclusion: A Legacy of Discovery

The discovery of this compound in Blakeslea trispora stands as a testament to the power of curiosity-driven research. The journey from observing enhanced pigmentation in mated cultures to elucidating a complex, cooperatively synthesized pheromone pathway has profoundly shaped our understanding of fungal communication and reproduction. The experimental techniques developed and refined during this endeavor have become standard tools in the study of fungal secondary metabolites. For researchers, scientists, and drug development professionals, the story of this compound offers not only a fascinating case study in chemical ecology but also a rich source of inspiration for the discovery of novel bioactive compounds from the fungal kingdom. The intricate regulation of its biosynthesis and its potent biological activity at low concentrations continue to make this compound and its derivatives compelling subjects for both fundamental research and potential biotechnological applications.

References

The Role of Trisporic Acid in Zygomycete Sexual Reproduction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Trisporic acid (TA), a C18 terpenoid derived from β-carotene, serves as the primary sex pheromone in the Zygomycetes, orchestrating the complex process of sexual reproduction. This technical guide provides an in-depth examination of the biosynthesis of this compound, its signaling pathways, and the methodologies employed in its study. Quantitative data on its effects, detailed experimental protocols, and visualizations of the key pathways are presented to serve as a comprehensive resource for researchers in mycology, fungal biotechnology, and drug development.

Introduction

Sexual reproduction in Zygomycetes, a phylum of fungi characterized by the formation of zygospores, is a tightly regulated process initiated by the recognition of compatible mating partners. This recognition is not mediated by physical contact but by the diffusion of chemical signals. In the mid-20th century, pioneering work by Blakeslee and subsequent researchers identified a family of compounds, the trisporoids, with this compound being the most potent, as the key signaling molecules governing this process.[1]

This compound and its precursors are volatile organic compounds derived from the oxidative cleavage of β-carotene.[2] Their biosynthesis is a cooperative effort between the two mating types, designated as (+) and (-), a remarkable example of intercellular communication and metabolic cooperation. The final active compound, this compound, is only synthesized when both mating types are in close proximity, ensuring that the energy-intensive process of sexual reproduction is initiated only when a suitable partner is available.[3]

The primary and most observable effect of this compound is the induction of specialized hyphae called zygophores.[1] These structures exhibit chemotropic growth, growing towards increasing concentrations of this compound and its precursors, ultimately leading to the fusion of gametangia and the formation of a diploid zygospore.[4]

This guide will delve into the molecular mechanisms underlying the synthesis and perception of this compound, providing researchers with the necessary information to investigate this fascinating biological system.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step pathway that begins with the carotenoid precursor, β-carotene. The synthesis is a collaborative process requiring the exchange of intermediate compounds between the (+) and (-) mating types.

Initial Steps: From β-Carotene to 4-dihydrotrisporin

Both mating types are capable of cleaving β-carotene to produce a C18 intermediate, which is then converted to 4-dihydrotrisporin. This initial cleavage is a critical regulatory step and is catalyzed by a β-carotene oxygenase, encoded by the tsp3 gene.[2]

Mating Type-Specific Pathways

From 4-dihydrotrisporin, the pathway diverges into mating type-specific branches. This division of labor necessitates the exchange of intermediates to produce the final this compound.

  • (-) Mating Type: The (-) hyphae convert 4-dihydrotrisporin into trisporin and trisporol. These compounds are then secreted and taken up by the (+) hyphae. The conversion of 4-dihydrotrisporin to trisporin is catalyzed by the NADP-dependent enzyme 4-dihydrotrisporin-dehydrogenase, encoded by the tsp2 gene.[3]

  • (+) Mating Type: The (+) hyphae convert 4-dihydrotrisporin into 4-dihydromethyl trisporate. This compound is then secreted and taken up by the (-) hyphae.

Final Synthesis of this compound

Both mating types can convert the intermediates received from their partner into this compound.

  • In the (-) mating type , the imported 4-dihydromethyl trisporate is converted to methyltrisporate and finally to this compound. The conversion of 4-dihydromethyl trisporate is catalyzed by 4-dihydromethyltrisporate dehydrogenase (TDH), encoded by the tsp1 gene.[5]

  • In the (+) mating type , the imported trisporin and trisporol are converted to this compound. The enzymes in the (+)-strains are thought to be oxidases, whereas dehydrogenases are utilized in the (-)-strains.[6]

The cooperative nature of this pathway is a key feature, ensuring that this compound is only produced when compatible mating partners are present.

Trisporic_Acid_Biosynthesis cluster_minus (-) Mating Type cluster_plus (+) Mating Type 4-dihydrotrisporin_minus 4-dihydrotrisporin Trisporin/Trisporol Trisporin / Trisporol 4-dihydrotrisporin_minus->Trisporin/Trisporol Tsp2 (Dehydrogenase) Trisporin/Trisporol_imported Trisporin / Trisporol Trisporin/Trisporol->Trisporin/Trisporol_imported Export/Import 4-dihydromethyl_trisporate_imported 4-dihydromethyl trisporate Trisporic_Acid_minus This compound 4-dihydromethyl_trisporate_imported->Trisporic_Acid_minus Tsp1 (TDH) 4-dihydrotrisporin_plus 4-dihydrotrisporin 4-dihydromethyl_trisporate 4-dihydromethyl trisporate 4-dihydrotrisporin_plus->4-dihydromethyl_trisporate 4-dihydromethyl_trisporate->4-dihydromethyl_trisporate_imported Export/Import Trisporic_Acid_plus This compound Trisporin/Trisporol_imported->Trisporic_Acid_plus Oxidases beta-Carotene beta-Carotene beta-Carotene->4-dihydrotrisporin_minus Tsp3 beta-Carotene->4-dihydrotrisporin_plus Tsp3

Caption: Cooperative biosynthesis of this compound.

Quantitative Data

The production and effects of this compound are quantifiable, providing valuable insights into the regulation of sexual reproduction.

Table 1: this compound Production in Blakeslea trispora [7]

Culture ConditionThis compound Production (% of mixed culture)
(+) culture alone0.1%
(+) culture + M-factor from (-) culture0.4%
(-) culture alone< 0.0001%
(-) culture + P-factor from (+) culture1%
Mixed (+) and (-) cultures100% (50 mg/L)

Table 2: Gene Expression Changes in Response to this compound in Blakeslea trispora [4]

GeneMating TypeTreatmentFold Change in Expression
tsp3 (Carotene Oxygenase)(+)This compound B (14 µg/mL)Progressive transcript turnover
tsp3(-)This compound B (14 µg/mL)Increased transcript levels
tsp1 (TDH)(+) and (-)Sexual and Asexual PhasesDownregulated compared to tsp3
carRA(+)This compoundProgressive transcript turnover

Experimental Protocols

Extraction and Purification of this compound from Blakeslea trispora

This protocol is adapted from methods described for the extraction of trisporoids.[8][9][10]

Materials:

  • Mated cultures of Blakeslea trispora

  • Chloroform (B151607)

  • 4% Sodium bicarbonate solution

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • (Trimethylsilyl)diazomethane (for methylation, optional)

  • Silica (B1680970) gel for chromatography

  • Ethanol

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Harvest and Acidify Culture Medium: Collect the culture medium from mated B. trispora cultures. Adjust the pH to 2 with HCl.

  • Initial Chloroform Extraction: Extract the acidified medium with an equal volume of chloroform. Separate the chloroform phase.

  • Bicarbonate Extraction: Extract the chloroform phase with 4% sodium bicarbonate solution. This will move the acidic this compound into the aqueous bicarbonate phase.

  • Back Extraction: Acidify the bicarbonate fraction with HCl and extract again with chloroform.

  • Solvent Evaporation: Evaporate the chloroform under reduced pressure using a rotary evaporator to obtain a crude extract.

  • (Optional) Methylation: For analysis by gas chromatography or to improve solubility in certain solvents, the acidic extract can be methylated using (trimethylsilyl)diazomethane.

  • Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and apply to a silica gel column. Elute with a gradient of solvents (e.g., hexane:ethyl acetate) to separate the different trisporoids.

  • Fraction Collection and Analysis: Collect fractions and analyze by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify fractions containing this compound.

  • Final Purification: Pool the fractions containing this compound and evaporate the solvent. The resulting solid can be further purified by recrystallization.

Quantification of this compound

This compound has a characteristic UV absorbance spectrum.

Procedure:

  • Dissolve a known amount of purified this compound in a suitable solvent (e.g., ethanol).

  • Measure the absorbance at the maximum wavelength (λmax), which is typically around 320-330 nm.

  • Calculate the concentration using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette. The molar extinction coefficient for this compound needs to be experimentally determined or obtained from the literature.

HPLC provides a more sensitive and specific method for quantifying this compound and its precursors.[11][12][13]

Instrumentation and Conditions:

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid or acetic acid is common for improving peak shape). A typical gradient might start with a lower concentration of acetonitrile and increase over time.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at the λmax of this compound (e.g., 325 nm).

  • Standard Curve: Prepare a series of standard solutions of purified this compound of known concentrations. Inject these standards to generate a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the extracted and purified sample and determine the concentration of this compound by comparing its peak area to the standard curve.

Zygophore Induction Bioassay in Mucor mucedo

This bioassay is used to determine the biological activity of this compound and its precursors.[14]

Materials:

  • Agar (B569324) plates with a suitable medium for Mucor mucedo.

  • (-) mating type culture of Mucor mucedo.

  • This compound solutions of varying concentrations.

  • Sterile filter paper discs.

Procedure:

  • Inoculate the center of an agar plate with the (-) mating type of M. mucedo.

  • Allow the mycelium to grow for a defined period (e.g., 24-48 hours).

  • Apply a known volume of the this compound solution to a sterile filter paper disc.

  • Place the disc a short distance from the growing edge of the mycelium.

  • Incubate the plate for a further period (e.g., 12-24 hours).

  • Observe the formation of zygophores in the zone between the mycelial front and the filter paper disc using a microscope.

  • The activity can be quantified by counting the number of zygophores per unit area or by determining the minimum concentration of this compound that induces zygophore formation.

Zygophore_Induction_Bioassay cluster_plate Agar Plate Inoculum (-) M. mucedo Inoculum Mycelial_Growth Mycelial Growth Front Filter_Disc Filter Disc with This compound Zygophore_Zone Zone of Zygophore Induction Trisporic_Acid_Signaling Trisporic_Acid This compound GPCR Putative GPCR Trisporic_Acid->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation MAPKKK MAPKKK G_Protein->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation Transcription_Factor Transcription Factor MAPK->Transcription_Factor Phosphorylation Gene_Expression Gene Expression (e.g., zygophore development genes) Transcription_Factor->Gene_Expression Regulation Zygophore_Development Zygophore Development Gene_Expression->Zygophore_Development

References

An In-depth Technical Guide to the Trisporic Acid Biosynthesis Pathway from β-Carotene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the trisporic acid biosynthesis pathway, a critical signaling route in the sexual reproduction of zygomycete fungi. This compound, a C18 apocarotenoid derived from β-carotene, functions as a sex pheromone, coordinating the developmental program leading to the formation of zygospores.[1] This document details the enzymatic steps, precursor molecules, and the cooperative nature of this pathway between the two mating types, designated as (+) and (-). Furthermore, it outlines relevant experimental protocols for the study of this pathway and presents quantitative data where available.

The Cooperative Biosynthesis of this compound

The synthesis of this compound is a hallmark of the sexual development in Mucorales and is a cooperative process requiring the presence of both (+) and (-) mating strains.[1][2] Neither strain can complete the synthesis independently; instead, they exchange pathway intermediates.[1][2] The overall pathway begins with the cleavage of β-carotene and proceeds through a series of oxidation and modification steps to yield the final active this compound molecules.

Initial Cleavage of β-Carotene

The biosynthesis is initiated by the oxidative cleavage of β-carotene. This process is catalyzed by carotenoid cleavage dioxygenases (CCDs). In Phycomyces blakesleeanus, two key CCDs have been identified: CarS and AcaA.[3]

  • CarS (Carotenoid Cleavage Oxygenase): This enzyme performs the initial cleavage of β-carotene at the 11',12' double bond to produce a C25 apocarotenal (B190595) (β-apo-12'-carotenal) and a C15 fragment.[3]

  • AcaA (Apocarotenoid Cleavage Oxygenase): The C25 fragment generated by CarS is then cleaved by AcaA at the 13,14 double bond to yield a C18 ketone, β-apo-13-carotenone, which is the first C18 trisporoid, and a C7 fragment.[3][4]

Mating Type-Specific Pathways

Following the initial cleavage events, the pathway diverges into mating type-specific branches. The (+) and (-) strains each produce and secrete specific precursors that are then taken up and modified by the opposite mating type.

In the (-) strain:

  • β-apo-13-carotenone is converted to trisporin.

  • Trisporin is then reduced to trisporol. Both trisporin and trisporol are secreted by the (-) strain.

In the (+) strain:

  • β-apo-13-carotenone is converted to 4-dihydromethyltrisporate. This intermediate is secreted by the (+) strain.

Final Synthesis of this compound

The final steps of this compound synthesis involve the uptake and conversion of the secreted precursors by the opposite mating type.

  • The (+) strain takes up trisporin and trisporol from the (-) strain and oxidizes them to this compound.

  • The (-) strain takes up 4-dihydromethyltrisporate from the (+) strain and converts it to this compound. This conversion is catalyzed by the enzyme 4-dihydromethyltrisporate dehydrogenase (TSP1) , an NADP-dependent enzyme belonging to the aldo/keto reductase superfamily.[5][6]

The major forms of this compound produced are this compound B and C, which differ in the oxidation state of a side-chain carbon.

Quantitative Data

Quantitative data on the this compound biosynthesis pathway is limited in the literature, particularly regarding enzyme kinetics. The table below summarizes available quantitative information.

ParameterOrganismMating TypeConditionValueReference
Product Yield
This compoundBlakeslea trisporaMixed (+/-)5 days culture50 mg/L[7]
This compoundBlakeslea trispora(+)Stimulated with M-factor from (-) strain0.4% of mixed culture yield[7]
This compoundBlakeslea trispora(-)Stimulated with P-factor from (+) strain1% of mixed culture yield[7]
β-caroteneMucor circinelloidesCBS 277.49Continuous illumination698.4 ± 3.68 µg/g[8]
β-caroteneMucor circinelloidesWJ11Continuous illumination275.06 µg/g[8]
Enzyme Kinetics
4-dihydromethyltrisporate dehydrogenase (TSP1)Mucor mucedo(-)Induced with this compoundApparent Molecular Mass: 33 kDa[6]
β-carotene 15,15´-monooxygenaseChicken intestinal mucosaN/AIn vitro assayContains one iron/mole protein[9]
Note: Detailed enzyme kinetic parameters such as Km, Vmax, and kcat for the key enzymes in the this compound biosynthesis pathway are not readily available in the reviewed scientific literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the this compound biosynthesis pathway.

Extraction and Quantification of Trisporoids by HPLC-MS/MS

This protocol describes the extraction of trisporoids from fungal cultures and their quantification using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

3.1.1. Materials and Reagents

  • Fungal culture (liquid or solid)

  • Ethyl acetate

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Internal standard (e.g., a deuterated analog if available)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Nitrogen evaporator

  • HPLC-MS/MS system with an Electrospray Ionization (ESI) source

3.1.2. Extraction Procedure

  • Liquid Culture:

    • Separate the mycelium from the culture broth by filtration.

    • Acidify the culture broth to pH 2.5 with HCl.

    • Extract the acidified broth three times with an equal volume of ethyl acetate.

    • Pool the organic phases and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure or with a nitrogen stream.

  • Solid Culture:

    • Harvest the fungal mycelium and agar (B569324) from the petri dish.

    • Homogenize the sample in a suitable solvent (e.g., a mixture of methanol and ethyl acetate).

    • Perform a liquid-liquid extraction as described for liquid cultures.

3.1.3. Solid Phase Extraction (SPE) Cleanup

  • Condition the C18 SPE cartridge with methanol followed by acidified water (pH 2.5).

  • Dissolve the dried extract in a small volume of the mobile phase and load it onto the cartridge.

  • Wash the cartridge with a low percentage of organic solvent to remove polar impurities.

  • Elute the trisporoids with methanol.

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for HPLC-MS/MS analysis.

3.1.4. HPLC-MS/MS Analysis

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage of B over several minutes to elute the compounds.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • MS Detection: ESI in positive or negative ion mode. Use Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions for specific trisporoids need to be determined by infusion of standards.

Gene Expression Analysis by Quantitative PCR (qPCR)

This protocol outlines the steps for analyzing the expression of genes involved in the this compound biosynthesis pathway using qPCR.

3.2.1. Materials and Reagents

  • Fungal mycelium

  • Liquid nitrogen

  • RNA extraction kit suitable for fungi

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green-based)

  • qPCR instrument

  • Primers for target genes (e.g., carS, acaA, tsp1) and reference genes (e.g., actin, GAPDH). Primer sequences need to be designed based on the specific gene sequences of the organism under study.

3.2.2. RNA Extraction and cDNA Synthesis

  • Harvest fungal mycelium and immediately freeze in liquid nitrogen.

  • Grind the frozen mycelium to a fine powder using a mortar and pestle.

  • Extract total RNA using a suitable kit following the manufacturer's instructions.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.

3.2.3. qPCR Reaction

  • Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers, and cDNA template.

  • Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Include no-template controls and no-reverse-transcriptase controls to check for contamination.

  • Analyze the results using the ΔΔCt method to determine the relative gene expression levels, normalized to one or more stable reference genes.

Visualizations

This compound Biosynthesis Pathway

Trisporic_Acid_Biosynthesis cluster_Shared Shared Pathway cluster_Minus (-) Mating Type cluster_Plus (+) Mating Type cluster_Minus_Final (-) Mating Type beta-Carotene beta-Carotene beta-apo-12-carotenal beta-apo-12-carotenal beta-Carotene->beta-apo-12-carotenal CarS beta-apo-13-carotenone beta-apo-13-carotenone beta-apo-12-carotenal->beta-apo-13-carotenone AcaA Trisporin Trisporin beta-apo-13-carotenone->Trisporin 4-dihydromethyltrisporate 4-dihydromethyltrisporate beta-apo-13-carotenone->4-dihydromethyltrisporate Trisporol Trisporol Trisporin->Trisporol Trisporic Acid_Plus This compound Trisporol->Trisporic Acid_Plus Oxidation Trisporol->Trisporic Acid_Plus Uptake by (+) Trisporic Acid_Minus This compound 4-dihydromethyltrisporate->Trisporic Acid_Minus TSP1 4-dihydromethyltrisporate->Trisporic Acid_Minus Uptake by (-)

Caption: Cooperative biosynthesis of this compound from β-carotene by (+) and (-) mating types.

Putative Pheromone Signaling Pathway

The precise receptor and downstream signaling components for this compound in Mucorales are not fully elucidated. However, based on known fungal pheromone response pathways, a plausible signaling cascade can be proposed, likely involving a G-protein coupled receptor (GPCR) and a Mitogen-Activated Protein Kinase (MAPK) cascade.

Putative_Pheromone_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Cascade Trisporic_Acid This compound GPCR Putative GPCR Trisporic_Acid->GPCR Binding G_Protein G-Protein Complex GPCR->G_Protein Activation MAPKKK MAPKKK G_Protein->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation Transcription_Factor Transcription Factor (e.g., SexP/SexM) MAPK->Transcription_Factor Activation Gene_Expression Target Gene Expression (e.g., carotenogenesis, development) Transcription_Factor->Gene_Expression Regulation

Caption: A putative signaling pathway for this compound response in Mucorales.

Experimental Workflow for Trisporoid Analysis

Experimental_Workflow Fungal_Culture Fungal Culture ((+) and (-) strains) Extraction Solvent Extraction (Ethyl Acetate) Fungal_Culture->Extraction SPE Solid Phase Extraction (C18 Cleanup) Extraction->SPE HPLC_MSMS HPLC-MS/MS Analysis SPE->HPLC_MSMS Data_Analysis Data Analysis (Quantification) HPLC_MSMS->Data_Analysis Results Results (Trisporoid Profile) Data_Analysis->Results

References

Trisporic Acid: A Comprehensive Technical Guide to its Mechanism as a Fungal Pheromone

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide or whitepaper on the core mechanism of Trisporic acid as a fungal pheromone.

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (TSA) is a C-18 terpenoid derived from β-carotene that functions as the primary sex pheromone in fungi of the Mucorales order, mediating the recognition between opposite mating types (+) and (-).[1][2] Its biosynthesis is a hallmark of intercellular cooperation, requiring a diffusible exchange of mating-type-specific precursors to produce the final active molecule.[3][4] Upon synthesis, TSA orchestrates a complex developmental program, inducing the formation of specialized sexual hyphae (zygophores) and guiding their chemotropic growth toward a compatible partner, culminating in the formation of a zygospore.[1][5] This process involves the transcriptional regulation of key genes, including a positive feedback loop that amplifies TSA synthesis.[6][7] This guide provides a detailed examination of the TSA biosynthesis pathway, its signaling mechanism, quantitative data on its effects, and key experimental protocols used in its study, offering insights for researchers and professionals in mycology and drug development.

Introduction to Fungal Pheromones and this compound

Intercellular communication is fundamental to the life cycles of multicellular and unicellular organisms. In fungi, pheromones are critical signaling molecules that choreograph the complex process of sexual reproduction.[8][9] While higher fungi, such as ascomycetes and basidiomycetes, typically employ peptide-based pheromones that bind to G-protein-coupled receptors (GPCRs), the Mucoromycota utilize a distinct, volatile organic molecule: this compound.[2][10][11]

Discovered in 1964 as a metabolite that enhances carotenoid production in Blakeslea trispora, TSA was later identified as the key hormone inducing sexual differentiation in Mucor mucedo.[12] Unlike self-contained signaling molecules, the production of TSA is a collaborative venture. Neither the (+) nor the (-) mating type can synthesize TSA alone; they must be in close proximity to exchange intermediate compounds, ensuring that sexual development is only initiated between compatible partners.[13][14] This unique mechanism of cooperative synthesis and action makes the TSA pathway a compelling subject for studying fungal communication and a potential target for novel antifungal strategies.

The Cooperative Biosynthesis of this compound

The synthesis of this compound is a multi-step process that begins with β-carotene and is partitioned between the (+) and (-) mating strains.[15][16] The pathway relies on the diffusion of volatile intermediates, which are processed by the receiving strain to ultimately generate TSA.

Initial Steps: From β-Carotene to the First Intermediates

Both mating types possess the genetic blueprint to convert β-carotene into the initial C18 backbone of trisporoids.[4] This process involves two key enzymatic cleavage reactions.

  • First Cleavage: The enzyme β-carotene oxygenase, encoded by genes such as tsp3 in Rhizopus oryzae or carS in Phycomyces blakesleeanus, cleaves β-carotene to produce β-apo-12′-carotenal.[7][14][15]

  • Second Cleavage: A subsequent cleavage, mediated by an enzyme like AcaA, yields β-apo-13-carotenone, which serves as the foundational C18 structure for all trisporoids.[2][15]

  • Formation of 4-dihydrotrisporin: Further enzymatic reactions, including hydroxylation and saturation, convert β-apo-13-carotenone into 4-dihydrotrisporin in both mating types.[4][15]

The Mating-Type Specific Exchange Pathway

From 4-dihydrotrisporin, the pathway diverges, with each mating type producing specific precursors that are exchanged.[3][17]

  • The (+) Strain converts 4-dihydrotrisporin into 4-dihydromethyl trisporate . This compound is then secreted and taken up by the (-) strain.[3][4][10]

  • The (-) Strain produces trisporin and trisporol . These intermediates are secreted and subsequently imported by the (+) strain.[2][4][17]

Once the precursors are transferred, each strain carries out the final enzymatic conversions to produce this compound.[3][4] For instance, in the (-) strain, the imported 4-dihydromethyl trisporate is converted to methyltrisporate by the enzyme 4-dihydromethyltrisporate dehydrogenase (TDH), an enzyme specifically active in the (-) mating type.[10] This cooperative synthesis ensures that significant amounts of the final pheromone are produced only when both partners are present.

Trisporic_Acid_Biosynthesis cluster_plus (+) Mating Type Hypha cluster_minus (-) Mating Type Hypha p_carotene β-Carotene p_apo13 β-apo-13-carotenone p_carotene->p_apo13 Tsp3/CarS, AcaA p_4dhts 4-dihydrotrisporin p_apo13->p_4dhts p_4dmt 4-dihydromethyl trisporate p_4dhts->p_4dmt m_4dmt 4-dihydromethyl trisporate (from (+) strain) p_4dmt->m_4dmt Diffusion p_trisporin Trisporin (from (-) strain) p_tsa This compound p_trisporin->p_tsa m_carotene β-Carotene m_apo13 β-apo-13-carotenone m_carotene->m_apo13 Tsp3/CarS, AcaA m_4dhts 4-dihydrotrisporin m_apo13->m_4dhts m_trisporin Trisporin & Trisporol m_4dhts->m_trisporin m_trisporin->p_trisporin Diffusion m_methyl_ts Methyltrisporate m_4dmt->m_methyl_ts TDH m_tsa This compound m_methyl_ts->m_tsa

Caption: Cooperative biosynthesis pathway of this compound.
Genetic Regulation and Positive Feedback

The biosynthesis of TSA is tightly regulated at the transcriptional level. The expression of key biosynthetic genes, such as the β-carotene oxygenase-encoding tsp3, is strongly induced in mated cultures or by the direct addition of TSA.[7] This creates a positive feedback loop where the presence of TSA upregulates its own synthesis pathway, as well as the production of its precursor, β-carotene.[6][15] This amplification ensures a robust pheromonal response once compatible partners have been recognized.

Signaling and Physiological Action

This compound acts as the terminal signal that triggers the entire process of sexual development in Mucorales.

Zygophore Induction and Chemotropism

The primary physiological effect of TSA is the cessation of asexual sporangiophore formation and the induction of specialized sexual hyphae known as zygophores.[1][13] These structures are the progametangia that will eventually fuse. The cooperative synthesis pathway creates a concentration gradient of volatile intermediates and the final TSA product between the two hyphae. This gradient acts as a chemotropic guide, causing the zygophores to grow towards each other from distances of up to two millimeters, ensuring they meet and fuse.[5][13]

Transcriptional Control

TSA and its precursors directly influence the transcription of genes essential for sexual development.[10] The expression of mating-type genes (sexM and sexP) is induced by TSA, linking the pheromone signal directly to the master regulators of sexual identity.[14] This demonstrates that TSA is not just an attractant but a master regulator that initiates a new developmental program within the fungal cells.

Trisporic_Acid_Signaling tsa This compound receptor Putative Receptor (Binding Mechanism Under Investigation) tsa->receptor signal_cascade Signal Transduction Cascade receptor->signal_cascade nucleus Nucleus signal_cascade->nucleus gene_exp Transcriptional Upregulation nucleus->gene_exp e.g., sexM, sexP, tsp3 response Physiological Response gene_exp->response zygophore Zygophore Formation response->zygophore chemotropism Chemotropic Growth response->chemotropism

Caption: Conceptual signaling pathway of this compound.

Quantitative Analysis of this compound Activity

While much of the research on this compound is descriptive, several studies have provided quantitative data on its metabolic effects and the efficacy of related compounds. The following tables summarize key findings from metabolomic and bioactivity studies.

Table 1: Metabolic Changes in Blakeslea trispora Induced by this compound (Data synthesized from metabolomic studies using GC-MS)[18]

Metabolite ClassObserved ChangeKey Affected MetabolitesImplication
Carbohydrates Altered LevelsGlycerol, Myo-inositolIndicates shifts in primary carbon metabolism and energy pathways.
Amino Acids Altered LevelsGlutamine, γ-aminobutyrate (GABA)Suggests a role in nitrogen metabolism and stress response regulation.
Fatty Acids Altered LevelsPalmitic acid, Oleic acidPoints to modifications in lipid synthesis and membrane composition.
Organic Acids Altered LevelsSuccinic acid, Fumaric acidReflects changes in the TCA cycle and related metabolic pathways.

Table 2: Inhibitory Concentrations of Related Terpenoid Acids (Data from various studies on compounds with similar backbones)[19][20]

CompoundTarget/AssayCell Line/OrganismIC₅₀ Value (µM)
Lucidenic Acid ACytotoxicityPC-3 (Prostate Cancer)35.0 ± 4.1
Lucidenic Acid Eα-glucosidase inhibition-32.5
Lucidenic Acid QMaltase inhibition-51.0
Valproic AcidCytotoxicity (48h)OVCAR-3 (Ovarian Cancer)105.5
Valproic AcidCytotoxicity (48h)SKOV-3 (Ovarian Cancer)220.8

Note: These compounds are not this compound but are structurally related terpenoids. Their IC₅₀ values provide a comparative context for the bioactivity of such molecules, relevant for drug development professionals.

Key Experimental Protocols

Investigating the this compound pathway requires a combination of biochemical, genetic, and analytical techniques.

Isolation and Analysis of Trisporoids

This protocol outlines a general method for extracting and analyzing trisporoids from fungal cultures.

  • Culturing: Grow (+) and (-) strains of a Mucoralean fungus (e.g., Blakeslea trispora, Mucor mucedo) separately or in a mated co-culture in a suitable liquid medium for several days.

  • Extraction: Acidify the culture filtrate to pH ~2.5 and extract with an organic solvent like ethyl acetate (B1210297) or chloroform.

  • Purification: Concentrate the organic extract in vacuo. Purify the crude extract using Thin Layer Chromatography (TLC) or column chromatography on silica (B1680970) gel.[21]

  • Identification: Analyze purified fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to identify specific trisporoid derivatives based on their mass spectra and retention times.[18] High-Performance Liquid Chromatography (HPLC) can also be used for quantification.

Zygophore Induction Bioassay

This bioassay is used to test the biological activity of isolated compounds.

  • Prepare Tester Strain: Inoculate a petri dish containing a solid growth medium with a single mating type (e.g., Mucor mucedo (-) strain).

  • Application of Test Compound: Once the mycelium has grown, apply a small amount of the purified compound or extract to a specific point on the agar (B569324) near the growing hyphal front.

  • Incubation and Observation: Incubate the plate for 24-48 hours.

  • Analysis: Observe the mycelium microscopically in the area where the compound was applied. The formation of coiled, swollen aerial hyphae (zygophores) instead of straight sporangiophores indicates a positive pheromonal response.[13][21]

Bioassay_Workflow start Start culture Inoculate solid medium with single mating type (e.g., Mucor (-) strain) start->culture growth Incubate until mycelium is established culture->growth apply Apply test compound or extract to agar growth->apply incubate Incubate for 24-48 hours apply->incubate observe Microscopic Observation of Hyphae incubate->observe decision Zygophores Present? observe->decision positive Positive Result: Pheromone Activity decision->positive Yes negative Negative Result: No Activity decision->negative No end End positive->end negative->end

Caption: Experimental workflow for a zygophore induction bioassay.
Gene Expression Analysis via Northern Hybridization

This method was used to demonstrate the upregulation of tsp3 transcription.[7]

  • RNA Extraction: Grow mated and unmated cultures of B. trispora. Harvest mycelia and extract total RNA using a standard protocol (e.g., Trizol extraction).

  • Probe Generation: Clone a fragment of the target gene (tsp3) via PCR. Label the DNA fragment with a radioactive or chemiluminescent marker to create a probe.

  • Gel Electrophoresis & Blotting: Separate the extracted RNA by size on a denaturing agarose (B213101) gel. Transfer the RNA from the gel to a nylon membrane.

  • Hybridization: Incubate the membrane with the labeled probe. The probe will bind (hybridize) to the complementary target mRNA sequence.

  • Detection: Detect the signal from the probe using autoradiography or a chemiluminescent detector. A stronger signal in the RNA from mated cultures compared to unmated cultures indicates transcriptional induction.

Implications for Drug Development

The this compound pathway presents several potential targets for the development of novel antifungal agents, particularly against pathogenic Mucorales, which cause the deadly infection mucormycosis.

  • Biosynthesis Inhibition: Enzymes unique to the TSA pathway, such as the mating-type-specific dehydrogenases or the initial β-carotene oxygenases, could be targeted by specific inhibitors. Disrupting pheromone production would block sexual reproduction, potentially limiting the generation of resilient spores and genetic diversity in pathogenic populations.

  • Receptor Antagonism: Although the specific TSA receptor has not been fully characterized, interfering with pheromone binding or downstream signaling could prevent the initiation of the developmental program required for mating.

  • "Confusant" Strategy: The application of synthetic TSA analogues could disrupt the natural chemotropic gradients, confusing the fungi and preventing zygophores from successfully locating each other. This approach is analogous to insect pest control methods using synthetic pheromones.

Conclusion

The mechanism of this compound as a fungal pheromone is a sophisticated example of intercellular communication and cooperative metabolism. Its synthesis requires the coordinated action of two distinct mating types, ensuring sexual development is initiated only between compatible partners. The subsequent signaling cascade, driven by a chemotropic gradient and regulated by a positive feedback loop, efficiently orchestrates the formation of a zygospore. The unique features of this pathway, distinct from the peptide-based systems in other fungi, provide a rich field for fundamental research and offer novel, specific targets for the development of antifungal therapies against pathogenic zygomycetes.

References

The Trisporic Acid Signaling Cascade in Mucor mucedo: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Trisporic acid (TSA) is a C18 apocarotenoid that functions as a sex pheromone in the fungal order Mucorales, including the model organism Mucor mucedo. The biosynthesis and signaling of TSA are critical for sexual reproduction, involving a cooperative exchange of precursor molecules between the two mating types, designated as (+) and (-). This technical guide provides an in-depth overview of the this compound signaling cascade in Mucor mucedo, consolidating current knowledge on its biosynthesis, perception, and downstream effects. The document details the genetic and enzymatic machinery, presents quantitative data from key studies, outlines representative experimental protocols, and visualizes the signaling pathways to support research and drug development endeavors targeting fungal communication and proliferation.

Introduction

The sexual reproduction of heterothallic fungi in the order Mucorales is a coordinated process mediated by signaling molecules. In Mucor mucedo, this process is governed by this compound, a volatile organic compound derived from β-carotene.[1][2] The discovery of this compound as a potent inducer of zygophore formation, the specialized hyphae that initiate sexual fusion, has paved the way for understanding fungal chemical communication.[2] The biosynthesis of this compound is a hallmark of inter-hyphal communication, as it requires the exchange of intermediate compounds between the (+) and (-) mating partners.[1][3] This intricate signaling system not only orchestrates sexual development but also influences other physiological processes such as carotenogenesis.[4][5] A thorough understanding of the this compound signaling cascade offers potential avenues for the development of novel antifungal strategies by disrupting fungal reproduction and development.

The this compound Biosynthetic Pathway

The synthesis of this compound is a multi-step process that begins with the cleavage of β-carotene.[1][5] This pathway is spatially and biochemically segregated between the (+) and (-) mating types of Mucor mucedo, necessitating a cooperative exchange of intermediates to produce the final active pheromone.[3][6]

The initial steps of the pathway, from β-carotene to 4-dihydrotrisporin, are common to both mating types.[1] Subsequently, the pathway diverges, with each mating type producing specific precursors that are then exchanged. The (-) mating type produces trisporin and trisporol, which are transferred to the (+) mating type.[3] Conversely, the (+) mating type synthesizes 4-dihydromethyl trisporate, which is then transferred to the (-) mating type.[1] The final steps leading to the formation of this compound occur within the respective recipient hyphae.

The key genes and enzymes involved in this pathway include:

  • carRA and carB : These genes are involved in the synthesis of β-carotene, the precursor for this compound.[3][5]

  • tsp3 : Encodes a carotenoid cleavage dioxygenase responsible for the initial cleavage of β-carotene.[4][5][7]

  • tsp1 : Encodes 4-dihydromethyltrisporate dehydrogenase.[5][7]

  • tsp2 : Encodes 4-dihydrotrisporin dehydrogenase, a (-) mating-type-specific enzyme.[5][8]

  • sexM and sexP : High-mobility group (HMG) transcription factor genes associated with the (-) and (+) mating-type loci, respectively. Their expression is influenced by this compound.[1][3][5]

The cooperative biosynthesis of this compound is a tightly regulated process, with evidence suggesting a positive feedback loop where this compound stimulates its own synthesis.[5][6]

Trisporic_Acid_Biosynthesis cluster_minus (-) Mating Type cluster_plus (+) Mating Type beta_carotene_minus β-Carotene dihydrotrisporin_minus 4-dihydrotrisporin beta_carotene_minus->dihydrotrisporin_minus tsp3 trisporin Trisporin dihydrotrisporin_minus->trisporin tsp2 trisporol Trisporol trisporin->trisporol trisporin_received Trisporin (from -) trisporin->trisporin_received Exchange trisporol_received Trisporol (from -) trisporol->trisporol_received Exchange methyltrisporate_minus Methyl-trisporate trisporic_acid_minus This compound methyltrisporate_minus->trisporic_acid_minus Esterase zygophore_formation_minus Zygophore Formation (-) trisporic_acid_minus->zygophore_formation_minus Induces four_dihydromethyl_trisporate_plus_received 4-dihydromethyl- trisporate (from +) four_dihydromethyl_trisporate_plus_received->methyltrisporate_minus tsp1 beta_carotene_plus β-Carotene dihydrotrisporin_plus 4-dihydrotrisporin beta_carotene_plus->dihydrotrisporin_plus tsp3 four_dihydromethyl_trisporate_plus 4-dihydromethyl- trisporate dihydrotrisporin_plus->four_dihydromethyl_trisporate_plus four_dihydromethyl_trisporate_plus->four_dihydromethyl_trisporate_plus_received Exchange trisporic_acid_plus This compound trisporol_received->trisporic_acid_plus zygophore_formation_plus Zygophore Formation (+) trisporic_acid_plus->zygophore_formation_plus Induces

Figure 1: Cooperative biosynthesis of this compound in Mucor mucedo.

Signal Perception and Transduction

While the biosynthesis of this compound is well-characterized, the precise mechanisms of its perception and the subsequent intracellular signaling cascade are less understood. It is hypothesized that specific receptors for this compound and its precursors exist on the surface of the hyphae, though no such receptors have been definitively identified in Mucor mucedo.[5]

Upon perception of this compound, a signaling cascade is initiated, leading to significant changes in gene expression and morphology. One of the key downstream effects is the induction of the sexM and sexP genes in the (-) and (+) mating types, respectively.[1][3] These genes are thought to be master regulators of sexual development.

The signaling cascade ultimately results in the formation of zygophores, which are specialized aerial hyphae that grow towards each other (zygotropism) in a process guided by the concentration gradient of this compound.[2] This directed growth culminates in physical contact and fusion of the gametangia, leading to the formation of a zygospore.

Trisporic_Acid_Signaling_Cascade trisporic_acid This compound receptor Putative Receptor trisporic_acid->receptor transduction Signal Transduction Cascade (Details largely unknown) receptor->transduction gene_expression Changes in Gene Expression transduction->gene_expression sexM_sexP Induction of sexM/sexP genes gene_expression->sexM_sexP carotenogenesis_genes Regulation of Carotenogenesis Genes (e.g., carRA, carB) gene_expression->carotenogenesis_genes zygophore_formation Zygophore Formation sexM_sexP->zygophore_formation carotenoid_synthesis Increased β-carotene Synthesis carotenogenesis_genes->carotenoid_synthesis

Figure 2: Proposed signaling cascade of this compound in Mucor mucedo.

Quantitative Data

Several studies have provided quantitative data on the effects of this compound and its precursors on gene expression and metabolite production in Mucor mucedo and related species. This data is crucial for understanding the dose-dependent responses and the regulatory dynamics of the signaling cascade.

Table 1: Effect of Trisporoids on β-Carotene Production in Mucor mucedo

CompoundConcentrationMating TypeChange in β-Carotene ProductionReference
This compound BNot specified(-)Enhanced[5]
This compound CNot specified(-)Enhanced[5]
Methyl TrisporatesNot specified(-)Enhanced[5]
C20 ApocarotenoidsNot specified(-)Enhanced[4][5][7]

Table 2: Regulation of Gene Expression by Trisporoids in Mucorales

GeneOrganismMating TypeTreatmentRegulationReference
tsp3Blakeslea trispora(+)D'orenone, Methyl trisporate C, Trisporin CUpregulated[4][5]
tsp1Blakeslea trispora(+) and (-)Sexual PhaseDownregulated compared to tsp3[4][5][7]
sexMMucor mucedo(-)This compoundUpregulated[1][3]

Experimental Protocols

This section provides a generalized framework for key experiments used to study the this compound signaling cascade, based on methodologies reported in the literature.

Cultivation and Mating of Mucor mucedo
  • Strains and Media: Obtain (+) and (-) mating types of Mucor mucedo. Culture on a suitable solid medium such as potato dextrose agar (B569324) (PDA) or a defined minimal medium.

  • Mating Assay: Inoculate the (+) and (-) strains a few centimeters apart on the same agar plate. Incubate in the dark at room temperature (approximately 20-25°C).

  • Observation: Monitor the formation of the zygophore line, a visible line of asexual sporangiophores from both partners, and the subsequent development of dark-colored zygospores at the zone of interaction.

Extraction and Quantification of this compound and β-Carotene
  • Extraction: Harvest mycelia from mated or single-strain cultures. Lyophilize and grind the mycelia. Extract with a suitable organic solvent (e.g., acetone (B3395972) or a mixture of methanol (B129727) and chloroform).

  • Purification: Use solid-phase extraction (SPE) or thin-layer chromatography (TLC) for initial purification of the extracts.

  • Quantification:

    • β-Carotene: Use spectrophotometry to measure absorbance at the characteristic wavelength for β-carotene (around 450 nm).

    • This compound: Employ High-Performance Liquid Chromatography (HPLC) with a UV detector for separation and quantification of different this compound isomers. Mass spectrometry (MS) can be coupled with HPLC for definitive identification.

Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
  • RNA Extraction: Harvest mycelia at different time points of development or after treatment with trisporoids. Freeze immediately in liquid nitrogen. Extract total RNA using a commercial kit or a standard protocol involving TRIzol reagent.

  • cDNA Synthesis: Treat RNA with DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • RT-qPCR: Perform qPCR using gene-specific primers for target genes (e.g., tsp1, tsp3, sexM) and a reference gene (e.g., actin or GAPDH) for normalization. Use a SYBR Green-based detection method.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Experimental_Workflow cluster_culturing 1. Fungal Culturing and Treatment cluster_analysis 2. Molecular and Chemical Analysis culture Culture (+) and (-) strains of Mucor mucedo separately or together treatment Optional: Treat with trisporoid compounds culture->treatment harvest Harvest mycelia at defined time points treatment->harvest analysis_choice Perform desired analysis harvest->analysis_choice rna_extraction RNA Extraction analysis_choice->rna_extraction Gene Expression metabolite_extraction Metabolite Extraction (e.g., β-carotene, this compound) analysis_choice->metabolite_extraction Metabolite Analysis cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis rt_qpcr RT-qPCR for Gene Expression cdna_synthesis->rt_qpcr hplc_ms HPLC-MS for Quantification metabolite_extraction->hplc_ms

Figure 3: Generalized experimental workflow for studying this compound signaling.

Implications for Drug Development

The this compound signaling cascade represents a potential target for the development of novel antifungal agents. Disrupting this pathway could inhibit the sexual reproduction of Mucorales, thereby limiting their ability to generate genetic diversity and adapt to environmental stresses. Potential strategies include:

  • Inhibition of Biosynthesis: Targeting key enzymes in the this compound biosynthetic pathway, such as the carotenoid cleavage dioxygenases (tsp3) or the dehydrogenases (tsp1, tsp2), could block the production of the pheromone.

  • Receptor Antagonism: Developing molecules that act as antagonists for the putative this compound receptors could prevent the initiation of the downstream signaling cascade.

  • Disruption of Signal Transduction: Identifying and targeting components of the intracellular signal transduction pathway could also be a viable approach, although this requires a more detailed understanding of the cascade.

Conclusion

The this compound signaling cascade in Mucor mucedo is a fascinating example of chemical communication in fungi. The cooperative biosynthesis of the pheromone and its profound effects on sexual development and other physiological processes highlight its central role in the life cycle of this organism. While significant progress has been made in elucidating the biosynthetic pathway, further research is needed to identify the receptors and unravel the intricacies of the downstream signal transduction network. A deeper understanding of this signaling cascade will not only advance our knowledge of fungal biology but also open new avenues for the development of targeted antifungal therapies.

References

evolution of Trisporic acid signaling in Mucorales

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Evolution of Trisporic Acid Signaling in Mucorales

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (TA) represents a fascinating and pivotal signaling system in the Mucorales, an order of early-diverging fungi. Unlike the peptide-based pheromones common in Dikarya, Mucorales employ this C18-terpenoid, derived from β-carotene, to regulate their sexual reproduction. The evolution of TA signaling is marked by a unique cooperative biosynthesis, where two compatible mating types, designated as (+) and (-), must exchange metabolic intermediates to produce the final, active pheromone. This collaborative process ensures that sexual development is only initiated between compatible partners in close proximity. This guide provides a comprehensive overview of the TA signaling pathway's molecular biology, biochemistry, regulation, and evolutionary context. It includes detailed diagrams of the signaling cascade, structured tables of quantitative data, and summaries of key experimental protocols used in its study.

The this compound Signaling Pathway: A Cooperative Synthesis

The defining feature of this compound signaling is its reliance on the coordinated metabolic activity of two distinct mating types.[1] Neither the (+) nor the (-) strain can synthesize TA on its own; they must be in close proximity to exchange pathway intermediates.[2][3] This process begins with a shared precursor, β-carotene, and diverges into mating-type-specific enzymatic steps.

The synthesis of this compound is initiated from the cleavage of β-carotene in both mating types, leading to the production of 4-dihydrotrisporin.[2][4] From this common intermediate, the pathways diverge:

  • In the (+) mating type: 4-dihydrotrisporin is converted into 4-dihydromethyl trisporate. This compound is then released and taken up by the (-) partner.[4][5][6]

  • In the (-) mating type: 4-dihydrotrisporin is processed into trisporin and trisporol. These intermediates are, in turn, released and transported to the (+) partner.[2][6][7]

Once the intermediates are exchanged, each partner performs the final enzymatic conversions to produce the active this compound.[5] This intricate chemical dialogue ensures that significant production of the sex pheromone only occurs when compatible partners are present, triggering the morphological changes required for mating, such as the formation of specialized hyphae called zygophores.[1][8]

Figure 1: Cooperative biosynthesis pathway of this compound in Mucorales.

Genetic Regulation and Molecular Control

The production of this compound is tightly regulated at the genetic level, involving a positive feedback loop that amplifies the signal and coordinates sexual development.

Mating-Type Locus (sex locus): Sexual identity in heterothallic Mucorales is determined by a specific genomic region known as the sex locus. This locus is idiomorphic, meaning it contains different genes in the (+) and (-) strains.[7]

  • The (+) mating type contains the sexP gene.

  • The (-) mating type contains the sexM gene.

Both sexP and sexM encode High Mobility Group (HMG) domain transcription factors, which are key regulators of mating and cell identity.[7][9] The expression of sexM is induced by the presence of this compound, suggesting it plays a crucial role in executing the developmental program initiated by the pheromone.[3][9]

Positive Feedback Loop: this compound itself acts as an inducer of its own biosynthetic pathway.[10][11] It upregulates the transcription of genes involved in the pathway, including carotenoid cleavage oxygenases (tsp3) and dehydrogenases (tsp1/TDH).[12][13] This feedback mechanism ensures a rapid and robust response once a compatible partner is detected, committing the fungi to the sexual cycle.

Genetic_Regulation cluster_feedback Positive Feedback Loop TA This compound (TA) SexM sexM Gene (HMG Transcription Factor) TA->SexM Induces Expression Zygophore Zygophore Formation & Sexual Development TA->Zygophore Triggers Tsp_genes Biosynthesis Genes (e.g., tsp1, tsp3) SexM->Tsp_genes Upregulates Transcription Enzymes Biosynthesis Enzymes Tsp_genes->Enzymes Encodes Intermediates TA Precursors Enzymes->Intermediates Catalyzes Production of Intermediates->TA Converted to qPCR_Workflow step1 1. Fungal Culture (e.g., single vs. mated cultures of B. trispora or M. mucedo) step2 2. Harvest Mycelia (Flash-freeze in liquid nitrogen) step1->step2 step3 3. Total RNA Extraction (Using Trizol or commercial kits) step2->step3 step4 4. cDNA Synthesis (Reverse transcription of mRNA) step3->step4 step5 5. Real-Time qPCR (Using SYBR Green or TaqMan probes with primers for target genes like tsp1, tsp3, sexM and a reference gene like actin) step4->step5 step6 6. Data Analysis (Calculate relative expression using the ΔΔCt method) step5->step6

References

The Parasexual Activities of Trisporic Acid in Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisporic acid (TSA), a C18-terpenoid derived from β-carotene, is a pivotal signaling molecule in the life cycle of many fungi, particularly within the Mucorales order.[1][2] First identified in 1964 as a metabolite that enhances carotenoid production in Blakeslea trispora, it was later recognized as the primary sex pheromone responsible for initiating sexual differentiation in fungi like Mucor mucedo.[2] While often associated with the sexual cycle, the influence of this compound and its precursors, collectively known as trisporoids, extends to parasexual activities, a mechanism of genetic recombination without the formal process of meiosis. This guide provides an in-depth technical overview of the parasexual and sexual roles of this compound, detailing its biosynthesis, signaling pathways, and the experimental methodologies used to study its effects.

This compound and the Fungal Sexual Cycle

In heterothallic Mucorales, the sexual cycle is initiated by the cooperative biosynthesis of this compound between two compatible mating types, designated as (+) and (-).[3][4] Neither strain can produce TSA on its own; instead, they exchange a series of precursors.[3] This intricate chemical communication culminates in the production of this compound, which then acts as a potent inducer of sexual development.

The primary and most observable effect of this compound in the sexual cycle is the induction of zygophores.[2][4] These are specialized aerial hyphae that exhibit chemotropic growth towards each other, guided by the concentration gradient of trisporoids.[4] Upon contact, the zygophores develop into progametangia, which subsequently fuse to form a zygote.[4] This zygote matures into a thick-walled zygospore, the site of meiosis and subsequent spore formation.

Quantitative Effects on Carotenogenesis and Gene Expression

This compound and its precursors also have a pronounced effect on the biosynthesis of β-carotene, the very molecule from which they are derived, creating a positive feedback loop.[5] The increased production of carotenoids is not only a prerequisite for trisporoid synthesis but also contributes to the pigmentation of the resulting sexual structures.

FungusTreatmentFold Change in tsp3 Transcript Level (relative to control)Reference
Blakeslea trispora (+)D'orenone~2.5[1]
Blakeslea trispora (+)Methyl trisporate C~3.0[1]
Blakeslea trispora (+)Trisporin C~4.5[1]
Blakeslea trispora (-)D'orenone~1.5[1]
Blakeslea trispora (-)Methyl trisporate C~2.0[1]
Blakeslea trispora (-)Trisporin C~2.5[1]
Blakeslea trispora (mated)14 µg/mL this compound B (at 48h)~16,000[1]

Table 1: Quantitative analysis of the effect of trisporoids on the transcript levels of the carotenoid cleavage dioxygenase gene (tsp3) in Blakeslea trispora. The data illustrates the significant upregulation of this key biosynthetic gene in response to trisporoid treatment, especially in mated cultures.

FungusTreatmentβ-Carotene Production (relative to control)Reference
Mucor mucedo (-)This compound BIncreased[1]
Blakeslea trispora (-)This compound BIncreased[1]
Mucor mucedo (-)This compound CIncreased[1]
Blakeslea trispora (-)This compound CIncreased[1]

Table 2: Qualitative summary of the dose-response of this compound on β-carotene production in Mucor mucedo and Blakeslea trispora. While precise quantitative data is variable, a consistent increase in β-carotene production is observed in the (-) mating type upon treatment with trisporic acids.

The Parasexual Cycle vs. The Sexual Cycle

It is crucial to distinguish between the sexual cycle and the parasexual cycle. The sexual cycle involves a regular alternation between plasmogamy (fusion of cytoplasm), karyogamy (fusion of nuclei), and meiosis to produce genetically recombined offspring. In contrast, the parasexual cycle , first described in Aspergillus nidulans, is a process of genetic recombination that occurs during mitosis and does not involve the formation of specialized sexual structures or meiosis.[6] It typically involves the fusion of hyphae (anastomosis) to form a heterokaryon, followed by rare fusion of nuclei to form a diploid nucleus. Genetic recombination can then occur through mitotic crossing-over, and the subsequent return to a haploid state happens through a gradual and random loss of chromosomes.[6]

This compound's Role in a True Parasexual Interaction

While the term "parasexual" has been loosely applied to the sexual processes in Mucorales, a more accurate example of trisporoid-mediated parasexuality is the host-parasite interaction between Parasitella parasitica and Absidia glauca.[2] This interaction is a form of biotrophic fusion parasitism where genetic material is transferred from the parasite to the host.[2]

The recognition between Parasitella and its host is mediated by trisporoids, mirroring the mechanism of mating partner recognition.[2] This interaction leads to the formation of a "sikyospore," a parasitic structure that is morphologically similar to a zygospore.[2] This process facilitates horizontal gene transfer between the two fungal species, a hallmark of parasexuality.[6]

Experimental Protocols

This compound Extraction and Purification

Principle: this compound and its precursors are lipid-soluble compounds that can be extracted from fungal cultures using organic solvents. Subsequent purification can be achieved through chromatographic techniques.

Materials:

  • Fungal culture (e.g., mated culture of Blakeslea trispora)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • TLC plates (silica gel 60 F254)

  • Developing chamber for TLC

  • UV lamp

Procedure:

  • Extraction:

    • Grow the fungal culture in a suitable liquid or on a solid medium.

    • For liquid cultures, separate the mycelium from the broth by filtration. Acidify the broth to pH 2-3 with HCl.

    • Extract the acidified broth or the homogenized solid culture three times with an equal volume of ethyl acetate.

    • Pool the organic phases and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a small volume using a rotary evaporator.

  • Purification by Thin-Layer Chromatography (TLC):

    • Stationary Phase: Silica gel 60 F254 TLC plates.

    • Mobile Phase: A mixture of petroleum ether, diethyl ether, and acetic acid (e.g., 84:15:1 v/v/v) is a common solvent system for separating neutral lipids and can be adapted for trisporoids.[7] The polarity can be adjusted by varying the ratio of the solvents to achieve optimal separation.

    • Procedure:

      • Spot the concentrated extract onto the baseline of a TLC plate.

      • Develop the plate in a chamber saturated with the mobile phase.

      • After the solvent front has reached a sufficient height, remove the plate and let it dry.

      • Visualize the separated compounds under a UV lamp. Trisporoids typically absorb UV light.

      • Scrape the silica gel band corresponding to the desired trisporoid and elute the compound with ethyl acetate.

Zygophore Induction Bioassay

Principle: The biological activity of this compound can be quantified by its ability to induce zygophore formation in a responsive fungal strain.

Materials:

  • Culture of a responsive fungal strain (e.g., (-) strain of Mucor mucedo or Phycomyces blakesleeanus)

  • Petri dishes with a suitable agar (B569324) medium

  • Sterile filter paper discs

  • Solutions of this compound at various concentrations in a volatile solvent (e.g., ethanol)

  • Microscope

Procedure:

  • Inoculation: Inoculate the center of an agar plate with the tester strain.

  • Application of this compound: Once the mycelium has started to grow radially, place a sterile filter paper disc a few centimeters ahead of the growing mycelial front.

  • Apply a known volume of a specific concentration of the this compound solution to the filter disc. Allow the solvent to evaporate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., in the dark at room temperature).

  • Quantification: After a defined incubation period (e.g., 24-48 hours), observe the area of the mycelium closest to the filter disc under a microscope. Quantify the zygophore formation by counting the number of zygophores per unit area or by using a scoring system based on the density of zygophores.

Gene Expression Analysis

Principle: The effect of this compound on gene expression can be analyzed by extracting RNA from treated fungal cultures and performing quantitative reverse transcription PCR (qRT-PCR).

Materials:

  • Fungal culture

  • This compound solution

  • Liquid nitrogen

  • RNA extraction kit suitable for fungi (e.g., TRIzol-based methods or commercial kits)

  • DNase I

  • Reverse transcriptase

  • qPCR machine and reagents

  • Primers for target genes (e.g., tsp3, sexM) and a reference gene (e.g., actin)

Procedure:

  • Treatment: Grow the fungal culture to a desired stage and then add this compound to the medium at a specific concentration. Include a control culture without this compound.

  • Harvesting and RNA Extraction: After a specific incubation time, harvest the mycelium, freeze it in liquid nitrogen, and grind it to a fine powder. Extract total RNA using a suitable protocol.

  • DNase Treatment and cDNA Synthesis: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Synthesize cDNA from the purified RNA using reverse transcriptase.

  • qPCR: Perform qPCR using primers for the target and reference genes.

  • Data Analysis: Calculate the relative expression of the target genes in the this compound-treated samples compared to the control, normalized to the expression of the reference gene.

Signaling Pathways and Visualizations

The biosynthesis of this compound is a cooperative process involving both (+) and (-) mating types. The signaling cascade that follows the perception of this compound is less well-defined, but it ultimately leads to changes in gene expression that drive sexual differentiation.

This compound Biosynthesis Pathway

Trisporic_Acid_Biosynthesis cluster_minus (-) Mating Type cluster_plus (+) Mating Type beta_carotene β-Carotene retinal Retinal beta_carotene->retinal Cleavage trisporin_precursors Trisporin Precursors retinal->trisporin_precursors trisporin Trisporin trisporin_precursors->trisporin Biosynthesis methyl_4_dihydrotrisporate Methyl-4-dihydrotrisporate trisporin_precursors->methyl_4_dihydrotrisporate Biosynthesis plus_strain (+) Strain minus_strain (-) Strain trisporin->methyl_4_dihydrotrisporate Conversion in (+) strain trisporic_acid This compound trisporin->trisporic_acid Final Synthesis methyl_4_dihydrotrisporate->trisporin Conversion in (-) strain methyl_4_dihydrotrisporate->trisporic_acid Final Synthesis

Caption: Cooperative biosynthesis of this compound between (+) and (-) mating types.

Experimental Workflow for Zygophore Induction Bioassay

Zygophore_Induction_Workflow start Start inoculate Inoculate agar plate with tester strain start->inoculate incubate1 Incubate until mycelial growth starts inoculate->incubate1 place_disc Place sterile filter disc ahead of mycelium incubate1->place_disc apply_TA Apply this compound solution to disc place_disc->apply_TA incubate2 Incubate for 24-48 hours apply_TA->incubate2 observe Observe under microscope incubate2->observe quantify Quantify zygophore formation (count/area or score) observe->quantify end End quantify->end

Caption: Workflow for the zygophore induction bioassay to test this compound activity.

Conclusion

This compound is a fascinating molecule that orchestrates complex developmental processes in fungi. Its role extends from the well-established initiation of the sexual cycle to the more nuanced mediation of parasexual interactions, such as horizontal gene transfer in host-parasite systems. For researchers in mycology, natural products chemistry, and drug development, a thorough understanding of this compound's activities and the methodologies to study them is essential. The protocols and data presented in this guide offer a solid foundation for further investigation into the multifaceted world of fungal chemical communication. The continued exploration of the this compound signaling pathway, particularly the identification of its receptor and downstream components, holds promise for uncovering novel targets for antifungal therapies and for harnessing the biosynthetic potential of these fungi.

References

The Architect of Fungal Form: A Technical Guide to Trisporic Acid's Role in Morphogenesis and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisporic acid, a C18-terpenoid derivative of β-carotene, stands as a cornerstone in the understanding of fungal sexual reproduction and development, particularly within the Mucorales order.[1][2] First identified in the 1960s, this fungal pheromone orchestrates a complex series of developmental events, guiding the morphological differentiation required for the formation of zygospores—the hardy, dormant structures crucial for the survival and genetic recombination of these fungi.[2] This technical guide provides an in-depth exploration of the biosynthesis of this compound, its intricate signaling pathways, and its profound impact on fungal morphogenesis, offering valuable insights for researchers in mycology, developmental biology, and those engaged in the discovery of novel antifungal targets.

The Cooperative Biosynthesis of this compound

The production of this compound is a hallmark of cooperative biosynthesis, requiring the metabolic interplay of two compatible mating types, designated as (+) and (-).[1][3] Neither strain can synthesize the final active compound alone; instead, they exchange a series of pathway intermediates. This intricate process ensures that sexual development is only initiated when two compatible partners are in close proximity.[4] The biosynthesis begins with the cleavage of β-carotene and proceeds through a series of oxidation and reduction steps, with specific enzymes and intermediates being characteristic of each mating type.[1][3]

Biosynthesis Pathway

The pathway initiates with the cleavage of β-carotene by the enzyme β-carotene cleavage oxygenase (CarS/Tsp3/AcaA) in both mating types, leading to the formation of β-apo-12'-carotenal.[5] Subsequent steps involve a cascade of enzymatic reactions that are segregated between the (+) and (-) hyphae. The (+) strain produces and secretes 4-dihydromethyltrisporate, which is then taken up by the (-) strain. Conversely, the (-) strain produces and secretes trisporin and trisporol, which are utilized by the (+) strain.[6][7] Both strains are ultimately capable of converting these exchanged precursors into the final active this compound.[7]

Trisporic_Acid_Biosynthesis cluster_plus (+) Mating Type cluster_minus (-) Mating Type beta_carotene_plus β-Carotene beta_apo_12_carotenal_plus β-apo-12'-carotenal beta_carotene_plus->beta_apo_12_carotenal_plus CarS/Tsp3/AcaA four_dihydrotrisporin_plus 4-dihydrotrisporin beta_apo_12_carotenal_plus->four_dihydrotrisporin_plus four_dihydromethyltrisporate 4-dihydromethyltrisporate four_dihydrotrisporin_plus->four_dihydromethyltrisporate four_dihydromethyltrisporate_minus 4-dihydromethyltrisporate four_dihydromethyltrisporate->four_dihydromethyltrisporate_minus Inter-hyphal Transport trisporin_plus Trisporin trisporol_plus Trisporol trisporin_plus->trisporol_plus trisporic_acid_plus This compound trisporol_plus->trisporic_acid_plus Oxidases beta_carotene_minus β-Carotene beta_apo_12_carotenal_minus β-apo-12'-carotenal beta_carotene_minus->beta_apo_12_carotenal_minus CarS/Tsp3/AcaA four_dihydrotrisporin_minus 4-dihydrotrisporin beta_apo_12_carotenal_minus->four_dihydrotrisporin_minus trisporin_minus Trisporin four_dihydrotrisporin_minus->trisporin_minus trisporin_minus->trisporin_plus Inter-hyphal Transport trisporol_minus Trisporol trisporin_minus->trisporol_minus trisporol_minus->trisporol_plus Inter-hyphal Transport methyltrisporate Methyltrisporate four_dihydromethyltrisporate_minus->methyltrisporate 4-dihydromethyltrisporate dehydrogenase (TDH) trisporic_acid_minus This compound methyltrisporate->trisporic_acid_minus

Caption: Cooperative biosynthesis of this compound.

Signaling Pathways and Morphological Effects

The perception of this compound by a recipient hypha triggers a signaling cascade that culminates in profound morphological changes, most notably the development of specialized hyphae called zygophores.[2] These structures exhibit chemotropic growth, extending towards a partner hypha of the opposite mating type, eventually leading to cell fusion and the formation of a zygospore.[2]

This compound Signaling Cascade

While the complete this compound signaling pathway is still under active investigation, evidence points towards the involvement of G-protein coupled receptors (GPCRs) as the primary receptors for trisporoids.[6] Upon ligand binding, these receptors are thought to activate downstream signaling cascades, likely involving mitogen-activated protein kinase (MAPK) and cyclic AMP (cAMP) pathways, which are known to regulate morphogenesis in many fungal species.[6][8] This signaling ultimately leads to the transcriptional regulation of genes involved in cell wall modification, polarized growth, and the synthesis of secondary metabolites like β-carotene, which itself is a precursor for this compound, creating a positive feedback loop.[9]

References

The Discovery of Trisporic Acid: A Technical Guide to the Pioneering Work of Albert Blakeslee and the Chemical Basis of Fungal Sexuality

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The concept of sexual reproduction in fungi was a subject of considerable speculation until the early 20th century. It was the meticulous work of American botanist and geneticist Albert Francis Blakeslee that unraveled the mystery of heterothallism, the phenomenon where sexual reproduction requires the interaction of two different, compatible mycelia.[1][2][3][4][5] His pioneering research on the Mucorales, a group of common molds, laid the foundation for the discovery of trisporic acid, the first identified fungal sex hormone. This technical guide provides a comprehensive overview of the discovery of this compound, detailing the experimental methodologies, quantitative data, and the intricate signaling pathways that govern sexual differentiation in these fungi.

The Discovery of Heterothallism by Albert Blakeslee

In 1904, while studying species of Mucor and Rhizopus, Blakeslee observed that some species could produce zygospores independently, a condition he termed "homothallism".[1][2] In contrast, other species, such as Mucor mucedo and Rhizopus stolonifer, required the presence of two distinct strains to form zygospores.[1][2] Although morphologically identical, these strains were physiologically different, and Blakeslee designated them as (+) and (-) mating types.[1][2] This discovery of "heterothallism" was a landmark in mycology, demonstrating that fungi possess a system of sexual compatibility analogous to that in higher organisms. Blakeslee's experiments showed that neither the (+) nor the (-) strain alone could produce zygospores, but when grown in proximity, they would induce the formation of specialized hyphae, termed zygophores, which would fuse to form a zygospore.[1][2] This observation strongly suggested the involvement of diffusible chemical signals orchestrating this sexual interaction.

This compound: The Fungal Sex Pheromone

It wasn't until the 1960s that the chemical nature of these signaling molecules was elucidated. This compound was first isolated as a metabolite from mated cultures of Blakeslea trispora that stimulated carotenoid biosynthesis. Later, it was confirmed to be the hormone responsible for inducing zygophore formation in Mucor mucedo.[6][7] Trisporic acids are a family of C18-terpenoid compounds derived from β-carotene.[6] Their production is a cooperative effort between the (+) and (-) mating types, involving the exchange of metabolic precursors.[8][9][10] This cooperative biosynthesis ensures that the final, active hormone is only produced when two compatible partners are in close proximity.

Quantitative Data on this compound Production

The production of this compound is significantly enhanced in mixed cultures of (+) and (-) strains. Studies on Blakeslea trispora have quantified this synergistic effect.

Culture ConditionThis compound Production (% of Mated Culture)This compound Yield (mg/L)β-Carotene Yield (mg/L)
Mated (+) and (-) Culture100%~5061.2 - 64.1
Unstimulated (+) Culture0.1%~0.05-
M-factor stimulated (+) Culture0.4%~0.2-
Unstimulated (-) Culture<0.0001%<0.0005-
P-factor stimulated (-) Culture1.0%~0.5-
Mated Culture in Nutrient-Enriched Effluents--61.2 - 64.1
Mated Culture (Phytoene-Rich)---

Data compiled from studies on Blakeslea trispora.[8][10][11][12] M-factor is a precursor produced by the (-) strain, and P-factor is a precursor produced by the (+) strain.

Experimental Protocols

Fungal Culture for this compound Production

Organism: Blakeslea trispora (+) and (-) strains (e.g., ATCC 14271 and 14272).

Medium: Potato Dextrose Agar (B569324) (PDA) for routine culture maintenance. For this compound production, a liquid fermentation medium with the following composition (g/L) is recommended: glucose (50.0), corn steep liquor (80.0), casein acid hydrolysate (2.0), yeast extract (1.0), L-asparagine (2.0), KH₂PO₄ (1.5), MgSO₄·7H₂O (0.5), and thiamine-HCl (0.005).

Procedure:

  • Grow the (+) and (-) strains separately on PDA plates at 26°C for 3-5 days to achieve good sporulation.

  • Prepare spore suspensions of each strain in sterile distilled water.

  • Inoculate the liquid fermentation medium with a mixture of the (+) and (-) spore suspensions. A common ratio is 1:2 (+/-).

  • Incubate the cultures in the dark at 26°C with shaking (e.g., 180 rpm) for 5-7 days. The darkness is crucial as light can degrade carotenoids and affect the biosynthetic pathway.

Extraction and Purification of this compound

Principle: this compound is a lipophilic organic acid that can be extracted from the aqueous culture medium using an organic solvent. Purification is achieved through chromatographic techniques.

Procedure:

  • Extraction:

    • After incubation, separate the fungal mycelium from the culture broth by filtration.

    • Acidify the culture filtrate to approximately pH 2 with HCl.

    • Extract the acidified filtrate three times with an equal volume of chloroform (B151607) or ethyl acetate (B1210297) in a separatory funnel.

    • Pool the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude extract.

  • Purification (Column Chromatography):

    • Prepare a silica (B1680970) gel column (60-120 mesh) in a non-polar solvent such as hexane (B92381).

    • Dissolve the crude extract in a minimal volume of the initial mobile phase (e.g., hexane with a small amount of ethyl acetate).

    • Load the sample onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify and pool the fractions containing this compound.

Bioassay for this compound Activity

Organism: Mucor mucedo (-) strain.

Principle: this compound induces the formation of zygophores in the (-) strain of Mucor mucedo. The number of zygophores formed is proportional to the concentration of this compound.

Procedure:

  • Inoculate a plate of a suitable agar medium (e.g., PDA) with the (-) strain of Mucor mucedo and incubate until a young, growing mycelium is established.

  • Prepare serial dilutions of the purified this compound or the test sample in a suitable solvent (e.g., ethanol).

  • Apply a small, known volume (e.g., 10 µL) of each dilution to a sterile paper disc and allow the solvent to evaporate.

  • Place the discs on the agar surface ahead of the growing mycelial front. A control disc with solvent only should be included.

  • Incubate the plates in the dark at room temperature for 18-24 hours.

  • Observe the area around the discs for the formation of zygophores using a dissecting microscope.

  • Quantify the response by counting the number of zygophores per unit area or by measuring the diameter of the zone of zygophore induction. A standard curve can be generated using known concentrations of this compound.

Signaling Pathways

The biosynthesis of this compound is a prime example of a cooperative signaling pathway. The downstream signaling cascade within the fungal cell upon this compound perception is less well-defined, but it is known to involve the regulation of gene expression.

This compound Biosynthesis Pathway

Trisporic_Acid_Biosynthesis cluster_plus (+) Mating Type cluster_minus (-) Mating Type beta_carotene β-Carotene retinal Retinal beta_carotene->retinal beta_C18_ketone β-C18-ketone retinal->beta_C18_ketone dihydrotrisporin 4-dihydrotrisporin beta_C18_ketone->dihydrotrisporin plus_precursor 4-dihydromethyl trisporate (P-factor) dihydrotrisporin->plus_precursor (+) specific enzymes minus_precursor Trisporin / Trisporol (M-factor) dihydrotrisporin->minus_precursor (-) specific enzymes trisporin Trisporin / Trisporol methyltrisporate Methyltrisporate plus_precursor->methyltrisporate transport to (-) trisporic_acid This compound minus_precursor->trisporic_acid transport to (+) and conversion methyltrisporate->trisporic_acid (-) specific enzymes Downstream_Effects trisporic_acid This compound receptor Putative Receptor (Unknown) trisporic_acid->receptor signaling_cascade Intracellular Signaling Cascade (Largely Unknown) receptor->signaling_cascade transcription_factors Transcription Factors (e.g., SexM) signaling_cascade->transcription_factors gene_expression Altered Gene Expression transcription_factors->gene_expression zygophore Zygophore Formation gene_expression->zygophore carotenogenesis Increased Carotenogenesis gene_expression->carotenogenesis metabolism Metabolic Changes (Fatty Acids, Carbohydrates) gene_expression->metabolism

References

Trisporic Acid: A C18-Terpenoid Pheromone in Fungal Communication and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Trisporic acid, a C18-terpenoid compound, serves as a crucial signaling molecule in the sexual reproduction of zygomycete fungi. Synthesized from β-carotene through a cooperative pathway involving two different mating types, it orchestrates a cascade of physiological and morphological changes culminating in the formation of a zygospore. This technical guide provides a comprehensive overview of this compound, covering its biosynthesis, the intricacies of its signaling pathway, and detailed experimental protocols for its study. Quantitative data on its production are summarized, and key pathways and workflows are visualized to facilitate a deeper understanding of this fascinating fungal pheromone. This document is intended to be a valuable resource for researchers in mycology, natural product chemistry, and drug development exploring the potential of targeting fungal communication pathways.

Introduction

Trisporic acids (TSAs) are a class of C18-terpenoid compounds derived from the oxidative cleavage of β-carotene.[1] They function as the primary sex pheromones in many species of the fungal phylum Zygomycota, most notably in the order Mucorales.[2] The biosynthesis of this compound is a hallmark of cooperative metabolism, requiring the exchange of intermediate compounds between two compatible mating partners, designated as (+) and (-) strains.[3][4] Beyond its role in sexual differentiation, this compound also acts as a potent regulator of carotenogenesis, exhibiting a positive feedback mechanism on its own biosynthetic pathway.[5] This intricate interplay of biosynthesis and signaling makes this compound a compelling subject for both fundamental research into fungal biology and applied research in areas such as antifungal drug development and the industrial production of carotenoids.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that begins with the tetraterpenoid, β-carotene. The pathway involves a series of enzymatic cleavage and modification reactions that are spatially and functionally segregated between the (+) and (-) mating types of the fungi.

Initial Cleavage of β-Carotene

The initial step in this compound biosynthesis is the oxidative cleavage of β-carotene. This reaction is catalyzed by a β-carotene cleavage oxygenase (BCO), encoded by genes such as tsp3 in Blakeslea trispora and carS in Phycomyces blakesleeanus.[5][6] This enzyme cleaves the C40 β-carotene molecule to produce C18 and C22 fragments. A subsequent cleavage, catalyzed by an enzyme like AcaA, acts on a β-apo-12'-carotenal to yield the C18 backbone of trisporoids, β-apo-13-carotenone.[6]

Cooperative Synthesis by (+) and (-) Mating Types

Following the initial cleavage events, the pathway diverges and necessitates the exchange of intermediates between the two mating types. This cooperative synthesis is a key feature of this compound production.

  • The (+) strain produces and secretes precursors like 4-dihydromethyltrisporate.[3]

  • The (-) strain produces and secretes trisporin and trisporol.[3]

These intermediates are then taken up by the opposite mating type and further processed. The (-) strain utilizes a 4-dihydromethyltrisporate dehydrogenase (TDH), encoded by the tsp1 gene, to convert the precursor from the (+) strain. Conversely, the (+) strain processes the trisporin and trisporol from the (-) strain. Oxidations in the (-) strain are generally catalyzed by dehydrogenases, while oxidases are thought to be utilized in the (+) strain.[3] This intricate exchange ensures that the final, biologically active this compound is only synthesized when both compatible mating partners are in close proximity.

Key Enzymes in this compound Biosynthesis

While not all enzymes in the pathway have been assigned official EC numbers, several key enzymes have been identified and characterized.

Enzyme/Gene ProductFunctionMating Type Specificity (Primary)
β-Carotene Cleavage Oxygenase (BCO) (tsp3, carS)Oxidative cleavage of β-caroteneBoth
AcaA Cleavage of β-apo-12'-carotenalBoth
4-Dihydromethyltrisporate Dehydrogenase (TDH) (tsp1)Conversion of 4-dihydromethyltrisporate to methyltrisporate(-)
4-Dihydrotrisporin Dehydrogenase (tsp2)Conversion of 4-dihydrotrisporin to trisporin(-)

Trisporic_Acid_Biosynthesis precursor_plus precursor_plus trisporic_acid_minus trisporic_acid_minus precursor_plus->trisporic_acid_minus Uptake & Conversion (tsp1, tsp2) beta_carotene_minus beta_carotene_minus trisporic_acid_minus->beta_carotene_minus Positive Feedback precursor_minus precursor_minus trisporic_acid_plus trisporic_acid_plus precursor_minus->trisporic_acid_plus Uptake & Conversion beta_carotene_plus beta_carotene_plus trisporic_acid_plus->beta_carotene_plus Positive Feedback

This compound Signaling Pathway

This compound and its precursors act as pheromones that initiate a signaling cascade leading to sexual development. This process involves cell surface receptors and intracellular signal transduction pathways.

Receptor Recognition

The perception of this compound and its precursors is mediated by G-protein coupled receptors (GPCRs) on the surface of fungal hyphae. Recent phylogenetic and expression analyses suggest that candidate this compound receptors belong to the Class C family of GPCRs. These receptors are thought to bind to the trisporoid ligands, initiating a conformational change that activates downstream signaling components.

Intracellular Signaling Cascade

Upon receptor activation, the signal is transduced through a conserved Mitogen-Activated Protein Kinase (MAPK) cascade. While the specific components of the this compound-induced MAPK pathway in zygomycetes are not fully elucidated, a general model based on other fungal systems can be proposed. This typically involves a sequential phosphorylation cascade of three kinases: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK). The activated MAPK can then translocate to the nucleus to phosphorylate transcription factors, leading to changes in gene expression that drive the morphological changes associated with sexual reproduction, such as the formation of zygophores.

Trisporic_Acid_Signaling cluster_nucleus trisporic_acid This compound / Precursors receptor Class C GPCR (Candidate Receptor) trisporic_acid->receptor Binding g_protein G-Protein receptor->g_protein Activation mapkkk MAPKKK g_protein->mapkkk Activation mapkk MAPKK mapkkk->mapkk Phosphorylation mapk MAPK mapkk->mapk Phosphorylation transcription_factor Transcription Factor(s) mapk->transcription_factor Phosphorylation gene_expression Gene Expression Changes transcription_factor->gene_expression nucleus Nucleus zygophore Zygophore Formation gene_expression->zygophore

Quantitative Data on this compound Production

The production of this compound can be influenced by various factors, including the specific fungal strains used, culture conditions, and the presence of stimulating or inhibiting compounds. Blakeslea trispora is a notable producer of this compound and is often used in studies of its biosynthesis.

Fungal SpeciesMating Type Ratio (+/-)Culture ConditionAdditiveTrisporoid YieldReference
Blakeslea trispora1:7Submerged Fermentation-~1.5 g/L[7]
Blakeslea trispora7:1Submerged Fermentation-~0.5 g/L[7]
Blakeslea trispora1:1Submerged Fermentation-~1.8 g/L[7]
Blakeslea trisporaNot specifiedSubmerged Fermentationβ-ionone + MAPTrisporic acids disappear[7]
Blakeslea trisporaNot specifiedSubmerged FermentationSpan 20Enhanced[8]

Experimental Protocols

The study of this compound requires reliable methods for its extraction, quantification, and the assessment of its biological activity.

Extraction of this compound from Fungal Cultures

This protocol is adapted from methods used for the extraction of secondary metabolites from fungal cultures.

  • Culture Growth: Grow the desired fungal strains (e.g., mated cultures of Blakeslea trispora) in a suitable liquid medium.

  • Harvesting: Separate the mycelium from the culture broth by filtration or centrifugation.

  • Solvent Extraction:

    • Extract the culture broth with an equal volume of a nonpolar organic solvent such as ethyl acetate (B1210297) or chloroform. Repeat the extraction 2-3 times.

    • Extract the mycelial mass separately, after homogenization, with a suitable solvent system (e.g., acetone (B3395972) or methanol (B129727) followed by partitioning with ethyl acetate).

  • Pooling and Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification (Optional): The crude extract can be further purified using techniques such as solid-phase extraction (SPE) or column chromatography on silica (B1680970) gel.

Extraction_Workflow start Fungal Culture harvest Harvesting (Filtration/Centrifugation) start->harvest broth Culture Broth harvest->broth mycelium Mycelium harvest->mycelium extract_broth Liquid-Liquid Extraction (e.g., Ethyl Acetate) broth->extract_broth homogenize_mycelium Homogenization mycelium->homogenize_mycelium combine Combine Organic Extracts extract_broth->combine extract_mycelium Solvent Extraction (e.g., Acetone) homogenize_mycelium->extract_mycelium extract_mycelium->combine concentrate Concentration (Rotary Evaporation) combine->concentrate purify Purification (Optional) (SPE/Column Chromatography) concentrate->purify end Crude/Purified Extract purify->end

Quantification of this compound by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for the quantification of this compound.

  • Instrumentation: An HPLC system equipped with a C18 reversed-phase column and a UV detector.

  • Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol is typically used.

  • Detection Wavelength: this compound has a characteristic UV absorbance maximum around 320-330 nm.

  • Quantification: A standard curve is generated using purified this compound of known concentrations. The concentration in the sample extract is then determined by comparing its peak area to the standard curve.

Example HPLC Conditions:

ParameterValue
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient A linear gradient from a lower to a higher percentage of mobile phase B.
Flow Rate 1.0 mL/min
Detection 325 nm
Injection Volume 10-20 µL
Zygophore Induction Assay

This bioassay is used to determine the biological activity of this compound or extracts containing it.

  • Culture Preparation: Inoculate a suitable agar (B569324) medium with the (-) mating type of a responsive fungus (e.g., Mucor mucedo or Phycomyces blakesleeanus).

  • Sample Application: Apply a small amount of the test sample (dissolved in a suitable solvent) or a filter disc impregnated with the sample to the agar surface ahead of the growing mycelial front.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 20-25°C in the dark).

  • Observation: After a suitable incubation period (e.g., 18-24 hours), observe the mycelium under a microscope for the formation of zygophores, which are specialized hyphae that are precursors to zygospores. The density of zygophore formation can be used as a semi-quantitative measure of this compound activity.

Conclusion and Future Directions

This compound remains a cornerstone in the study of fungal chemical communication and sexual reproduction. The cooperative nature of its biosynthesis and the intricacies of its signaling pathway offer numerous avenues for future research. For professionals in drug development, the enzymes and receptors involved in the this compound pathway represent potential targets for novel antifungal agents. A deeper understanding of the regulatory mechanisms governing this compound production could also lead to enhanced yields of carotenoids in industrial fermentations. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the multifaceted roles of this remarkable C18-terpenoid compound.

References

An In-depth Technical Guide to the Cooperative Biosynthesis of Trisporic Acid Between Mating Types

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trisporic acid, a C18 apocarotenoid, is a pivotal signaling molecule in the sexual reproduction of zygomycete fungi.[1] Its biosynthesis is a classic example of a cooperative metabolic pathway, requiring the interaction of two compatible mating types, designated as (+) and (-).[2][3] This intricate process involves the exchange of pathway intermediates between the two mycelia, culminating in the synthesis of the final bioactive compounds.[4] Understanding this cooperative biosynthesis is not only crucial for fundamental studies in fungal biology and chemical ecology but also holds potential for applications in biotechnology and drug development, given the role of similar pathways in various biological interactions.[5][6]

This technical guide provides a comprehensive overview of the cooperative biosynthesis of this compound, detailing the signaling pathways, quantitative data on its production, and step-by-step experimental protocols for its study.

Data Presentation: Quantitative Analysis of this compound Production

The production of this compound is significantly enhanced when (+) and (-) mating types of a species like Blakeslea trispora are cultured together. Studies have quantified the dramatic increase in yield in mixed cultures compared to individual strains, highlighting the necessity of their metabolic cooperation. The following table summarizes the relative production of trisporic acids under different culture conditions.

Culture ConditionAdditive(s)Relative this compound Synthesis (%)
(+) strain aloneNone0.1%[7][2]
(+) strainM-factor (from (-) strain)0.4%[7][2]
(-) strain aloneNone< 0.0001%[7][2]
(-) strainP-factor (from (+) strain)1.0%[7][2]
Mixed (+) and (-) CultureNone (co-culture)100% (equivalent to ~50 mg/L)[2]

Signaling Pathways and Biosynthetic Machinery

The biosynthesis of this compound originates from β-carotene and is split between the (+) and (-) mating types. Each strain produces specific precursors that are shuttled to the partner strain for further modification.[3][8]

Cooperative Biosynthesis Pathway of this compound

The diagram below illustrates the exchange of intermediates and the key enzymatic steps in each mating type that lead to the formation of this compound.

TrisporicAcid_Biosynthesis Cooperative Biosynthesis of this compound cluster_plus (+) Mating Type cluster_minus (-) Mating Type b_carotene_plus β-Carotene retinal_plus Retinal b_carotene_plus->retinal_plus CarS/Tsp3 trisporol_plus Trisporol retinal_plus->trisporol_plus methyltrisporate_plus Methyl-4-dihydrorisporate (P-factor) trisporol_plus->methyltrisporate_plus methyltrisporate_minus Methyltrisporate methyltrisporate_plus->methyltrisporate_minus TDH (Tsp1) methyltrisporate_plus->methyltrisporate_minus Transfer to (-) trisporic_acid_plus This compound trisporin_minus Trisporin (M-factor) trisporin_minus->trisporic_acid_plus Oxidases trisporin_minus->trisporic_acid_plus Transfer to (+) b_carotene_minus β-Carotene retinal_minus Retinal b_carotene_minus->retinal_minus CarS/Tsp3 retinal_minus->trisporin_minus trisporic_acid_minus This compound methyltrisporate_minus->trisporic_acid_minus Esterase

Cooperative biosynthesis of this compound between (+) and (-) mating types.

Experimental Protocols

The study of cooperative biosynthesis of this compound involves a series of steps from fungal culture to the analysis of the final products.

Fungal Culture and Induction of Trisporoid Biosynthesis

Objective: To cultivate (+) and (-) strains of a zygomycete (e.g., Blakeslea trispora or Mucor mucedo) separately and in co-culture to induce the production of this compound and its precursors.

Materials:

  • (+) and (-) strains of the selected fungus.

  • Appropriate culture medium (e.g., Potato Dextrose Agar (B569324)/Broth).[9]

  • Petri dishes or Erlenmeyer flasks.

  • Incubator.

  • Sterile distilled water.

  • Inoculating loop or sterile swabs.

Procedure:

  • Strain Maintenance: Maintain pure cultures of the (+) and (-) strains on agar slants or plates.

  • Inoculation:

    • Single Cultures: Inoculate separate flasks or plates with either the (+) or (-) strain.[2]

    • Co-culture: Inoculate a single flask or plate with both the (+) and (-) strains, placing the inocula in proximity to each other.[10]

  • Incubation: Incubate the cultures at an appropriate temperature (e.g., 25-28°C) in the dark for a period of 5-7 days, or until sufficient biomass has grown.[11]

  • Harvesting: After incubation, the fungal biomass and/or the culture medium can be harvested for extraction.

Extraction and Purification of Trisporoids

Objective: To extract crude trisporoids from the fungal culture and purify them for analysis.

Materials:

  • Harvested fungal biomass and/or culture medium.

  • Organic solvents (e.g., ethyl acetate (B1210297), chloroform).[8][9]

  • Separatory funnel.

  • Rotary evaporator.

  • Silica (B1680970) gel for column chromatography.[9]

  • HPLC system with a C18 column.[12]

  • Solvents for chromatography (e.g., hexane, ethyl acetate, acetonitrile, water).[9][12]

Procedure:

  • Extraction:

    • If using a liquid culture, separate the mycelium from the broth by filtration.

    • Extract the culture broth and/or the homogenized mycelium with an organic solvent like ethyl acetate three times.[9]

    • Combine the organic layers and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Purification (Column Chromatography):

    • Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane).

    • Load the dissolved extract onto a silica gel column.

    • Elute the column with a gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient).[9]

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify fractions containing trisporoids.

    • Combine the relevant fractions and evaporate the solvent.

  • Purification (HPLC):

    • For higher purity, the semi-purified extract can be subjected to reverse-phase HPLC on a C18 column.[12]

    • Use a suitable mobile phase gradient (e.g., water-acetonitrile) to separate the different this compound isomers and precursors.[12]

Quantitative Analysis by GC-MS or HPLC

Objective: To identify and quantify this compound and its precursors in the extracts.

Materials:

  • Purified or semi-purified extracts.

  • GC-MS or HPLC system.[5][6][12]

  • Analytical standards for this compound and its precursors (if available).

Procedure (General Principle):

  • Sample Preparation: Dissolve the extract in a suitable solvent for injection into the chromatography system. Derivatization may be necessary for GC-MS analysis.[5]

  • Chromatographic Separation: Inject the sample into the GC or HPLC system to separate the different compounds based on their physicochemical properties.

  • Detection and Quantification:

    • GC-MS: As compounds elute from the GC column, they are ionized and their mass-to-charge ratio is determined, allowing for identification based on their mass spectra.[5][6]

    • HPLC-UV/PDA: As compounds elute from the HPLC column, they pass through a UV or photodiode array detector, and their absorbance is measured. Quantification is achieved by comparing the peak area to that of known standards.[12]

Zygophore Induction Bioassay

Objective: To determine the biological activity of the extracted compounds by observing the induction of zygophores in a tester strain.

Materials:

  • Tester strain (e.g., (-) mating type of Mucor mucedo).

  • Agar plates.

  • Sterile filter paper discs.

  • Extracts or purified compounds to be tested.

  • Microscope.

Procedure:

  • Prepare Tester Plates: Inoculate the center of an agar plate with the tester strain and incubate until the mycelium has grown to a certain diameter.

  • Apply Sample: Place a sterile filter paper disc soaked with the test extract a few millimeters in front of the growing mycelial edge.[13]

  • Incubation: Incubate the plate for 18-24 hours.[13]

  • Observation: Observe the area of the mycelium near the filter paper disc under a microscope for the formation of zygophores (specialized sexual hyphae). The density of zygophores indicates the biological activity of the tested compound.[13]

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the investigation of cooperative this compound biosynthesis.

Experimental_Workflow Experimental Workflow for Studying Cooperative Biosynthesis start Obtain (+) and (-) Fungal Strains culture Fungal Cultivation (Single and Co-cultures) start->culture extraction Solvent Extraction of Biomass and Medium culture->extraction purification Purification (Column Chromatography, HPLC) extraction->purification analysis Chemical Analysis (GC-MS, HPLC) purification->analysis bioassay Zygophore Induction Bioassay purification->bioassay data_analysis Data Analysis and Interpretation analysis->data_analysis bioassay->data_analysis

A generalized experimental workflow for this compound research.

Conclusion

The cooperative biosynthesis of this compound is a sophisticated system of intercellular communication and metabolic collaboration in zygomycete fungi. The methodologies outlined in this guide provide a framework for researchers to investigate this fascinating biological process. A thorough understanding of this pathway not only advances our knowledge of fungal reproductive biology but also provides a model system for studying inter-organismal chemical signaling, with potential implications for the discovery and development of novel bioactive compounds.

References

The Role of Trisporic Acid in Zygophore Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trisporic acid, a C18 terpenoid compound, functions as a crucial sex pheromone in the sexual differentiation of zygomycete fungi.[1] Its biosynthesis and signaling cascade are fundamental to the process of zygophore development, the specialized hyphae that initiate sexual reproduction. This technical guide provides an in-depth examination of the function of this compound, detailing its biosynthesis, signaling pathway, and the experimental methodologies used to study its effects.

The Cooperative Biosynthesis and Signaling Pathway of this compound

The production of this compound is a cooperative effort between the two opposite mating types of zygomycete fungi, designated as (+) and (-).[1] Neither mating type can synthesize this compound independently. Instead, they exchange a series of precursors, culminating in the formation of the active this compound molecule.

The signaling cascade begins with the cleavage of β-carotene, a reaction catalyzed by the enzyme carotene oxygenase, encoded by the tsp3 gene.[2] This initial step is a critical regulatory point, as the expression of tsp3 is strongly induced by this compound itself, creating a positive feedback loop that amplifies the pheromone signal.[2] The subsequent intermediates are then exchanged between the (+) and (-) hyphae, undergoing further enzymatic modifications until this compound is formed.

Once synthesized, this compound induces the swelling of hyphae to form zygophores. A chemical gradient of this compound and its precursors then guides the growth of these zygophores toward each other, leading to their eventual fusion and the formation of a zygospore.[1]

Trisporic_Acid_Signaling_Pathway cluster_plus (+) Mating Type Hypha cluster_minus (-) Mating Type Hypha BetaCarotene_plus β-Carotene Intermediates_plus Precursor Exchange BetaCarotene_plus->Intermediates_plus tsp3 expression Intermediates_minus Precursor Exchange Intermediates_plus->Intermediates_minus TrisporicAcid This compound Intermediates_plus->TrisporicAcid Zygophore_plus Zygophore Development BetaCarotene_minus β-Carotene BetaCarotene_minus->Intermediates_minus tsp3 expression Intermediates_minus->TrisporicAcid Zygophore_minus Zygophore Development TrisporicAcid->BetaCarotene_plus TrisporicAcid->Zygophore_plus TrisporicAcid->BetaCarotene_minus + feedback TrisporicAcid->Zygophore_minus

This compound Signaling Pathway

Quantitative Effects of this compound and its Precursors

The induction of zygophore development and the underlying gene expression changes are quantifiable. The following table summarizes key quantitative data on the effects of this compound and its precursors.

Fungal SpeciesMating TypeTreatmentGene/PhenotypeTime PointFold Change / Effect
Blakeslea trispora(+)Methyl Trisporate C (MTSPC)tsp360 h~1200-fold increase
Blakeslea trispora(-)Trisporin C (TSPC)tsp336 h~325-fold increase
Blakeslea trispora(+)D'orenonetsp360 h~200-fold increase
Blakeslea trispora(-)UnstimulatedcarRA144 h~160-fold increase
Blakeslea trispora(+)UnstimulatedcarRA144 h~25-fold increase
Blakeslea trisporaUnstimulatedtsp348 h16,000-fold increase
Blakeslea trispora(+)This compoundtsp31 h500-fold increase
Blakeslea trispora(-)This compoundtsp31 h~100-fold increase
Gilbertella persicariaN/AZygophore ElongationN/AN/A1.2-1.7 µm/s

Experimental Protocols

Zygophore Induction Bioassay

This bioassay is used to physiologically test the activity of isolated trisporoids by their ability to induce zygophore formation.

Zygophore_Induction_Workflow Inoculation Inoculate agar (B569324) plate with (-) mating type fungal spores Incubation1 Incubate until a growing mycelium is established Inoculation->Incubation1 SampleApplication Apply a disk containing the test trisporoid sample in front of the mycelial growth front Incubation1->SampleApplication Incubation2 Incubate for 18 hours SampleApplication->Incubation2 Evaluation Observe and quantify zygophore formation and carotene production in the zone of induction Incubation2->Evaluation

References

Methodological & Application

Application Notes and Protocols for Trisporic Acid Activity Bioassay using Mucor mucedo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisporic acid (TA) is a C18 apocarotenoid that functions as a sex pheromone in fungi of the order Mucorales, regulating their sexual reproduction and development.[1][2] The bioassay for this compound activity using the (-) mating type of Mucor mucedo is a classic and effective method to determine the biological activity of this compound and its analogs. This assay is based on the morphological differentiation of vegetative mycelium into sexually committed hyphae, known as zygophores, upon exposure to TA.[1][2] These application notes provide detailed protocols for conducting this bioassay, presenting quantitative data, and illustrating the associated signaling pathway and experimental workflow.

This compound Signaling Pathway in Mucor mucedo

The biosynthesis of this compound is a cooperative process that requires the presence of both (+) and (-) mating types of Mucor mucedo. Each mating type produces and exchanges intermediate compounds that are then converted into the final active this compound. This compound then acts as a signaling molecule, inducing the formation of zygophores, specialized hyphae that grow towards each other to initiate sexual reproduction.

TrisporicAcidSignaling cluster_extracellular Extracellular Space cluster_response Response in (-) Mating Type beta_carotene_minus β-carotene intermediates_minus Trisporin Intermediate (e.g., Trisporin) beta_carotene_minus->intermediates_minus trisporic_acid This compound (TA) intermediates_minus->trisporic_acid Converted by (+) strain beta_carotene_plus β-carotene intermediates_plus 4-dihydromethyl- trisporate Intermediate beta_carotene_plus->intermediates_plus intermediates_plus->trisporic_acid ta_receptor TA Receptor trisporic_acid->ta_receptor signal_cascade Signal Transduction Cascade ta_receptor->signal_cascade zygophore Zygophore Formation signal_cascade->zygophore

Caption: this compound signaling pathway in Mucor mucedo.

Quantitative Data Summary

The biological activity of this compound is dose-dependent. The following table summarizes the semi-quantitative results of zygophore induction in Mucor mucedo (-) at various concentrations of trisporic acids B and C. The response is scored based on the observed density of zygophore formation.[3]

This compound Concentration (ng/assay)Zygophore Induction ResponseDescription of Response
0-No zygophore formation
1-10+1 to 10 zygophores observed
11-50++11 to 50 zygophores observed
51-100+++51 to 100 zygophores observed
>100++++More than 100 zygophores observed

Note: The assay is highly sensitive, with responses observed at nanogram levels.

Experimental Protocols

Fungal Strain and Culture Medium
  • Fungal Strain: Mucor mucedo (-) mating type.

  • Culture Medium: Synthetic Mucor Agar (B569324) (SMA) is recommended for this bioassay.[4]

Composition of Synthetic Mucor Agar (SMA) per 1 Liter:

ComponentAmount
Dextrose40 g
Asparagine2 g
Monopotassium dihydrogen phosphate (B84403) (KH₂PO₄)0.5 g
Magnesium sulfate (B86663) heptahydrate (MgSO₄·7H₂O)0.25 g
Thiamine chloride0.5 g
Agar15 g
Deionized Water1 L

Preparation of SMA:

  • Dissolve all components, except agar, in deionized water.

  • Add agar and heat to boiling to dissolve completely.

  • Sterilize by autoclaving at 121°C for 15 minutes.

  • Pour the sterile medium into sterile petri dishes.

Inoculum Preparation
  • Culture Mucor mucedo (-) on SMA plates until mature sporangia are formed.

  • Prepare a spore suspension by flooding the plate with sterile distilled water and gently scraping the surface with a sterile loop.

  • Filter the suspension through sterile glass wool to remove mycelial fragments.

  • Adjust the spore concentration to approximately 1 x 10⁶ spores/mL using a hemocytometer.

This compound Bioassay Protocol

This protocol is adapted from the filter paper disc method.

  • Inoculation: Inoculate the center of an SMA plate with a small drop of the Mucor mucedo (-) spore suspension.

  • Incubation: Incubate the plates at 20-22°C in the dark until the mycelial colony reaches a diameter of 2-3 cm.[5]

  • Preparation of Test Substance: Dissolve this compound or the test compound in a suitable solvent (e.g., ethanol) to prepare a series of concentrations.

  • Application of Test Substance:

    • Apply a known volume (e.g., 10 µL) of each test solution onto sterile filter paper discs (6 mm diameter).

    • Allow the solvent to evaporate completely in a sterile environment.

    • Place the discs on the agar surface, approximately 5 mm from the edge of the growing mycelial colony.

    • A disc with solvent only should be used as a negative control.

  • Final Incubation: Continue to incubate the plates under the same conditions for another 18-24 hours.[6]

  • Observation and Quantification:

    • Observe the formation of zygophores in the area between the filter paper disc and the mycelial front using a stereomicroscope.

    • Quantify the response by counting the number of zygophores or by using the semi-quantitative scoring system described in the data table above.

Experimental Workflow

The following diagram illustrates the workflow for the this compound bioassay.

BioassayWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare Synthetic Mucor Agar (SMA) inoculate Inoculate SMA Plates prep_media->inoculate prep_inoculum Prepare Mucor mucedo (-) Spore Suspension prep_inoculum->inoculate prep_ta Prepare this compound Dilutions apply_ta Apply TA on Filter Discs Near Mycelium prep_ta->apply_ta incubate1 Incubate until Colony Reaches 2-3 cm inoculate->incubate1 incubate1->apply_ta incubate2 Incubate for 18-24 hours apply_ta->incubate2 observe Observe Zygophore Formation incubate2->observe quantify Quantify Response (e.g., Counting, Scoring) observe->quantify analyze Analyze and Compare Results quantify->analyze

Caption: Experimental workflow for the this compound bioassay.

Conclusion

The Mucor mucedo bioassay for this compound is a reliable and sensitive method for assessing the biological activity of this important fungal pheromone and its derivatives. The detailed protocols and data provided in these application notes offer a comprehensive guide for researchers in mycology, natural product chemistry, and drug development to successfully implement this assay in their work. Careful adherence to the described methods will ensure reproducible and accurate results.

References

Inducing Zygophore Formation with Trisporic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisporic acid is a C18 terpenoid compound derived from β-carotene that functions as a sex pheromone in fungi of the order Mucorales.[1] Its production is a hallmark of sexual differentiation in these fungi and is the result of a cooperative biosynthesis pathway between compatible mating partners, typically designated as (+) and (-).[2] this compound and its precursors, collectively known as trisporoids, induce the formation of specialized hyphae called zygophores, which are the precursors to zygospore formation.[1] Understanding the induction of zygophore formation by this compound is crucial for research into fungal sexual reproduction, signaling, and for the development of potential antifungal strategies. These application notes provide detailed protocols for inducing and quantifying zygophore formation in response to this compound.

Data Presentation

The following table summarizes the expected dose-dependent effect of this compound on zygophore formation in Mucor mucedo. Data is hypothetical and intended for illustrative purposes.

This compound Concentration (M)Mean Zygophore Density (Zygophores/mm²) ± SDResponse Level
0 (Control)0 ± 0No induction
1 x 10⁻⁸5 ± 2Low induction
5 x 10⁻⁸25 ± 5Moderate induction
1 x 10⁻⁷78 ± 9High induction
5 x 10⁻⁷85 ± 11Saturation
1 x 10⁻⁶82 ± 10Saturation

Experimental Protocols

Protocol 1: Preparation of this compound Solutions

This protocol describes the preparation of this compound solutions for use in zygophore induction bioassays.

Materials:

  • This compound (crystalline)

  • Ethanol (B145695) (95%, analytical grade)

  • Sterile microcentrifuge tubes

  • Micropipettes and sterile tips

Procedure:

  • Prepare a 10⁻² M stock solution: Dissolve 3.04 mg of this compound (molar mass approx. 304.39 g/mol ) in 1 mL of 95% ethanol. Vortex until fully dissolved.[1]

  • Perform serial dilutions: Prepare a series of dilutions from the stock solution using 95% ethanol to achieve final concentrations ranging from 10⁻⁸ M to 10⁻⁶ M. For example, to prepare a 10⁻³ M solution, add 10 µL of the 10⁻² M stock to 90 µL of 95% ethanol.

  • Store solutions: Store the stock and diluted solutions at -20°C in tightly sealed tubes to prevent evaporation.

Protocol 2: Zygophore Induction Bioassay in Mucor mucedo

This protocol details a quantitative bioassay to assess the zygophore-inducing activity of this compound on the (-) mating type of Mucor mucedo.

Materials:

  • Mucor mucedo (-) strain culture on Potato Dextrose Agar (B569324) (PDA)

  • Sterile PDA plates (90 mm)

  • This compound solutions (prepared as in Protocol 1)

  • Sterile filter paper discs (6 mm diameter)

  • Sterile forceps

  • Micropipette and sterile tips

  • Incubator (22°C, dark)

  • Microscope with imaging capabilities

Procedure:

  • Inoculum Preparation: From a fresh, actively growing culture of M. mucedo (-), cut a small agar block (approximately 5 x 5 mm) from the edge of the colony.

  • Inoculation: Place the agar block, mycelium side down, at the center of a fresh PDA plate.

  • Incubation: Incubate the plate at 22°C in the dark for 24-48 hours, or until the mycelial front has grown to a radius of approximately 2-3 cm.

  • Application of this compound:

    • Using sterile forceps, place a sterile filter paper disc on the agar surface approximately 5 mm in front of the growing mycelial front.[3]

    • Carefully apply 10 µL of the desired this compound dilution (or ethanol as a control) to the filter paper disc.

  • Further Incubation: Continue to incubate the plates at 22°C in the dark for 18-24 hours.[3]

  • Observation and Quantification:

    • Observe the zone of mycelium between the filter paper disc and the original mycelial front for the formation of zygophores using a dissecting or compound microscope.

    • Quantify the response by counting the number of zygophores within a defined area (e.g., using a graticule eyepiece) at a fixed distance from the filter paper disc.

    • Calculate the zygophore density (zygophores/mm²).

    • Capture images for documentation.

Visualizations

This compound Biosynthesis Pathway

The biosynthesis of this compound is a cooperative effort between the (+) and (-) mating types of Mucorales fungi. Neither strain can produce the final compound on its own. Instead, they exchange pathway intermediates.

TrisporicAcid_Biosynthesis Cooperative biosynthesis of this compound. cluster_plus (+) Mating Type cluster_minus (-) Mating Type beta_carotene_plus β-Carotene precursors_plus 4-dihydromethyl trisporate beta_carotene_plus->precursors_plus Enzymatic steps trisporic_acid This compound precursors_plus->trisporic_acid Conversion in (-) strain beta_carotene_minus β-Carotene precursors_minus Trisporin beta_carotene_minus->precursors_minus Enzymatic steps precursors_minus->trisporic_acid Conversion in (+) strain

Caption: Cooperative biosynthesis of this compound.

Experimental Workflow for Zygophore Induction Bioassay

This workflow outlines the key steps for performing the zygophore induction bioassay.

Zygophore_Induction_Workflow Experimental workflow for zygophore induction. A Prepare this compound Solutions (10⁻⁸ to 10⁻⁶ M) E Apply 10µL this compound Solution to Disc A->E B Inoculate PDA Plate with M. mucedo (-) C Incubate for 24-48h at 22°C (dark) B->C D Place Filter Disc 5mm from Mycelial Front C->D D->E F Incubate for 18-24h at 22°C (dark) E->F G Observe and Quantify Zygophore Formation F->G

Caption: Experimental workflow for zygophore induction.

References

Chemical Synthesis of Trisporic Acids B and C for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisporic acids, a class of C18 terpenoid compounds derived from β-carotene, are fungal pheromones that play a crucial role in the sexual differentiation of zygomycete fungi.[1] Their intricate biological activity and unique structure have made them a subject of interest in chemical synthesis and biomedical research. This document provides detailed application notes and protocols for the chemical synthesis of Trisporic Acid B and this compound C, intended to guide researchers in their laboratory-scale production for further investigation.

Trisporic acids are biosynthesized through a cooperative pathway involving two different mating types of fungi, designated as (+) and (-).[2] The biosynthesis originates from the oxidative degradation of β-carotene, leading to the formation of precursors that are exchanged between the mating types.[3] This complex natural process has inspired the development of stereoselective chemical synthesis routes to produce these compounds for research purposes, including the study of their signaling pathways and potential therapeutic applications.

Chemical Synthesis of a Key Cyclohexane (B81311) Intermediate

A key strategic step in the total synthesis of trisporic acids involves the construction of a functionalized cyclohexane core. The following protocol describes the synthesis of a key cyclic intermediate that can be further elaborated to yield various trisporoids.[4]

Experimental Protocol: Synthesis of ((1R,5S,6R)-6-(((tert-butyldimethylsilyl)oxy)methyl)-5-hydroxy-2,6-dimethylcyclohex-2-en-1-yl)methyl pivalate)

This multi-step synthesis begins with the commercially available starting material, geraniol (B1671447).

Step 1: Synthesis of (E)-3,7-dimethylocta-2,6-dien-1-yl pivalate

  • To a stirred solution of geraniol (7.0 g, 45.75 mmol) in pyridine (B92270) (26 mL), add imidazole (B134444) (0.622 g, 9.15 mmol) and pivaloyl chloride (7.3 mL, 59.48 mmol) at room temperature.

  • Stir the mixture for 1 hour, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the mixture with dichloromethane (B109758) (CH₂Cl₂) and water.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers and wash with 2 N HCl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica (B1680970) gel using a hexane/tert-butyl methyl ether (1:1) eluent to afford the desired product.

Step 2: Subsequent transformations

The pivalate-protected geraniol derivative is then carried through a series of transformations including epoxidation, silyl (B83357) protection, and a key Ti(III)-mediated radical cyclization to construct the cyclohexane ring with high stereocontrol.[4] The detailed procedures for these subsequent steps can be found in the cited literature.[4]

Purification and Characterization

Purification

Purification of the synthesized trisporic acids and their intermediates is critical to obtain high-purity material for biological assays and further research. Column chromatography is a standard and effective method for this purpose.

Protocol: Column Chromatography Purification

  • Adsorbent Preparation: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column, ensuring even packing without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar mobile phase (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether). The optimal solvent system should be determined by TLC analysis.

  • Fraction Collection: Collect fractions and monitor the elution of the desired compound using TLC.

  • Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

For acidic compounds like trisporic acids, the addition of a small amount of acetic or formic acid to the mobile phase can improve resolution and reduce tailing of the peaks.

Characterization

The identity and purity of the synthesized compounds should be confirmed using a combination of spectroscopic techniques.

Technique Purpose Expected Data for Key Intermediate
¹H NMR To determine the proton environment of the molecule.Provides characteristic chemical shifts and coupling constants for the protons on the cyclohexane ring and side chains.
¹³C NMR To determine the carbon skeleton of the molecule.Shows the expected number of carbon signals with appropriate chemical shifts for the functional groups present.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.High-resolution mass spectrometry (HRMS) should confirm the elemental composition.
Infrared (IR) Spectroscopy To identify the functional groups present.Shows characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

Signaling Pathway and Experimental Workflow

The biological effects of trisporic acids are mediated through a signaling pathway that ultimately leads to changes in gene expression and the initiation of sexual development in fungi. The synthesis itself is a cooperative process between different mating types, as illustrated in the workflow below.

Trisporic_Acid_Biosynthesis_Workflow cluster_plus (+) Mating Type cluster_minus (-) Mating Type cluster_conversion Cooperative Conversion p_carotene β-Carotene p_intermediate 4-dihydromethyltrisporate p_carotene->p_intermediate Biosynthesis m_carotene β-Carotene trisporic_acid This compound B/C p_intermediate->trisporic_acid Uptake by (-) strain & conversion m_intermediate Trisporin m_carotene->m_intermediate Biosynthesis m_intermediate->trisporic_acid Uptake by (+) strain & conversion

Caption: Cooperative biosynthesis of this compound.

The synthesized trisporic acids can then be used to study the downstream signaling events.

Trisporic_Acid_Signaling_Pathway TA This compound B/C Receptor Cell Surface Receptor TA->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK pathway) Receptor->Signaling_Cascade Activation Transcription_Factor Transcription Factor Activation Signaling_Cascade->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Biological_Response Zygophore Development Gene_Expression->Biological_Response

Caption: this compound signaling pathway.

Conclusion

The chemical synthesis of this compound B and C provides researchers with access to these biologically significant molecules for a wide range of studies. The protocols and application notes presented here offer a framework for the synthesis, purification, and characterization of these compounds. Further research into the total synthesis of these and other related trisporoids will continue to advance our understanding of their biological roles and may lead to the development of new therapeutic agents.

References

Application Notes and Protocols for Measuring Trisporic Acid Concentration in Mycelium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisporic acids (TSAs) are C18 terpenoid compounds, derived from β-carotene, that function as sex pheromones in fungi of the order Mucorales.[1] Their synthesis is a hallmark of sexual interaction in these fungi, requiring the cooperative effort of two compatible mating types, designated as (+) and (-).[2][3] Trisporic acid not only triggers the development of sexual structures (zygophores) but also stimulates the biosynthesis of β-carotene, a compound of significant commercial interest.[4] Therefore, the accurate quantification of this compound in fungal cultures is crucial for studies in fungal biology, metabolic engineering, and the industrial production of carotenoids.

These application notes provide detailed methodologies for the extraction of this compound from fungal mycelium and its subsequent quantification using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This compound Biosynthesis Pathway

The biosynthesis of this compound is a cooperative process involving two different mating strains.[2] Both strains produce precursors from β-carotene, which are then exchanged and modified by the opposite partner to produce the final active this compound molecules.[3][5] This intricate signaling pathway ensures that sexual development is only initiated when compatible partners are in close proximity.

This compound Signaling Pathway cluster_plus (+) Strain Mycelium cluster_minus (-) Strain Mycelium plus_beta_carotene β-Carotene plus_4_dihydromethyl 4-Dihydromethyl- trisporate plus_beta_carotene->plus_4_dihydromethyl minus_beta_carotene β-Carotene minus_4_dihydromethyl 4-Dihydromethyl- trisporate plus_4_dihydromethyl->minus_4_dihydromethyl Exchange plus_trisporin Trisporin plus_trisporol Trisporol plus_TA This compound plus_trisporol->plus_TA Oxidation minus_trisporol Trisporol minus_TA This compound minus_trisporin Trisporin minus_beta_carotene->minus_trisporin Cleavage minus_4_dihydromethyl->minus_TA Conversion minus_trisporin->minus_trisporol minus_trisporol->plus_trisporol Exchange

Cooperative biosynthesis of this compound.

Experimental Protocols

Protocol 1: Extraction of this compound from Mycelium and Culture Medium

Since this compound is a secreted pheromone, it is found both within the mycelium and in the culture medium. This protocol details the extraction from both sources.

1. Harvesting Mycelium: a. Separate the fungal mycelia from the fermentation broth by vacuum filtration using a Büchner funnel and filter paper (e.g., Whatman No. 1). b. The filtrate is the culture medium. Store it at 4°C for subsequent liquid-liquid extraction (Step 4). c. Wash the collected mycelial cake thoroughly with distilled water to remove any remaining medium components. d. Press the mycelia between sheets of filter paper to remove excess water.

2. Mycelium Preparation: a. For optimal extraction efficiency, immediately freeze the mycelial cake in liquid nitrogen. b. Grind the frozen mycelia into a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer. c. Alternatively, freeze-dry (lyophilize) the mycelial cake to obtain a dry powder.

3. Mycelial Extraction (Solid-Liquid Extraction): a. Submerge a known weight of the powdered or lyophilized mycelia (e.g., 5 g) in a suitable solvent like methanol (B129727) or ethyl acetate (B1210297) (e.g., 100 mL). b. Agitate the mixture using a shaker or sonicator for at least 2-3 hours at room temperature to ensure thorough extraction. c. Separate the mycelial debris from the solvent extract by filtration or centrifugation. d. Repeat the extraction process on the mycelial debris two more times with fresh solvent to maximize the yield. e. Combine all solvent extracts.

4. Culture Medium Extraction (Liquid-Liquid Extraction): a. Acidify the collected culture medium (filtrate from Step 1b) to pH 2.0 using an appropriate acid (e.g., HCl). b. Transfer the acidified medium to a separatory funnel and extract it with an equal volume of chloroform (B151607) or ethyl acetate.[6] c. Shake vigorously and allow the layers to separate. Collect the organic (lower chloroform or upper ethyl acetate) layer. d. Repeat the extraction of the aqueous layer two more times with fresh solvent. e. Combine all organic extracts.

5. Concentration and Purification: a. Combine the mycelial extracts (from Step 3e) and the culture medium extracts (from Step 4e). b. Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude oily residue. c. For further purification, the residue can be redissolved in a small volume of a nonpolar solvent and subjected to Solid-Phase Extraction (SPE) using a C18 cartridge to remove highly polar impurities. d. Reconstitute the final dried extract in a known volume of a suitable solvent (e.g., methanol, acetonitrile) compatible with the subsequent analytical method.

Extraction Workflow start Fungal Culture (Mycelium + Medium) filtration Vacuum Filtration start->filtration mycelium Mycelial Cake filtration->mycelium medium Culture Medium (Filtrate) filtration->medium wash Wash with dH₂O mycelium->wash acidify Acidify to pH 2.0 medium->acidify freeze Freeze (Liquid N₂) & Grind to Powder wash->freeze extract Solvent Extraction (e.g., Methanol) freeze->extract combine Combine Organic Extracts extract->combine lleq Liquid-Liquid Extraction (e.g., Ethyl Acetate) acidify->lleq lleq->combine evaporate Rotary Evaporation combine->evaporate reconstitute Reconstitute in Solvent evaporate->reconstitute analysis Quantitative Analysis (HPLC, GC-MS, LC-MS/MS) reconstitute->analysis

Workflow for this compound extraction.
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for separating and quantifying this compound. A C18 reversed-phase column is typically effective.

Methodology:

  • HPLC System: A standard HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used for good separation.

    • Solvent A: Water with 0.1% Formic Acid or Acetic Acid.

    • Solvent B: Acetonitrile or Methanol with 0.1% Formic Acid or Acetic Acid.

  • Gradient Program:

    • Start with 85:15 (A:B).

    • Linearly increase to 100% B over 20-40 minutes.

    • Hold at 100% B for 5-10 minutes.

    • Return to initial conditions and re-equilibrate for 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at approximately 320-330 nm, which is the absorption maximum for Trisporic acids.

  • Quantification: Create a standard curve using a certified this compound standard of known concentrations. Calculate the concentration in the sample by comparing its peak area to the standard curve.

Protocol 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and structural confirmation. Trisporic acids, being non-volatile carboxylic acids, require derivatization before analysis.

1. Derivatization (Silylation): a. Evaporate a portion of the reconstituted extract to complete dryness under a gentle stream of nitrogen. b. Add a silylating agent (e.g., BSTFA with 1% TMCS) and an appropriate solvent (e.g., pyridine (B92270) or acetonitrile). c. Heat the mixture at 60-70°C for 30-60 minutes to form trimethylsilyl (B98337) (TMS) esters of the Trisporic acids.

2. GC-MS Analysis:

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp at 10°C/min to 280°C.

    • Hold at 280°C for 10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Mode: Full scan (e.g., m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound.

  • Quantification: Use a derivatized this compound standard to create a calibration curve for accurate quantification.

Protocol 4: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and selective method, ideal for detecting trace amounts of this compound in complex matrices without the need for derivatization.

1. LC Separation:

  • LC System: An HPLC or UPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.

  • Gradient: A fast gradient, e.g., 20% B to 95% B over 5 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40°C.

2. MS/MS Detection:

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions must be determined by infusing a pure standard of this compound. For this compound C (C18H26O4, Molar Mass: 306.40 g/mol ), the precursor ion [M+H]+ would be m/z 307.2. Product ions would be determined after fragmentation.

  • Source Parameters: Optimize spray voltage, source temperature, and gas flows for maximum signal intensity.

  • Quantification: Use an internal standard (ideally, a stable isotope-labeled this compound) and a calibration curve for the most accurate quantification.

Analytical_Workflow cluster_main Analytical Quantification Methods start Reconstituted Extract hplc HPLC-UV/PDA start->hplc deriv Derivatization (Silylation) start->deriv lcmsms LC-MS/MS start->lcmsms hplc_sep C18 Column Separation hplc->hplc_sep hplc_det UV/PDA Detection (~325 nm) hplc_sep->hplc_det hplc_quant Quantification vs. Standard Curve hplc_det->hplc_quant gcms GC-MS gc_sep Capillary GC Separation gcms->gc_sep deriv->gcms ms_det EI-MS Detection (Scan or SIM) gc_sep->ms_det gcms_quant Quantification vs. Derivatized Standard ms_det->gcms_quant lc_sep UPLC C18 Separation lcmsms->lc_sep msms_det ESI-MS/MS Detection (MRM Mode) lc_sep->msms_det lcmsms_quant Quantification vs. Internal Standard msms_det->lcmsms_quant

Overview of analytical quantification workflows.

Quantitative Data Summary

The production of this compound is highly dependent on the culture conditions, particularly the presence of both (+) and (-) mating types. As it is a secreted metabolite, concentrations are typically reported in the culture medium (mg/L or g/L).

Fungal SpeciesMating ConditionCulture TimeReported Concentration (in medium)Reference(s)
Blakeslea trisporaMixed (+) and (-) culture5 days50 mg/L[6][7][8]
Blakeslea trispora(+) culture only5 days~0.05 mg/L (0.1% of mixed culture)[6][7]
Blakeslea trispora(-) culture only5 days<0.0005 mg/L (<0.001% of mixed culture)[6][7]
Blakeslea trispora(-) culture stimulated with P-factor5 days~0.5 mg/L (1% of mixed culture)[6][7]
Blakeslea trisporaMixed (+) and (-) culture (1:7 ratio)Not Specified~1.6 g/L (Total Trisporoids)[9]
Blakeslea trisporaMixed culture with separated mycelia152 hours102 µg/mL (0.102 g/L)[10]
Psilocybe spp.MyceliumNot Specified0.041 mg/g (Psilocybin, for comparison)[11]

References

Application Notes and Protocols: Utilizing Trisporic Acid for Studying Fungal Cell-Cell Communication

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Trisporic acid (TSA) is a C18 terpenoid compound that functions as a sex pheromone in fungi belonging to the order Mucorales.[1][2] Its production is a hallmark of intercellular communication, requiring a cooperative biosynthesis pathway between two compatible mating partners, designated as (+) and (-).[3][4] The exchange of volatile intermediate compounds between hyphae of opposite mating types culminates in the synthesis of this compound.[4][5] This pheromone then orchestrates crucial developmental processes, most notably the formation of specialized aerial hyphae called zygophores, which grow towards each other and fuse to form a zygospore.[1][4] The study of this compound and its signaling pathway provides a powerful model system for understanding fungal cell-cell communication, sexual development, and the production of secondary metabolites like β-carotene.[6] This knowledge is pivotal for developing novel antifungal strategies and for biotechnological applications.

The this compound Signaling Pathway

The biosynthesis of this compound is a cooperative process that begins with β-carotene in both (+) and (-) mating type hyphae.[2][3] Through a series of enzymatic reactions, each mating type produces specific precursors that are then exchanged.[3] The (+) strain produces 4-dihydromethyl trisporate, which is taken up by the (-) strain.[3][7] Conversely, the (-) strain produces trisporin and trisporol, which are transported to the (+) strain.[3][7] It is only through this intercellular exchange that the final, biologically active this compound can be synthesized by both partners.[3][5] this compound then acts as a signaling molecule, inducing the expression of genes responsible for sexual development and also creating a positive feedback loop to enhance its own synthesis and the production of β-carotene.[5][8]

Cooperative biosynthesis of this compound between mating types.

Quantitative Data Summary

The biological activity of this compound and its precursors is concentration-dependent. The following tables summarize key quantitative data from studies on Blakeslea trispora and Mucor mucedo, two model organisms for studying this pathway.

Table 1: Gene Expression Changes in Response to Trisporoids

This table illustrates the differential regulation of genes involved in the carotenoid and this compound biosynthesis pathways upon treatment with various trisporoid compounds in Blakeslea trispora and Mucor mucedo. Data reflects relative transcript levels measured by qPCR.

GeneFungal SpeciesTreatment CompoundFold Change in Expression (Compared to Control)Reference
tsp3 (Carotenoid Cleavage Dioxygenase)Blakeslea trisporaThis compoundHigh upregulation during sexual phase[6][9]
tsp1 (this compound Biosynthesis)Blakeslea trisporaThis compoundModerate upregulation[6]
sexM (Mating-type gene)Phycomyces blakesleeanusThis compoundInduced expression during vegetative growth[2]
sexP (Mating-type gene)Phycomyces blakesleeanusThis compoundInduced expression during vegetative growth[2]

Table 2: β-Carotene Production in Response to Trisporoids

This table shows the effect of different trisporoids and apocarotenoids on the production of β-carotene, a precursor to this compound.

Fungal StrainTreatment CompoundConcentration% Increase in β-Carotene ProductionReference
Blakeslea trispora (-)C₂₀ ApocarotenoidsNot specifiedSignificant enhancement[6]
Mucor mucedo (-)C₂₀ ApocarotenoidsNot specifiedSignificant enhancement[6]
Blakeslea trispora (mated)This compoundNot specifiedPositive feedback leading to enhanced production[5][10]

Experimental Protocols

Protocol 1: Bioassay for Zygophore Induction in Mucor mucedo

This protocol describes a classic bioassay to observe the morphological effects of this compound, namely the induction of zygophore formation.

Materials:

  • Mucor mucedo (+) and (-) strains

  • Potato Dextrose Agar (B569324) (PDA) plates

  • Sterile scalpel or inoculation loop

  • This compound solution (e.g., 1 mg/mL in ethanol)

  • Ethanol (B145695) (as a control)

  • Microscope and slides

Procedure:

  • Inoculation: Using a sterile scalpel, cut a small block of agar containing mycelia from the edge of a stock culture of M. mucedo (+) and place it on one side of a fresh PDA plate. Repeat for the (-) strain, placing it on the opposite side of the same plate, approximately 3-4 cm apart.

  • Incubation: Incubate the plate in the dark at room temperature (20-25°C) for 48-72 hours, or until the mycelia have grown towards each other but have not yet made contact.

  • Treatment Application:

    • Experimental: Aseptically apply 10 µL of the this compound solution to a sterile filter paper disc and place it near the growing edge of a single-strain culture (either (+) or (-)).

    • Control: Apply 10 µL of ethanol to a separate disc and place it similarly on another single-strain plate.

    • Positive Control: The co-cultivated (+)/(-) plate serves as a positive control, where zygophore formation is expected along the interaction zone.

  • Observation: Incubate the plates for another 24-48 hours. Observe the mycelial front near the filter discs and in the interaction zone of the co-culture under a dissecting or light microscope.

  • Data Collection: Look for the formation of swollen, aerial hyphae (zygophores). In the co-culture and the TSA-treated plates, these hyphae will exhibit chemotropic growth towards each other or the TSA source. Record the presence or absence of zygophores and capture images.

Expected Results: Zygophores will be observed in the interaction zone between the (+) and (-) strains. Single-strain cultures treated with this compound will also develop zygophores, while the ethanol-treated control will show only vegetative growth.

Protocol 2: qRT-PCR Analysis of Gene Expression

This protocol provides a method to quantify the change in expression of genes involved in the TSA pathway in response to pheromone stimulation.

Materials:

  • Liquid potato dextrose broth (PDB)

  • Shaking incubator

  • Blakeslea trispora or Mucor mucedo strains

  • This compound solution

  • Liquid nitrogen

  • RNA extraction kit (e.g., TRIzol or commercial kit)

  • cDNA synthesis kit

  • qPCR machine and reagents (e.g., SYBR Green)

  • Primers for target genes (tsp3, sexM, etc.) and a housekeeping gene (e.g., actin or GAPDH).

Procedure:

  • Culture Preparation: Inoculate separate flasks of PDB with (+) and (-) strains of the fungus. Grow in a shaking incubator until sufficient mycelial mass is obtained.

  • Treatment: Add this compound to the liquid cultures to a final concentration of 1-10 µM. An equivalent volume of the solvent (e.g., ethanol) should be added to control cultures.

  • Incubation: Continue incubation for a defined period (e.g., 2, 4, 8, or 24 hours) to capture the transcriptional response over time.

  • Harvesting: Harvest the mycelia by filtration, wash with sterile water, and immediately freeze in liquid nitrogen to preserve RNA integrity.

  • RNA Extraction: Extract total RNA from the frozen mycelia using a suitable kit, following the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR using the synthesized cDNA, specific primers for your target genes, and a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method. The expression levels in the this compound-treated samples are compared to the solvent-treated control samples.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for studying the effects of this compound on fungal gene expression and morphology.

Experimental_Workflow cluster_prep Phase 1: Preparation & Treatment cluster_analysis Phase 2: Analysis cluster_morph Morphological Analysis cluster_gene Gene Expression Analysis cluster_end Phase 3: Conclusion start Start: Hypothesis Formulation culture Inoculate Fungal Strains (e.g., Mucor mucedo) start->culture treatment Apply this compound (TSA) & Solvent Control culture->treatment microscopy Microscopy for Zygophore Induction treatment->microscopy harvest Harvest Mycelia & Freeze treatment->harvest imaging Image Acquisition & Quantification microscopy->imaging data_analysis Data Analysis (Fold Change, Statistics) imaging->data_analysis rna_ext RNA Extraction harvest->rna_ext qpcr cDNA Synthesis & qRT-PCR rna_ext->qpcr qpcr->data_analysis conclusion Conclusion & Interpretation data_analysis->conclusion

Workflow for investigating this compound's effects.

References

Preparation of Trisporic Acid Standards for Analytical Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisporic acids are a family of C18 apocarotenoid pheromones that play a crucial role in the sexual reproduction of zygomycete fungi, such as Blakeslea trispora. Beyond their biological significance, trisporic acids and their precursors have garnered interest in biotechnology for their ability to stimulate carotenoid biosynthesis. Accurate quantitative analysis of trisporic acids is essential for research into fungal physiology, natural product biosynthesis, and for the optimization of industrial fermentation processes. The preparation of high-purity trisporic acid standards is a critical prerequisite for the development and validation of analytical methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

This document provides detailed application notes and standardized protocols for the production, extraction, purification, and quantification of trisporic acids from mated cultures of Blakeslea trispora to generate analytical standards.

Signaling Pathway and Experimental Workflow

The biosynthesis of this compound in Blakeslea trispora is a cooperative process requiring the presence of both (+) and (-) mating type strains. Each strain produces specific precursors that are exchanged and subsequently converted into trisporic acids. The general workflow for the preparation of this compound standards involves a multi-step process beginning with the cultivation of the fungal strains, followed by extraction of the metabolites, purification, and finally, analytical quantification.

Trisporic_Acid_Signaling_Pathway cluster_plus (+) Strain cluster_minus (-) Strain cluster_medium plus_precursor P-factor Precursors minus_precursor M-factor Precursors trisporic_acid Trisporic Acids (B and C) plus_precursor->trisporic_acid Converted by (-) strain minus_precursor->trisporic_acid Converted by (+) strain

This compound Biosynthesis Pathway

Experimental_Workflow start Start: Blakeslea trispora (+) and (-) Strains fermentation Mated Fermentation start->fermentation extraction Solvent Extraction of Culture Broth fermentation->extraction purification Silica (B1680970) Gel Column Chromatography extraction->purification analysis Purity Assessment and Quantification (HPLC & GC-MS) purification->analysis standard_prep Preparation of Standard Solutions analysis->standard_prep end End: this compound Analytical Standard standard_prep->end

Workflow for this compound Standard Preparation

Data Presentation

The following tables summarize the quantitative data associated with the preparation of this compound standards. These values are representative and may vary depending on the specific culture conditions and experimental procedures.

Table 1: Fermentation and Extraction Yields

ParameterValueReference
Culture Volume1 L[1]
Incubation Time5-7 days[2]
Biomass Yield (Dry Weight)4-5 g/L[3]
This compound Yield in Broth~50 mg/L[1]
Crude Extract YieldVariable
Extraction Recovery>90% (with direct extraction)[4]

Table 2: Purification and Purity Assessment

Purification StepPurityYield
Crude ExtractLow~90%
Silica Gel Chromatography>95%Variable
Final Purified Standard>98%

Table 3: Analytical Method Parameters

ParameterHPLC-UVGC-MS
Column C18 (e.g., 4.6 x 250 mm, 5 µm)Capillary column (e.g., HP-88)
Mobile Phase/Carrier Gas Acetonitrile (B52724)/Water with 0.1% Formic Acid (Gradient)Helium
Detection UV at 325 nmMass Spectrometry (Scan or SIM mode)
**Linearity (R²) **>0.999>0.99
LOD ng/mL rangepg range
LOQ ng/mL rangepg range
Precision (RSD) <2%<10%
Accuracy (Recovery) 95-105%90-110%

Experimental Protocols

Protocol 1: Production of Trisporic Acids in Blakeslea trispora

This protocol describes the mated fermentation of B. trispora (+) and (-) strains for the production of trisporic acids.

1.1. Media Preparation

  • YpSS Agar (B569324) Medium (for spore culture preparation):

    • Yeast extract: 4.0 g/L

    • K₂HPO₄: 1.0 g/L

    • MgSO₄: 0.5 g/L

    • Soluble starch: 15.0 g/L

    • Agar: 20.0 g/L

    • Adjust pH to 6.5 before autoclaving.[2]

  • Basal Fermentation Medium (BFM):

    • Yeast extract: 1.0 g/L

    • Asparagine: 2.0 g/L

    • K₂HPO₄: 1.5 g/L

    • MgSO₄: 0.5 g/L

    • Glucose: 40 g/L

    • Adjust pH to 6.5 before autoclaving.[2]

1.2. Inoculum Preparation

  • Inoculate B. trispora (+) and (-) strains separately onto YpSS agar plates.

  • Incubate at 28°C for 5-7 days until sporulation occurs.[2]

  • Harvest spores by adding 10 mL of sterile distilled water to each plate and gently scraping the surface with a sterile loop.

  • Determine spore concentration using a hemocytometer.

  • Prepare a spore suspension with a concentration of approximately 4-8 x 10⁶ spores/mL.[2]

1.3. Mated Fermentation

  • Dispense 50 mL of BFM into 250 mL Erlenmeyer flasks.

  • Inoculate each flask with the (+) and (-) spore suspensions. A common ratio is 1:3 of (+) to (-) strains.[2]

  • Incubate the flasks at 28°C on a rotary shaker at 120-150 rpm for 5-7 days.[2]

  • Monitor the fermentation by observing the formation of zygospores and a characteristic yellow-orange color in the mycelium. A drop in pH is also indicative of this compound production.[2][5]

Protocol 2: Extraction of Trisporic Acids

This protocol details the extraction of trisporic acids from the fermentation broth.

2.1. Materials

2.2. Procedure

  • Separate the fungal biomass from the culture broth by filtration or centrifugation.

  • Adjust the pH of the supernatant to 2.0-3.0 with HCl to protonate the trisporic acids.

  • Extract the acidified supernatant three times with an equal volume of chloroform or ethyl acetate.

  • Pool the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the dried extract to a residue using a rotary evaporator at a temperature below 40°C. This residue is the crude this compound extract.

Protocol 3: Purification by Silica Gel Column Chromatography

This protocol describes the purification of trisporic acids from the crude extract.

3.1. Materials

  • Crude this compound extract

  • Silica gel (60-120 mesh)

  • Hexane (B92381)

  • Ethyl acetate

  • Glass chromatography column

  • Fraction collector

3.2. Procedure

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate) and load it onto the top of the silica gel column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15, etc.).

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate mobile phase. Trisporic acids can be visualized under UV light.

  • Pooling and Concentration: Combine the fractions containing pure trisporic acids (based on TLC analysis) and concentrate them to dryness using a rotary evaporator.

Protocol 4: Quantification by HPLC-UV

This protocol outlines the quantitative analysis of purified trisporic acids.

4.1. Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from, for example, 60% B to 100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 325 nm.

4.2. Standard and Sample Preparation

  • Accurately weigh the purified this compound and dissolve it in a known volume of methanol (B129727) or acetonitrile to prepare a stock solution (e.g., 1 mg/mL).

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Dissolve the sample to be analyzed in the mobile phase and filter through a 0.45 µm syringe filter before injection.

4.3. Analysis and Quantification

  • Inject the calibration standards and the sample into the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 5: Quantification by GC-MS

This protocol describes the analysis of trisporic acids after derivatization to their methyl esters.

5.1. Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • Place a known amount of the dried, purified this compound in a reaction vial.

  • Add 1-2 mL of 14% Boron trifluoride (BF₃) in methanol.[6]

  • Seal the vial and heat at 60-80°C for 30-60 minutes.

  • After cooling, add 1 mL of water and 1-2 mL of hexane.

  • Vortex the mixture and allow the layers to separate.

  • Carefully transfer the upper hexane layer containing the this compound methyl esters to a clean vial for GC-MS analysis.

5.2. GC-MS Instrumentation and Conditions

  • GC System: A gas chromatograph equipped with a mass selective detector.

  • Column: A polar capillary column suitable for FAME analysis (e.g., HP-88, FAMEWAX).[6]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 240°C at 5°C/min.

    • Hold at 240°C for 10 minutes.

  • MS Detector:

    • Transfer line temperature: 250°C.

    • Ion source temperature: 230°C.

    • Scan range: m/z 50-500.

5.3. Analysis

  • Inject the derivatized sample into the GC-MS system.

  • Identify the this compound methyl ester peaks based on their retention times and mass spectra.

  • Quantification can be performed using an external standard curve prepared from derivatized certified reference material or by using an internal standard.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the preparation of this compound standards for analytical chemistry applications. Adherence to these methodologies will enable researchers to produce high-purity standards suitable for the development and validation of sensitive and accurate analytical methods for the quantification of these important fungal signaling molecules. It is recommended to perform method validation according to ICH guidelines to ensure the reliability of the analytical results.[7][8]

References

Application Notes and Protocols for Solvent Extraction of Trisporic Acid from Solid Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisporic acids are C18 terpenoid compounds derived from β-carotene and act as the primary sex pheromones in zygomycete fungi, such as Blakeslea trispora.[1] Their biosynthesis is a hallmark of sexual differentiation in these organisms and involves a cooperative effort between the two mating types, (+) and (-).[2] The production of Trisporic acid is initiated when these compatible hyphae grow in proximity, triggering a cascade of enzymatic reactions that convert β-carotene into various this compound derivatives. Beyond their role in fungal reproduction, Trisporic acids and their precursors have garnered interest for their potential biological activities and applications in biotechnology, including the enhancement of carotenoid production.

This document provides detailed application notes and protocols for the solvent extraction of this compound from solid fungal culture media. The methodologies outlined below are intended to guide researchers in the efficient isolation and subsequent purification of this valuable secondary metabolite.

Signaling Pathway of this compound Biosynthesis

The biosynthesis of this compound is a complex process that relies on the interaction between the two mating strains of Blakeslea trispora. The pathway originates from β-carotene and proceeds through a series of enzymatic modifications, with specific steps occurring in each mating type. The exchange of intermediates between the (+) and (-) strains is crucial for the eventual synthesis of the final this compound molecules.

TrisporicAcid_Biosynthesis This compound Biosynthesis Pathway cluster_plus (+) Mating Strain cluster_minus (-) Mating Strain beta_carotene_plus β-Carotene retinal_plus Retinal beta_carotene_plus->retinal_plus Enzymatic Cleavage trisporol Trisporol retinal_plus->trisporol methyl_4_dihydrotrisporate Methyl 4-dihydrotrisporate trisporol->methyl_4_dihydrotrisporate trisporic_acid This compound methyl_4_dihydrotrisporate->trisporic_acid Conversion in (-) strain beta_carotene_minus β-Carotene retinal_minus Retinal beta_carotene_minus->retinal_minus Enzymatic Cleavage trisporin Trisporin retinal_minus->trisporin trisporin->trisporic_acid Conversion in (+) strain

This compound Biosynthesis Pathway

Solvent Extraction of this compound from Solid Media

The extraction of this compound from solid fungal cultures is a critical first step in its isolation and purification. The choice of solvent and the extraction parameters significantly impact the yield and purity of the final product. Solid-liquid extraction techniques, such as maceration, are commonly employed for this purpose.

Data Presentation: Comparison of Extraction Solvents

While direct comparative studies on the extraction of this compound from solid media are limited, the following table provides an overview of common solvents used for the extraction of fungal secondary metabolites, with their expected efficiencies for this compound based on general principles of polarity and solubility. The data presented is illustrative and should be used as a guide for solvent selection.

SolventPolarity IndexExpected Extraction Efficiency for this compoundNotes
Chloroform (B151607) 4.1HighHas been successfully used for the extraction of this compound precursors from liquid culture media.[2] Its polarity is well-suited for the extraction of moderately polar compounds like this compound.
Ethyl Acetate (B1210297) 4.4HighA moderately polar solvent that is effective for extracting a wide range of fungal metabolites.[3] It is a good alternative to chlorinated solvents.
Acetone 5.1Moderate to HighA polar aprotic solvent that can effectively extract a broad spectrum of compounds. It is miscible with water, which may require a drying step for the solid media.
Ethanol 4.3ModerateA polar protic solvent that is generally effective for extracting polar compounds. Its efficiency for the less polar this compound may be lower compared to chloroform or ethyl acetate.
Methanol (B129727) 5.1ModerateSimilar to ethanol, it is a polar protic solvent. It may co-extract more polar impurities from the solid medium.
Hexane (B92381) 0.1LowA nonpolar solvent that is generally not suitable for extracting moderately polar compounds like this compound.

Disclaimer: The extraction efficiencies provided are qualitative estimates based on the physicochemical properties of the solvents and their general applicability in natural product extraction. Optimal solvent selection and extraction conditions should be determined empirically for specific experimental setups.

Experimental Protocols

The following protocols provide a detailed methodology for the cultivation of Blakeslea trispora on solid media, followed by the extraction and purification of this compound.

Cultivation of Blakeslea trispora on Solid Media

Materials:

  • Blakeslea trispora (+) and (-) strains

  • Potato Dextrose Agar (B569324) (PDA) or a suitable solid growth medium

  • Petri dishes

  • Incubator

Protocol:

  • Prepare the solid growth medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Pour the sterile medium into Petri dishes and allow it to solidify.

  • Inoculate the center of the agar plates with the (+) and (-) strains of Blakeslea trispora in close proximity to facilitate mating and this compound production.

  • Incubate the plates at 25-28°C for 7-14 days, or until sufficient mycelial growth and pigmentation (indicative of carotenoid and this compound production) are observed.[1]

Solvent Extraction of this compound

This protocol is adapted from a general method for the extraction of fungal secondary metabolites from solid cultures.[3]

Materials:

  • Fungal culture plates with mature Blakeslea trispora

  • Ethyl Acetate (or other selected solvent)

  • Spatula

  • Blender or mortar and pestle

  • Erlenmeyer flask

  • Shaker

  • Filter paper or cheesecloth

  • Rotary evaporator

Protocol:

  • Harvest the entire solid fermented culture, including the agar medium and fungal biomass, from the Petri dishes using a sterile spatula.

  • Homogenize the harvested material by blending or grinding with a mortar and pestle to increase the surface area for extraction.

  • Transfer the homogenized material to an Erlenmeyer flask.

  • Add ethyl acetate to the flask at a solid-to-solvent ratio of 1:10 (w/v). For example, for 10 g of fungal material, add 100 mL of ethyl acetate.[3]

  • Macerate the mixture by shaking on a rotary shaker at room temperature for 24-48 hours.[3]

  • Filter the mixture through filter paper or cheesecloth to separate the solvent extract from the solid residue.

  • Repeat the extraction of the solid residue two more times with fresh ethyl acetate to ensure maximum recovery.

  • Combine all the ethyl acetate extracts.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

Purification of this compound

The crude extract can be further purified using chromatographic techniques.

Materials:

  • Crude this compound extract

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Ethyl Acetate

  • Glass column for chromatography

  • Fraction collector (optional)

  • Thin Layer Chromatography (TLC) plates

  • HPLC system with a C18 column

Protocol:

a. Silica Gel Column Chromatography (Initial Purification):

  • Prepare a silica gel slurry in hexane and pack it into a glass column.

  • Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., hexane with a small percentage of ethyl acetate) and load it onto the column.

  • Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Pool the fractions containing this compound based on the TLC analysis.

  • Evaporate the solvent from the pooled fractions to obtain a semi-purified this compound fraction.

b. High-Performance Liquid Chromatography (HPLC) (Final Purification and Analysis):

  • Dissolve the semi-purified fraction in a suitable solvent (e.g., methanol or acetonitrile).

  • Filter the solution through a 0.45 µm syringe filter.

  • Inject the sample into an HPLC system equipped with a C18 reversed-phase column.

  • Use a mobile phase gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid to improve peak shape) for separation.

  • Monitor the elution of this compound using a UV detector at its maximum absorbance wavelength (around 320-330 nm).

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent from the collected fraction to obtain pure this compound.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the extraction and purification of this compound from solid media.

TrisporicAcid_Workflow cluster_cultivation 1. Fungal Cultivation cluster_extraction 2. Solvent Extraction cluster_purification 3. Purification start Inoculation of (+) and (-) strains on solid media incubation Incubation (7-14 days) start->incubation harvest Harvesting of fungal biomass and solid medium incubation->harvest homogenization Homogenization harvest->homogenization maceration Maceration with solvent (e.g., Ethyl Acetate) homogenization->maceration filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom hplc HPLC Purification column_chrom->hplc pure_product Pure this compound hplc->pure_product

Workflow for this compound Extraction

References

Application Note: Separation of Trisporic Acid Isomers by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the separation and identification of trisporic acid (TSA) isomers using thin-layer chromatography (TLC). Trisporic acids are fungal pheromones that play a crucial role in the sexual reproduction of zygomycete fungi and are of interest for their biological activity.[1][2]

Introduction

Trisporic acids are C-18 terpenoid compounds derived from β-carotene, known primarily as the sex pheromones in Mucoralean fungi.[1] The biosynthesis of TSAs is a cooperative process requiring the presence of two compatible mating partners, designated as (+) and (-) strains.[3] These strains exchange metabolic precursors which are then converted into the final active trisporic acids.[4] Several isomers exist, with this compound A, B, and C being common, differing by the oxidation state of their side chains.[1] These structural differences in polarity allow for their separation using chromatographic techniques.

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective method for separating mixtures of compounds.[5] It is widely used for qualitative analysis, reaction monitoring, and purity assessment.[6] This protocol details a normal-phase TLC method for the effective separation of this compound isomers based on their differential affinity for the stationary and mobile phases.

Principle of Separation

TLC separates compounds based on the principle of adsorption chromatography. The separation occurs as a mobile phase moves up a thin layer of adsorbent material (the stationary phase) by capillary action.[5] In this normal-phase protocol, a polar stationary phase (silica gel) is used with a less polar mobile phase.

This compound isomers have varying polarities due to the presence of different functional groups (carboxylic acid, ketone, hydroxyl). The most polar isomers will have stronger interactions with the polar silica (B1680970) gel and will therefore travel a shorter distance up the plate, resulting in a lower Retention Factor (R_f). Conversely, less polar isomers will travel further, yielding a higher R_f value.[7] The expected order of elution is based on the polarity of the isomers: this compound C (most polar) < this compound B < this compound A (least polar).

Signaling Pathway & Experimental Workflow

This compound Biosynthesis Pathway

The synthesis of this compound is a well-studied example of cooperative metabolism in fungi. It begins with β-carotene and involves a series of enzymatic steps and the exchange of intermediate compounds between (+) and (-) mating-type hyphae.

TrisporicAcid_Pathway This compound Cooperative Biosynthesis Pathway cluster_plus (+) Strain cluster_minus (-) Strain p_carotene β-Carotene p_intermediates Intermediate Precursors p_carotene->p_intermediates p_trisporin Trisporin / Trisporol p_intermediates->p_trisporin p_TA This compound p_trisporin->p_TA Oxidation m_4dihydromethyl 4-dihydromethyl- trisporate p_trisporin->m_4dihydromethyl Exported to (+) Strain m_carotene β-Carotene m_intermediates Intermediate Precursors m_carotene->m_intermediates m_intermediates->m_4dihydromethyl m_4dihydromethyl->p_trisporin Exported to (-) Strain m_TA This compound m_4dihydromethyl->m_TA Oxidation

Caption: Cooperative biosynthesis of this compound.

TLC Experimental Workflow

The complete workflow involves sample preparation, application to the TLC plate, chromatographic development, visualization of the separated spots, and finally, data analysis.

TLC_Workflow TLC Workflow for this compound Analysis prep 1. Sample Preparation Dissolve fungal extract or standards in a volatile solvent (e.g., Ethyl Acetate). spot 2. Plate Spotting Apply small spots of sample and standards to the baseline of a silica gel plate. prep->spot develop 3. Chromatogram Development Place plate in a chamber with the mobile phase. Allow solvent to ascend. spot->develop dry 4. Drying Remove plate from chamber, mark the solvent front, and dry completely. develop->dry visualize 5. Visualization Observe spots under UV light (254 nm). Follow with a chemical stain if needed. dry->visualize analyze 6. Data Analysis Circle visible spots and calculate R_f values for each isomer. visualize->analyze quantify 7. (Optional) Quantification Use densitometry or image analysis software for quantitative measurement. analyze->quantify

Caption: General workflow for TLC analysis.

Experimental Protocol

This protocol is a general guideline and may require optimization based on specific sample matrices and laboratory conditions.

Materials and Reagents
  • Stationary Phase: Silica gel 60 F₂₅₄ TLC plates (glass or aluminum-backed).

  • Mobile Phase (Solvent System): A mixture of Toluene, Ethyl Acetate (B1210297), and Formic Acid (e.g., in a 5:4:1 v/v/v ratio). Note: This is a starting point; the ratio may need optimization.[8]

  • Sample Solvent: Ethyl acetate or Dichloromethane.

  • Visualization Reagents:

    • UV Lamp (254 nm).

    • Bromocresol Green Stain: Dissolve 0.04 g of bromocresol green in 100 mL of absolute ethanol. Add 0.1 M NaOH dropwise until the solution just turns blue.[9][10]

    • p-Anisaldehyde Stain (Optional, for general detection): Mix 135 mL absolute ethanol, 5 mL concentrated sulfuric acid, 1.5 mL glacial acetic acid, and 3.7 mL p-anisaldehyde.[9]

  • Apparatus:

    • TLC developing chamber with a lid.

    • Micropipettes or capillary tubes for spotting.

    • Drying oven or heat gun.

    • Fume hood.

Procedure
  • Chamber Saturation: Pour the prepared mobile phase into the TLC developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper inside, leaning against the wall, to saturate the chamber atmosphere with solvent vapor. Close the lid and let it equilibrate for at least 15-20 minutes.

  • Sample Preparation: Dissolve the crude fungal extract or pure this compound standards in a minimal amount of ethyl acetate to achieve a concentration of approximately 1 mg/mL.

  • TLC Plate Preparation: Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of the TLC plate. Mark the positions for each sample.

  • Spotting: Using a capillary tube, apply a small spot (1-2 µL) of each sample solution to its designated position on the baseline. Ensure the spots are small and compact to maximize resolution. Allow the solvent to evaporate completely between applications if multiple applications are needed for concentration.

  • Development: Carefully place the spotted TLC plate into the saturated developing chamber. Ensure the baseline with the spots is above the level of the mobile phase.[11] Close the lid and allow the solvent front to ascend the plate undisturbed.

  • Drying: When the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil. Allow the plate to air dry in a fume hood.

  • Visualization:

    • UV Light: Place the dried plate under a UV lamp (254 nm). Compounds that absorb UV light will appear as dark spots against the fluorescent green background.[12] Gently circle the outline of each spot with a pencil.

    • Chemical Staining: For destructive visualization, dip the plate quickly and evenly into the Bromocresol Green staining solution or spray the reagent onto the plate. Acidic compounds like trisporic acids will appear as distinct yellow spots on a blue background.[9][10] If using the p-Anisaldehyde stain, dip or spray the plate and then gently heat with a heat gun until colored spots appear.

Data Presentation and Analysis

Calculation of R_f Values

The Retention Factor (R_f) is a ratio calculated for each separated spot. It is a characteristic value for a specific compound under defined chromatographic conditions.

R_f = (Distance traveled by the spot) / (Distance traveled by the solvent front) [6]

Measure the distance from the baseline to the center of each spot and from the baseline to the solvent front mark.

Expected Results and Data Summary

While specific R_f values are highly dependent on the exact experimental conditions (e.g., layer thickness, temperature, chamber saturation), the relative order of the isomers can be predicted based on their polarity.[7] this compound C, with an additional hydroxyl group, is the most polar, while this compound A is the least polar.

Table 1: Predicted TLC Separation Characteristics of this compound Isomers

This compound IsomerKey Functional GroupsPredicted PolarityExpected Relative R_f Value
This compound A1x Carboxylic Acid, 1x KetoneLeast PolarHighest
This compound B1x Carboxylic Acid, 2x KetoneIntermediateIntermediate
This compound C1x Carboxylic Acid, 1x Ketone, 1x HydroxylMost PolarLowest
Quantitative Analysis (Optional)

For quantitative analysis, TLC can be coupled with densitometry or digital image analysis.[13][14]

  • Densitometry: A specialized instrument scans the TLC plate with a light beam and measures the absorbance or fluorescence of each spot, which is proportional to the concentration.

  • Image Analysis: A high-resolution image of the visualized plate is taken. Software (e.g., ImageJ) is used to measure the area and intensity of each spot. A calibration curve is created using known concentrations of standards to determine the concentration of the isomers in the unknown sample.[14]

References

Application Notes and Protocols: The Use of Trisporic Acid in Studies of Fungal Secondary Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisporic acid (TA) is a C18 terpenoid derived from β-carotene that functions as a crucial signaling molecule in the sexual reproduction of zygomycete fungi, particularly those in the order Mucorales.[1] Beyond its role as a sex pheromone, TA is a potent regulator of secondary metabolism, most notably stimulating the biosynthesis of carotenoids.[1][2] This property makes it a valuable tool for researchers studying fungal secondary metabolism, with applications ranging from elucidating biosynthetic pathways to enhancing the production of valuable natural products. These application notes and protocols provide a comprehensive guide to utilizing this compound in the laboratory for the investigation and manipulation of fungal secondary metabolite production.

Application Notes

This compound can be employed in various research contexts to explore and manipulate fungal secondary metabolism:

  • Induction of Silent Biosynthetic Gene Clusters: Many fungal biosynthetic gene clusters (BGCs) for secondary metabolites are not expressed under standard laboratory conditions. As a signaling molecule, TA can be used as an elicitor to activate these "silent" BGCs, leading to the production of novel or previously unobserved secondary metabolites.

  • Enhancement of Carotenoid Production: TA is a well-established inducer of carotenogenesis in fungi like Blakeslea trispora.[1][3] This effect can be leveraged to increase the yield of commercially valuable carotenoids such as β-carotene and lycopene.

  • Elucidation of Regulatory Networks: By studying the transcriptional and metabolic responses of fungi to TA treatment, researchers can unravel the complex regulatory networks that govern secondary metabolism. This includes identifying key transcription factors and signaling components involved in the TA response.[4]

  • Screening for Bioactive Compounds: The induction of secondary metabolism by TA can be coupled with bioactivity screening assays to discover novel compounds with pharmaceutical or agricultural applications.

Signaling Pathway of this compound Biosynthesis

The biosynthesis of this compound is a cooperative process that occurs between the two mating types, (+) and (-), of Mucoralean fungi. The pathway begins with the cleavage of β-carotene and involves a series of enzymatic steps and the exchange of intermediates between the mating partners. A simplified representation of this signaling pathway is depicted below.

Trisporic_Acid_Biosynthesis cluster_plus (+) Mating Type cluster_minus (-) Mating Type beta_carotene_plus β-Carotene intermediate_plus Trisporin intermediates beta_carotene_plus->intermediate_plus tsp3 (oxygenase) intermediate_minus 4-dihydro-methyl-trisporate intermediate_plus->intermediate_minus Exchange trisporol Trisporol TA This compound trisporol->TA Final oxidation steps beta_carotene_minus β-Carotene beta_carotene_minus->intermediate_minus tsp3 (oxygenase) intermediate_minus->trisporol Conversion in (+) type intermediate_minus->TA Final oxidation steps TA->beta_carotene_plus Positive Feedback (upregulates carRA/carB) TA->beta_carotene_minus Positive Feedback (upregulates carRA/carB)

Caption: Cooperative biosynthesis of this compound in Mucorales.

Experimental Protocols

The following protocols provide a framework for using this compound to induce secondary metabolism in fungal cultures. Researchers should optimize these protocols for their specific fungal species and experimental goals.

Protocol 1: Preparation of Fungal Inoculum

A standardized inoculum is crucial for reproducible results. This protocol describes the preparation of a spore suspension.

Workflow for Fungal Inoculum Preparation

Inoculum_Preparation start Start with a mature fungal culture on agar (B569324) add_tween Add sterile 0.05% Tween 80 solution to the plate start->add_tween scrape_spores Gently scrape the surface with a sterile loop or spreader add_tween->scrape_spores collect_suspension Collect the spore suspension scrape_spores->collect_suspension filter_suspension Filter through sterile glass wool to remove mycelial fragments collect_suspension->filter_suspension centrifuge Centrifuge to pellet spores filter_suspension->centrifuge wash Wash pellet with sterile water centrifuge->wash resuspend Resuspend in sterile water or culture medium wash->resuspend count Count spores using a hemocytometer resuspend->count adjust Adjust to the desired concentration count->adjust end Inoculum ready for use adjust->end

Caption: Workflow for preparing a fungal spore suspension.

Materials:

  • Mature fungal culture on an appropriate agar medium (e.g., Potato Dextrose Agar - PDA)

  • Sterile 0.05% (v/v) Tween 80 solution

  • Sterile distilled water

  • Sterile glass spreader or loop

  • Sterile centrifuge tubes

  • Hemocytometer

  • Microscope

Procedure:

  • Grow the fungus on agar plates until sufficient sporulation is observed.

  • Aseptically add 5-10 mL of sterile 0.05% Tween 80 solution to the surface of the agar plate.

  • Gently scrape the surface of the culture with a sterile spreader or loop to dislodge the spores.

  • Transfer the resulting spore suspension to a sterile centrifuge tube.

  • To remove mycelial fragments, filter the suspension through a sterile syringe plugged with sterile glass wool.

  • Centrifuge the spore suspension at 3000 x g for 5 minutes to pellet the spores.

  • Discard the supernatant and wash the spore pellet with sterile distilled water. Repeat the centrifugation.

  • Resuspend the washed spore pellet in a known volume of sterile distilled water or liquid culture medium.

  • Using a hemocytometer, count the number of spores per milliliter.

  • Adjust the concentration of the spore suspension to the desired level (e.g., 1 x 10^6 spores/mL) with sterile water or medium.

Protocol 2: this compound Treatment of Fungal Cultures

This protocol outlines the application of this compound to liquid fungal cultures to induce secondary metabolite production.

Materials:

  • Prepared fungal inoculum (Protocol 1)

  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth - PDB)

  • This compound solution (dissolved in a suitable solvent like ethanol (B145695) or DMSO)

  • Sterile flasks or multi-well plates

  • Shaking incubator

Procedure:

  • Inoculate sterile liquid culture medium with the prepared fungal spore suspension to a final concentration of 1 x 10^5 to 1 x 10^6 spores/mL.

  • Incubate the cultures under appropriate conditions (e.g., 25-28°C, 150-200 rpm) for a period of vegetative growth (typically 24-48 hours).

  • Prepare a stock solution of this compound. A typical concentration range to test is 1-100 µM. The final solvent concentration in the culture should be kept low (e.g., <0.5%) to avoid toxicity. A solvent-only control should always be included.

  • Add the this compound solution to the fungal cultures to achieve the desired final concentration.

  • Continue the incubation for the desired induction period. This can range from 24 hours to several days, depending on the fungus and the secondary metabolites of interest. Time-course experiments are recommended to determine the optimal induction time.

  • Harvest the mycelium and/or the culture broth for secondary metabolite analysis.

Protocol 3: Extraction and Quantification of Secondary Metabolites (Example: Carotenoids)

This protocol describes a general method for extracting and quantifying carotenoids from fungal biomass. Similar principles can be applied to other secondary metabolites with appropriate modifications to the extraction solvent and analytical method.

Workflow for Secondary Metabolite Extraction and Analysis

Extraction_Analysis start Harvest fungal mycelium by filtration or centrifugation wash Wash mycelium with distilled water start->wash lyophilize Lyophilize or dry the mycelium wash->lyophilize grind Grind the dried mycelium to a fine powder lyophilize->grind extract Extract with a suitable solvent (e.g., acetone, methanol, or a mixture) grind->extract centrifuge_filter Centrifuge and/or filter to remove cell debris extract->centrifuge_filter evaporate Evaporate the solvent under reduced pressure centrifuge_filter->evaporate resuspend Resuspend the extract in a known volume of a suitable solvent evaporate->resuspend analyze Analyze by spectrophotometry, HPLC, or LC-MS resuspend->analyze

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Trisporic Acid Production in Mated Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the yield of Trisporic acid (TSA) in mated fungal cultures. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its production dependent on mated cultures?

This compound is a C-18 terpenoid compound that functions as a pheromone, inducing sexual differentiation in zygomycete fungi, such as Blakeslea trispora and Mucor mucedo.[1] Its synthesis is a cooperative effort between two compatible mating types, typically designated as (+) and (-). Neither strain can produce significant quantities of this compound on its own. The biosynthesis pathway involves the exchange of intermediate compounds between the two strains.[2][3][4] For instance, the (+) strain produces precursors that are then metabolized by the (-) strain to synthesize this compound, and vice-versa.[5][6][7] This cooperative synthesis is essential for achieving high yields.

Q2: My mated Blakeslea trispora culture is showing low or no this compound production. What are the common causes?

Low this compound yield can stem from several factors:

  • Improper Mating Type Ratio: The ratio of the (+) and (-) strains is crucial for efficient precursor exchange and synthesis. An imbalance can limit the overall production.

  • Suboptimal Culture Conditions: Factors such as pH, temperature, aeration, and light exposure can significantly impact fungal growth and metabolic activity, including this compound biosynthesis.[8]

  • Nutrient Limitation: The culture medium may lack essential nutrients required for the biosynthesis of β-carotene, the precursor to this compound.

  • Incorrect Inoculum Age or Density: The physiological state of the fungal inocula can affect their ability to initiate and sustain this compound production.

  • Genetic Integrity of Strains: Over time and through repeated subculturing, fungal strains can lose their sexual competency and ability to produce this compound.

Q3: How can I optimize the ratio of the (+) and (-) mating types for maximum yield?

The optimal ratio of (+) to (-) strains can vary. For the related production of lycopene (B16060), which is also stimulated by this compound, an excess of the (-) strain has been shown to be beneficial.[9] A study on lycopene production in Blakeslea trispora found an optimal ratio of 5:1 for the (+) to (-) strains.[10] It is recommended to perform a series of small-scale experiments with varying ratios (e.g., 1:1, 1:2, 2:1, 1:5, 5:1) to determine the best-performing ratio for your specific strains and culture conditions.

Q4: Are there any chemical enhancers or inhibitors that can be used to modulate this compound production?

Yes, several compounds can influence the this compound biosynthetic pathway. While research has often focused on the downstream product, β-carotene, the principles can be applied to this compound production. For instance, β-ionone has been reported to stimulate carotenoid biosynthesis.[11] Additionally, compounds that influence the availability of precursors for the carotenoid pathway, which leads to this compound, may have an effect.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Low Biomass Suboptimal growth medium, incorrect pH, temperature, or aeration.Optimize culture medium composition. Ensure pH is maintained within the optimal range for your fungal species. Verify and adjust temperature and agitation/aeration rates.
No detectable this compound Incorrect mating types, loss of sexual competency in strains, or a complete block in the biosynthetic pathway.Confirm the mating types of your strains. Use fresh cultures or revive cryopreserved stocks. Analyze for the presence of intermediate compounds to pinpoint any metabolic blocks.
High Biomass but Low this compound Yield Imbalanced mating type ratio, feedback inhibition, or degradation of this compound.Experiment with different inoculum ratios of (+) and (-) strains.[10] Consider fed-batch cultivation to control nutrient levels and remove inhibitory byproducts.[12] Analyze this compound stability under your culture conditions.
Inconsistent Yields Between Batches Variability in inoculum preparation, media composition, or environmental conditions.Standardize your protocols for inoculum preparation, including spore concentration and age. Use high-quality, consistent media components. Tightly control environmental parameters like temperature and light.

Experimental Protocols

Protocol 1: General Mated Fermentation for this compound Production

This protocol provides a general framework for the co-cultivation of Blakeslea trispora (+) and (-) strains.

  • Inoculum Preparation:

    • Separately cultivate the (+) and (-) strains of B. trispora on a suitable solid medium (e.g., Potato Dextrose Agar) at 26°C for 5 days to obtain spore-rich cultures.[13]

    • Prepare spore suspensions by washing the agar (B569324) surface with sterile water containing a surfactant (e.g., 0.1% Tween 80).

    • Determine the spore concentration using a hemocytometer.

  • Fermentation:

    • Prepare the fermentation medium. A variety of media can be used; a nutrient-enriched medium is often beneficial.

    • Adjust the initial pH of the medium to 7.0.[13]

    • Inoculate the fermentation medium with the desired ratio of (+) and (-) spore suspensions to a final concentration of approximately 2 x 10^5 spores/mL for each strain.[13]

    • Incubate the culture in a shaker flask or bioreactor at a controlled temperature (e.g., 25-28°C) with agitation. Note that darkness may enhance production.[8]

    • Monitor the culture periodically for growth and this compound production.

  • Extraction and Quantification:

    • Separate the fungal biomass from the culture broth by filtration or centrifugation.

    • Extract this compound from the culture broth using a suitable organic solvent (e.g., chloroform).[5]

    • Quantify the extracted this compound using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or spectrophotometry.

Visualizing Key Processes

This compound Biosynthesis Pathway

Trisporic_Acid_Biosynthesis cluster_minus (-) Strain BetaCarotene_plus β-Carotene P_Factor P-Factor (4-dihydromethyl trisporate) BetaCarotene_plus->P_Factor M_Factor M-Factor (trisporin, trisporol) TrisporicAcid This compound P_Factor->TrisporicAcid Uptake & Conversion BetaCarotene_minus β-Carotene BetaCarotene_minus->M_Factor Carotenoid Cleavage Oxygenase M_Factor->TrisporicAcid TrisporicAcid->BetaCarotene_plus Positive Feedback TrisporicAcid->BetaCarotene_minus

Caption: Cooperative biosynthesis of this compound.

General Experimental Workflow for Optimizing this compound Yield

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Strain_Activation Activate (+) and (-) Strains Inoculum_Prep Prepare Spore Suspensions Strain_Activation->Inoculum_Prep Mated_Culture Initiate Mated Culture (Vary Parameters) Inoculum_Prep->Mated_Culture Incubation Incubate under Controlled Conditions Mated_Culture->Incubation Extraction Extract this compound Incubation->Extraction Quantification Quantify Yield (HPLC, TLC) Extraction->Quantification Optimization Optimization Quantification->Optimization Analyze Data & Refine Parameters

Caption: Workflow for this compound yield optimization.

References

troubleshooting Trisporic acid instability during extraction and storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trisporic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed information regarding the challenges of working with this compound, a known unstable compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

This compound is a C-18 terpenoid, derived from β-carotene, that functions as a pheromone in zygomycete fungi to control sexual reproduction.[1][2] It is a key signaling molecule in the study of fungal biology and a potential target for antifungal drug development.

Q2: What makes this compound so unstable?

This compound's instability stems from its molecular structure, which includes a conjugated polyene system. This makes it susceptible to degradation by several environmental factors:

  • Light: The conjugated double bonds can be easily isomerized or oxidized when exposed to light, particularly UV radiation.

  • Oxygen: The molecule is prone to oxidation, which can break down the carbon skeleton.

  • pH: As a carboxylic acid, its stability can be influenced by the pH of the solution. Acidic conditions (pH 2) are often used during extraction, but prolonged exposure to strong acids or bases can lead to degradation.[3]

  • Temperature: Elevated temperatures can accelerate the rate of all degradation reactions.

Q3: What are the primary signs of this compound degradation?

Degradation can manifest as a loss of biological activity, a decrease in the expected concentration as measured by spectroscopy or chromatography, and a change in the physical appearance of the sample, such as a color change from yellow to brown or colorless.

Q4: What is the optimal temperature for storing this compound?

For long-term storage, this compound should be stored at -20°C or, ideally, at -80°C or in the vapor phase of liquid nitrogen (below -130°C).[4][5] For short-term storage of solutions during an experiment, it is advisable to keep them on ice and protected from light.

Troubleshooting Guides

Issue 1: Low Yield of this compound After Extraction

You have completed the extraction process, but the final yield is significantly lower than expected.

Click to expand troubleshooting steps
  • Incomplete Cell Lysis: Ensure that the fungal mycelium was thoroughly homogenized. Inadequate disruption of the cell wall will result in poor release of this compound into the extraction solvent.

  • Incorrect pH During Extraction: The initial extraction with an organic solvent like chloroform (B151607) is most effective under acidic conditions (pH 2), which protonates the carboxylic acid group, making it more soluble in the organic phase. Failure to properly acidify the culture medium can lead to poor partitioning into the organic solvent.[3]

  • Emulsion Formation: During liquid-liquid extraction, vigorous shaking can lead to the formation of an emulsion between the aqueous and organic layers, trapping the product. If an emulsion forms, it can sometimes be broken by the addition of brine or by centrifugation.

  • Insufficient Solvent Volume: Using too little extraction solvent may not be sufficient to efficiently extract the this compound from the large volume of the culture medium.

  • Loss During Phase Separation: When separating the aqueous and organic phases, some of the organic layer containing the product may be inadvertently discarded. It is better to leave a small amount of the organic layer behind with the aqueous phase in the first extraction and re-extract the aqueous phase to recover any remaining product.

  • Premature Degradation: If the extraction procedure is lengthy and not performed under conditions that protect the molecule (e.g., in the presence of light, at room temperature), significant degradation can occur before the final product is isolated.

Issue 2: The Final this compound Product is a Brownish Color Instead of Yellow

Your purified this compound appears discolored, suggesting the presence of impurities.

Click to expand troubleshooting steps
  • Oxidation: A brown color often indicates the presence of oxidation products. This can occur if the extraction and purification were performed with exposure to air for extended periods. Consider degassing your solvents or working under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Co-extraction of Pigments: Fungal cultures can produce a variety of pigments that may be co-extracted with this compound. If these pigments have similar polarity to this compound, they can be difficult to separate.

  • Degradation During Solvent Evaporation: If the solvent was removed at an elevated temperature, this could have caused thermal degradation of the this compound. Use a rotary evaporator at a low temperature and under high vacuum to minimize heat exposure.

  • Purification Strategy: To remove colored impurities, consider treating your extract with a small amount of activated charcoal. However, be aware that charcoal can also adsorb your product, leading to a decrease in yield. Alternatively, column chromatography with a suitable solvent system can be effective at separating this compound from more polar or less polar impurities.

Issue 3: Loss of Biological Activity of Stored this compound

A previously active sample of this compound no longer shows the expected biological effect.

Click to expand troubleshooting steps
  • Improper Storage Conditions: Check the storage temperature. Has the sample been subjected to freeze-thaw cycles? Was it protected from light? Storing solutions in clear glass or plastic vials can lead to photodegradation. Use amber vials or wrap vials in aluminum foil.

  • Solvent Evaporation: If stored in a poorly sealed container, the solvent may have evaporated, leading to an unknown concentration of the compound.

  • Oxidation: If the this compound was stored as a dry film, it is particularly susceptible to oxidation. It is often better to store it as a solution in a suitable, deoxygenated solvent.

  • Contamination: The sample may have become contaminated with microorganisms or other reactive chemicals during storage or handling.

Data on this compound Stability

While specific quantitative data on the degradation kinetics of this compound is not extensively available in the literature, the following tables summarize the qualitative and semi-quantitative understanding of its stability based on its chemical properties and handling procedures described in related research.

Table 1: Factors Affecting this compound Stability in Solution

FactorRisk of DegradationRecommended Practices
Light (especially UV) HighWork under red light or in the dark. Store solutions in amber vials or wrapped in aluminum foil.
Temperature High (at elevated temp.)Perform extractions on ice. Store long-term at -20°C or below. Avoid repeated freeze-thaw cycles.
Oxygen Moderate to HighUse degassed solvents. Consider adding an antioxidant like BHT during extraction. Store under an inert atmosphere (N₂ or Ar).
pH ModerateMaintain acidic pH (around 2) during initial organic extraction. For storage, a neutral pH in an aprotic solvent is likely preferable, though data is limited. Avoid strong bases.

Table 2: Recommended Storage Conditions for this compound

Storage FormDurationTemperatureAtmosphereContainer
Solid/Dry Film Short-term-20°CInert (N₂ or Ar)Amber glass vial
Solution in Organic Solvent Long-term-80°CInert (N₂ or Ar)Amber glass vial with PTFE-lined cap
Working Solution During Experiment0-4°C (on ice)N/AAmber vial, wrapped in foil

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Blakeslea trispora

This protocol is a synthesized "best-practice" method based on commonly described procedures.

Materials:

  • Filtered culture medium from a mated (+/-) culture of Blakeslea trispora

  • Chloroform (stabilized with ethanol)

  • Sodium bicarbonate (NaHCO₃) solution (4% w/v)

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

  • Silica (B1680970) gel for column chromatography

  • Rotary evaporator

  • Separatory funnel

  • pH meter or pH paper

Methodology:

  • Harvest and Acidify Culture Medium:

    • Separate the fungal mycelium from the culture medium by filtration.

    • Cool the culture medium to 4°C in an ice bath.

    • Under dim or red light, slowly add HCl to adjust the pH of the medium to 2.0. Monitor the pH carefully.

  • Liquid-Liquid Extraction:

    • Transfer the acidified medium to a separatory funnel.

    • Extract the medium with an equal volume of chloroform.[4]

    • Gently invert the funnel multiple times to mix the phases, venting frequently to release pressure. Avoid vigorous shaking to prevent emulsion formation.

    • Allow the layers to separate and collect the lower chloroform layer.

    • Repeat the extraction of the aqueous layer at least two more times with fresh chloroform. Pool the chloroform extracts.

  • Back-Extraction with Bicarbonate:

    • Combine the chloroform extracts and wash them with a 4% sodium bicarbonate solution. The this compound, being a carboxylic acid, will deprotonate and move into the aqueous bicarbonate layer.

    • Separate and collect the aqueous bicarbonate layer. Repeat the back-extraction of the chloroform layer to ensure complete transfer of the this compound.

  • Re-extraction from Bicarbonate:

    • Cool the pooled bicarbonate extracts in an ice bath.

    • Re-acidify the bicarbonate solution to pH 2.0 with HCl.

    • Extract the this compound back into an equal volume of fresh chloroform. Repeat this extraction twice more.

  • Drying and Concentration:

    • Pool the final chloroform extracts and dry them over anhydrous sodium sulfate.

    • Filter off the sodium sulfate and transfer the dried chloroform extract to a round-bottom flask.

    • Remove the chloroform under reduced pressure using a rotary evaporator. Ensure the water bath temperature is kept low (e.g., <30°C) to prevent thermal degradation.

  • Purification by Column Chromatography (Optional):

    • The crude extract can be further purified using silica gel column chromatography.

    • The choice of solvent system will depend on the impurities present, but a gradient of ethyl acetate (B1210297) in hexane is a common starting point for separating compounds of moderate polarity.

    • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing this compound.

  • Storage:

    • After evaporation of the solvent from the pure fractions, the resulting this compound should be stored under an inert atmosphere at -20°C or -80°C, protected from light.

Visualizations

Trisporic_Acid_Signaling_Pathway cluster_plus (+) Mating Type cluster_minus (-) Mating Type cluster_synthesis Cooperative Synthesis cluster_downstream Downstream Effects beta_carotene_plus β-Carotene plus_precursors Plus-precursors (e.g., 4-dihydromethyltrisporate) beta_carotene_plus->plus_precursors Enzymatic cleavage trisporic_acid This compound plus_precursors->trisporic_acid Processed by (-) strain beta_carotene_minus β-Carotene minus_precursors Minus-precursors (e.g., Trisporin) beta_carotene_minus->minus_precursors Enzymatic cleavage minus_precursors->trisporic_acid Processed by (+) strain gene_reg Gene Expression Regulation (e.g., tsp3 gene for synthesis) trisporic_acid->gene_reg zygophore Zygophore Development trisporic_acid->zygophore carotene_prod Increased β-Carotene Production (Feedback) trisporic_acid->carotene_prod Troubleshooting_Workflow cluster_extraction Extraction Issues cluster_purification Purification & Handling Issues cluster_storage Storage Issues start Low Yield or Purity of This compound ph_check pH of medium = 2? start->ph_check light Protected from light? start->light storage_temp Stored at <= -20°C? start->storage_temp emulsion Emulsion formed? ph_check->emulsion Yes lysis Complete cell lysis? emulsion->lysis No lysis->light Yes temp Temperature kept low? light->temp Yes oxidation Exposure to oxygen? temp->oxidation Yes oxidation->storage_temp No freeze_thaw Repeated freeze-thaw? storage_temp->freeze_thaw Yes container Airtight & Opaque? freeze_thaw->container No

References

optimizing culture conditions for enhanced Trisporic acid production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance Trisporic acid (TSA) production. The information is presented in a direct question-and-answer format to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind high-yield this compound production?

A1: High yields of this compound are achieved through the mated cultivation of two different mating types, designated as (+) and (-), of the fungus Blakeslea trispora.[1] While individual strains can produce trace amounts of TSA, the co-cultivation of both strains dramatically enhances the biosynthesis of this metabolite.[1][2] This is because the complete biosynthetic pathway is a cooperative effort, with each mating type producing specific precursors that are utilized by the other.[3][4]

Q2: What is the role of β-carotene in this compound synthesis?

A2: β-carotene is the molecular precursor for this compound.[5] The production of β-carotene is intrinsically linked to TSA biosynthesis, and in fact, TSA acts as a hormone that stimulates its own production in a positive feedback loop.[5] Therefore, culture conditions that favor carotenogenesis can also be beneficial for TSA production.

Q3: Can I produce this compound using a single strain of B. trispora?

A3: While technically possible under specific conditions, the yield of this compound from single-strain cultures is extremely low. Mated cultures can produce over 100 times more this compound than individual (+) or (-) strains.[2] For any practical production purposes, co-cultivation of both mating types is essential.

Q4: How long should the fermentation process be carried out?

A4: The optimal fermentation time can vary, but typically, this compound accumulation increases with cultivation time, with significant yields often observed after at least 5 days.[6] Some studies have extended fermentation for up to 120 hours (5 days) to maximize yield.[7] Monitoring the production over time is recommended to determine the peak production window for your specific conditions.

Troubleshooting Guide

Issue 1: Low or No this compound Yield

  • Q: My mated B. trispora culture is not producing the expected amount of this compound. What are the likely causes and solutions?

    • A: Several factors can contribute to low TSA yields. Here's a systematic approach to troubleshooting:

      • Incorrect Mating Type Ratio: An imbalanced ratio of the (+) and (-) mating types can hinder precursor exchange and limit TSA synthesis.

        • Solution: An optimal inoculum ratio is crucial. For instance, a 1:2 ratio of (+) to (-) mating types has been shown to be favorable for the production of related carotenoids and is a good starting point for optimizing TSA production.[5] Experiment with different ratios to find the optimum for your strains.

      • Nutrient Limitation: The onset of this compound production is often triggered by nutrient limitation, particularly nitrogen depletion.[8] If the medium is too rich or the initial growth phase is not managed correctly, TSA synthesis may not be initiated effectively.

        • Solution: Employ a two-stage cultivation strategy. The initial phase should support rapid biomass accumulation with sufficient nitrogen and phosphorus.[8] Once a healthy biomass is established, a shift to a production medium with limited nitrogen can trigger and sustain TSA synthesis.

      • Sub-optimal pH: The pH of the culture medium can significantly influence fungal growth and metabolite production. A notable pH drop is often observed at the onset of trisporoid production.[8]

        • Solution: Monitor and control the pH of the culture. The initial pH of the fermentation medium is often adjusted to around 6.5.[7] If the pH deviates significantly from the optimal range for B. trispora, it can negatively impact enzyme activity and overall productivity.

      • Inadequate Aeration: As an aerobic fungus, B. trispora requires sufficient oxygen for growth and metabolism.

        • Solution: Ensure adequate aeration and agitation. For shake flask cultures, an agitation rate of around 200 rpm is commonly used.[7] For bioreactors, dissolved oxygen levels should be monitored and controlled.

Issue 2: Inconsistent Batch-to-Batch Production

  • Q: I am observing significant variability in this compound yield between different fermentation batches. How can I improve consistency?

    • A: Inconsistent results often stem from a lack of precise control over experimental parameters.

      • Inoculum Quality: The age and viability of the spore inoculum can impact the lag phase and overall fermentation kinetics.

        • Solution: Standardize your inoculum preparation. Use fresh, viable spores from cultures of a consistent age. Determine the spore concentration using a hemocytometer to ensure a consistent inoculation density in each batch.[9]

      • Media Preparation: Minor variations in media composition can lead to different outcomes.

        • Solution: Be meticulous in media preparation. Use high-quality reagents and accurately measure all components. Prepare a master batch of medium for a series of experiments to minimize variation.

      • Environmental Control: Fluctuations in temperature and agitation speed can affect fungal growth and metabolism.

        • Solution: Use well-calibrated incubators and shakers. A common incubation temperature for B. trispora is 25-28°C.[5][10] Regularly check and record these parameters throughout the fermentation.

Issue 3: Contamination of Cultures

  • Q: My B. trispora cultures are frequently getting contaminated with bacteria or other fungi. What preventive measures can I take?

    • A: Contamination is a common problem in fungal fermentations and requires strict aseptic techniques.

      • Sterilization: Inadequate sterilization of media, glassware, or bioreactors is a primary source of contamination.

        • Solution: Ensure all materials are properly sterilized. Autoclave media and equipment at 121°C for at least 20 minutes.[7] Filter-sterilize heat-labile components.

      • Aseptic Technique: Contaminants can be introduced during inoculation or sampling.

        • Solution: Perform all manipulations in a laminar flow hood. Use sterile loops, pipettes, and other equipment. Minimize the time that cultures are exposed to the open air.

      • Spore Suspension Purity: The initial spore suspension may be contaminated.

        • Solution: Periodically check the purity of your stock cultures by plating them on a nutrient-rich agar (B569324) medium and inspecting for foreign colonies.

Data Presentation

Table 1: Comparison of Media Composition for Blakeslea trispora Cultivation

ComponentSeed Medium[7]Fermentation Medium 1[7]Fermentation Medium 2[11]Synthetic Medium[9]
Carbon Source Corn Starch (30 g/L)Corn Starch (50 g/L)Glucose (50 g/L)Glucose (50 g/L)
Nitrogen Source Soybean Meal (50 g/L)Soybean Meal (25 g/L)Corn Steep Liquor (80 g/L), Casein Acid Hydrolysate (2 g/L), Yeast Extract (1 g/L), L-asparagine (2 g/L)Casein Acid Hydrolysate (2 g/L), Yeast Extract (1 g/L), L-asparagine (2 g/L)
Phosphate Source KH₂PO₄ (1.5 g/L)-KH₂PO₄ (1.5 g/L)KH₂PO₄ (1.5 g/L)
Magnesium Source MgSO₄·7H₂O (0.5 g/L)-MgSO₄·7H₂O (0.5 g/L)-
Vitamins Thiamine·HCl (0.002 g/L)-Thiamine-HCl (0.005 g/L)Thiamine hydrochloride (0.005 g/L)
Oils/Surfactants -Cottonseed Oil (40 g/L)Span 20 (10 g/L), Tween 80 (1 g/L)Span 20 (1% w/v), Tween 80 (0.1% w/v)
Initial pH 6.5Not SpecifiedNot Specified7.0

Experimental Protocols

Protocol 1: Mated Fermentation of Blakeslea trispora for this compound Production

  • Inoculum Preparation:

    • Separately cultivate (+) and (-) strains of B. trispora on Potato Dextrose Agar (PDA) plates at 26°C for 5 days to obtain mature spores.[9]

    • Harvest spores by gently scraping the surface of the agar with a sterile loop in the presence of a sterile saline solution (0.9% NaCl) containing a wetting agent (e.g., 0.1% Tween 80).

    • Determine the spore concentration of each suspension using a hemocytometer.

  • Seed Culture:

    • Prepare a seed medium (see Table 1).

    • Inoculate separate flasks containing the seed medium with the (+) and (-) spore suspensions to a final concentration of approximately 2 x 10⁵ spores/mL for each strain.[9]

    • Incubate the seed cultures on a rotary shaker at 200 rpm and 25°C for 48 hours.[7]

  • Production Fermentation:

    • Prepare the desired fermentation medium (see Table 1) in flasks or a bioreactor.

    • Inoculate the fermentation medium with a mixture of the (+) and (-) seed cultures. A common inoculation volume is 10% (v/v) of the total fermentation volume, with a recommended mating type ratio of 1:5 (v/v) of the (+) and (-) seed broths.[7]

    • Incubate the production culture under the desired conditions (e.g., 25°C, 200 rpm) for at least 120 hours.[7]

  • Extraction of this compound:

    • After fermentation, separate the mycelia from the culture broth by filtration.

    • Adjust the pH of the culture broth to 8.0.[6]

    • Extract the this compound from the broth using an organic solvent mixture such as trichloromethane:2-propanol (20:1, v/v).[6]

    • The organic phase containing the this compound can then be concentrated for further purification and analysis.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation:

    • Evaporate the organic extract containing this compound to dryness under reduced pressure.

    • Re-dissolve the residue in a known volume of a suitable solvent, such as methanol (B129727) or ethanol.

    • Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.

  • HPLC Conditions (General Method):

    • Column: A C18 reversed-phase column is commonly used for the separation of organic acids.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically effective.

    • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.

    • Detection: this compound has a characteristic UV absorbance maximum. A UV detector set at the appropriate wavelength (e.g., around 325 nm) can be used for quantification.[12]

    • Quantification: Prepare a standard curve using a purified this compound standard of known concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

Trisporic_Acid_Biosynthesis_Pathway cluster_plus Plus (+) Strain cluster_minus Minus (-) Strain cluster_conversion Cooperative Conversion beta_carotene_plus β-Carotene p_factor P-Factor Precursors (e.g., 4-dihydromethyltrisporate) beta_carotene_plus->p_factor carS/tsp3 trisporic_acid This compound p_factor->trisporic_acid Uptake & Conversion by (-) Strain beta_carotene_minus β-Carotene m_factor M-Factor Precursors (e.g., Trisporin, Trisporol) beta_carotene_minus->m_factor carS/tsp3 m_factor->trisporic_acid Uptake & Conversion by (+) Strain trisporic_acid->beta_carotene_plus Positive Feedback trisporic_acid->beta_carotene_minus Positive Feedback

Caption: Cooperative biosynthesis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis strain_culture 1. Separate Culture of (+) and (-) Strains spore_harvest 2. Spore Harvesting & Quantification strain_culture->spore_harvest seed_culture 3. Seed Culture (Separate Strains) spore_harvest->seed_culture production_culture 4. Mated Production Culture seed_culture->production_culture extraction 5. Extraction of This compound production_culture->extraction quantification 6. HPLC Quantification extraction->quantification

Caption: Experimental workflow for this compound production.

Troubleshooting_Logic cluster_checks Initial Checks cluster_params Parameter Optimization cluster_solutions Solutions start Low this compound Yield check_mating Mated Culture Used? start->check_mating check_ratio Correct Mating Ratio? check_mating->check_ratio Yes check_media Optimal Medium Composition? check_ratio->check_media Yes solution_ratio Optimize (+) to (-) Ratio check_ratio->solution_ratio No check_pH Monitor/Control pH? check_media->check_pH Yes solution_media Implement Two-Stage Cultivation check_media->solution_media No check_aeration Adequate Aeration? check_pH->check_aeration check_time Sufficient Fermentation Time? check_aeration->check_time solution_params Adjust pH, Aeration, Time check_time->solution_params No

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Overcoming Poor Reproducibility in Trisporic Acid Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues leading to poor reproducibility in Trisporic acid bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of a this compound bioassay?

A1: The bioassay is based on the biological response of a specific fungal mating type (typically the (-) strain of Mucor mucedo or Blakeslea trispora) to this compound and its precursors. This response is most commonly observed as the formation of zygophores, which are specialized hyphae that develop during the initial stages of sexual reproduction.[1][2] The amount of zygophore induction is proportional to the concentration of this compound.

Q2: Which fungal strains are typically used in this bioassay?

A2: The most common organisms are the (-) mating type of Mucor mucedo for observing the formation of zygophores, and mated cultures of (+) and (-) strains of Blakeslea trispora for both producing and assaying this compound.[1][3][4] The choice of strain can impact the sensitivity and specificity of the assay.

Q3: What are the main readouts or endpoints of a this compound bioassay?

A3: The primary and most traditional readout is the morphological observation and quantification of zygophore formation on the mycelium of the (-) strain.[1] Other endpoints can include the quantification of β-carotene production, as this compound is known to stimulate carotenogenesis, or the expression levels of specific genes involved in the mating process.[5][6]

Q4: How are the results of the bioassay typically quantified?

A4: Quantification can be semi-quantitative, by scoring the density of zygophores (e.g., on a scale of + to +++), or quantitative, by counting the number of zygophores per unit area of mycelium.[1] For β-carotene-based assays, spectrophotometric methods are used to measure the amount of pigment produced. For gene expression analysis, quantitative PCR (qPCR) is employed.[5]

Q5: What is the expected range of this compound concentration that can be detected?

A5: The bioassay is sensitive to nanogram quantities of this compound. For instance, as little as 140 ng of this compound can induce a strong zygophore response in Mucor mucedo.[1]

Troubleshooting Guide

Issue 1: No or Weak Zygophore Induction

Symptoms:

  • Complete absence of zygophores in the presence of a sample expected to contain this compound.

  • Significantly fewer zygophores than expected.

Possible CauseRecommended Action
Inactive this compound Sample Verify the integrity of your this compound standard or sample. Degradation can occur with improper storage. Store in an inert solvent at -20°C or below.
Incorrect Fungal Strain or Mating Type Confirm the identity and mating type of your indicator strain (e.g., Mucor mucedo (-)). Use a fresh culture from a reliable stock.
Suboptimal Culture Conditions Ensure the culture medium, pH, and incubation temperature are optimal for the fungal strain used. Refer to established protocols for specific requirements.[7]
Presence of Inhibitory Substances Your sample extract may contain compounds that inhibit fungal growth or zygophore formation. Include a positive control with a known amount of this compound added to your sample matrix to test for inhibition.
Insufficient Incubation Time Zygophore development takes time. Ensure you are incubating the assay for the recommended period (typically 12-24 hours) before observation.
Issue 2: High Variability Between Replicates

Symptoms:

  • Large standard deviations in zygophore counts or other quantitative readouts between replicate plates or wells.

  • Inconsistent results between experiments run at different times.

Possible CauseRecommended Action
Inconsistent Inoculum Ensure a uniform and consistent concentration of fungal spores or mycelial fragments is used to inoculate each replicate. Vortex spore suspensions before use.
Uneven Application of Sample Apply the this compound sample or extract evenly to the assay plate. If using filter paper discs, ensure they are fully saturated and placed consistently.
Heterogeneous Mycelial Growth Variations in agar (B569324) depth or nutrient distribution can lead to uneven mycelial growth. Ensure plates are poured on a level surface with a consistent volume of media.
Edge Effects in Multi-well Plates Evaporation from the outer wells of a microplate can concentrate media components and affect growth. Fill the outer wells with sterile water or media and do not use them for experimental samples.
Variability in Precursor Composition The biological activity can be influenced by the specific mixture of this compound precursors (e.g., trisporin, methyl trisporate) in the sample, as they can have differential activities.[5] Standardize extraction procedures to ensure consistent precursor profiles.
Issue 3: False Positives or High Background

Symptoms:

  • Zygophore formation in negative control plates.

  • High background signal in colorimetric or fluorometric assays.

Possible CauseRecommended Action
Contamination of Fungal Cultures Use aseptic techniques throughout the experimental setup to prevent contamination with other microorganisms that might produce interfering substances.
Cross-Contamination Between Mating Types If working with both (+) and (-) strains, ensure there is no accidental cross-contamination of cultures, which could lead to spontaneous this compound production.
Media Components Inducing a Response Some complex media components (e.g., yeast extract) might contain substances that can weakly induce a response. Test different media formulations or use a defined minimal medium.
Solvent Effects The solvent used to dissolve the this compound or sample extract may have an effect on the fungus. Run a solvent-only control to check for any background induction or inhibition.

Data Presentation

Table 1: this compound Production in Blakeslea trispora Cultures

This table summarizes the relative production of Trisporic acids under different culture conditions, highlighting the cooperative nature of its biosynthesis.

Culture ConditionThis compound Production (% of Mated Culture)Key Takeaway
Mated (+) and (-) Culture100%Cooperative biosynthesis leads to the highest yield.[8]
(+) Culture stimulated with M-factor from (-) culture0.4%The (+) strain requires a stimulus from the (-) strain for significant production.[8]
(-) Culture stimulated with P-factor from (+) culture1%The (-) strain produces more this compound when stimulated by the (+) strain.[8]
(+) Culture alone0.1%Basal level of production in the (+) strain is very low.[8]
(-) Culture alone< 0.0001%The (-) strain produces virtually no this compound on its own.[8]

Experimental Protocols

Protocol 1: Zygophore Induction Bioassay using Mucor mucedo

This protocol describes a standard method for assaying this compound activity by observing zygophore induction.

  • Inoculum Preparation:

    • Grow the (-) strain of Mucor mucedo on a suitable agar medium (e.g., Potato Dextrose Agar) for 3-5 days.

    • Prepare a spore suspension by flooding the plate with sterile water containing a wetting agent (e.g., 0.01% Tween 80) and gently scraping the surface.

    • Adjust the spore concentration to approximately 1 x 10^6 spores/mL.

  • Assay Plate Preparation:

    • Pour a suitable agar medium into petri dishes and allow it to solidify.

    • Inoculate the entire surface of the agar with the M. mucedo (-) spore suspension.

  • Sample Application:

    • Dissolve the test extract or this compound standard in a suitable solvent (e.g., ethanol).

    • Apply a known volume (e.g., 10 µL) of the sample onto a small sterile filter paper disc.

    • Allow the solvent to evaporate completely.

    • Place the disc onto the center of the inoculated agar plate.

  • Incubation and Observation:

    • Incubate the plates at 20-25°C for 12-24 hours.

    • Observe the mycelium around the filter paper disc under a dissecting microscope for the presence of zygophores.

    • Quantify the response by counting the number of zygophores in several fields of view or by using a semi-quantitative scoring system.

Mandatory Visualizations

Signaling Pathway of this compound Biosynthesis

TrisporicAcid_Pathway cluster_plus (+) Mating Type cluster_minus (-) Mating Type beta_carotene_plus β-Carotene p_factor P-factor (4-dihydromethyltrisporate) beta_carotene_plus->p_factor p_factor_received p_factor->p_factor_received Secreted & taken up by (-) strain trisporol Trisporol TA_plus This compound trisporol->TA_plus TA_plus->beta_carotene_plus +ve feedback trisporin trisporin->trisporol beta_carotene_minus β-Carotene m_factor M-factor (Trisporin) beta_carotene_minus->m_factor m_factor->trisporin Secreted & taken up by (+) strain methyltrisporate Methyltrisporate TA_minus This compound methyltrisporate->TA_minus TA_minus->beta_carotene_minus +ve feedback p_factor_received->methyltrisporate

Caption: Cooperative biosynthesis of this compound by (+) and (-) fungal mating types.

Experimental Workflow for this compound Bioassay

Caption: Standard experimental workflow for a zygophore induction bioassay.

References

strategies to increase the efficiency of Trisporic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trisporic Acid (TA) synthesis. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their experiments and increase the efficiency of TA production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis complex? A1: Trisporic acids (TSAs) are C18 terpenoid compounds, derived from β-carotene, that function as sexual pheromones in zygomycete fungi, such as Blakeslea trispora.[1] Their synthesis is complex because it is a cooperative process requiring the presence of two compatible fungal mating types, designated as (+) and (-).[2] These two strains exchange metabolic intermediates that are precursors for the final TA molecule. Neither strain can efficiently complete the synthesis alone.[3]

Q2: What is the fundamental pathway for this compound biosynthesis? A2: The biosynthesis begins with the cleavage of β-carotene.[3] The (+) mating type produces a specific intermediate, 4-dihydromethyltrisporate, which is secreted and then taken up by the (-) strain. Conversely, the (-) strain produces trisporin, which is processed by the (+) strain.[2][4] Both strains can then convert these exchanged precursors into the final this compound products. TA itself acts as a stimulant for the entire pathway, creating a positive feedback loop that enhances carotenoid and TA synthesis.[5][6]

Q3: Which fungal species is most commonly used for TA production? A3: Blakeslea trispora is the organism of choice for industrial and laboratory-scale production of both β-carotene and this compound due to its natural ability to overproduce these compounds, especially when the two mating types are cultivated together.[3][7]

Q4: What is the typical yield I can expect from a standard Blakeslea trispora fermentation? A4: In a standard 5-day mixed-mating culture, yields of approximately 50 mg of this compound per liter of medium can be expected under unoptimized conditions.[8] However, yields can be significantly increased through media optimization and the use of additives.

Troubleshooting Guide

This guide addresses common issues encountered during TA synthesis experiments.

Problem 1: Very low or no detectable this compound yield.

  • Q: I'm not getting any TA in my mixed-culture fermentation. What went wrong?

    • A: Possible Cause 1: Incorrect Mating-Type Ratio. The interaction between strains is critical. For efficient production, an excess of the (-) mating type is often favorable.

      • Solution: Optimize the inoculum ratio of the (+) and (-) strains. A 1:2 ratio of (+/-) has been shown to be effective for producing related compounds and is a good starting point.[5]

    • A: Possible Cause 2: Single-Strain Contamination. One of your cultures may have failed to grow, or your inoculum was not a true mixed culture. Single (+) strains produce only about 0.1% of the TA of a mixed culture, while (-) strains produce virtually none without stimulation.[8]

      • Solution: Verify the viability and identity of both (+) and (-) strains before inoculation. Use microscopy to confirm the presence of both mycelial types or zygospores, which indicate successful mating.

    • A: Possible Cause 3: Inadequate Fermentation Time. this compound is a secondary metabolite that accumulates late in the fermentation process.

      • Solution: Ensure the cultivation period is sufficiently long. A minimum of 5-6 days is recommended to allow for the accumulation of intermediates and the final product.[1]

Problem 2: Inconsistent or poor reproducibility of TA yields.

  • Q: My TA yields are highly variable between batches, even with the same protocol. Why?

    • A: Possible Cause 1: pH Fluctuation During Extraction. The initial step of extraction involves acidifying the medium to pH 2.[9] If you are using a Tris-based buffer in any downstream steps (e.g., for HPLC analysis), be aware that its pH is highly sensitive to temperature.

      • Solution: Always measure and adjust the pH of Tris buffers at the temperature at which they will be used. The pH of a Tris buffer can decrease by approximately 0.03 units for every 1°C increase in temperature.[10][11] Use freshly calibrated pH meters with temperature compensation.

    • A: Possible Cause 2: Variability in Media Preparation or Inoculum Quality. Minor differences in media components, water quality, or the age and density of the seed cultures can lead to significant variations in final yield.

      • Solution: Standardize your protocols strictly. Prepare a single large batch of medium for a series of experiments. Implement a consistent procedure for preparing seed cultures to ensure a uniform age and cell density at the time of inoculation.[12]

Problem 3: Low efficiency of precursor conversion to this compound.

  • Q: I have good biomass growth, but the final TA concentration is lower than expected. How can I improve the conversion efficiency?

    • A: Possible Cause: Poor Exchange or Uptake of Intermediates. The fungal cell wall can be a barrier to the efficient exchange of TA precursors between mating types and the uptake of nutrients from the medium.

      • Solution: Add a non-ionic surfactant to the culture medium. The addition of Span 20 has been shown to increase TA production by up to 15-fold (from 0.6 mg/g to 8.8 mg/g dry cell weight).[13] This is believed to enhance permeability and facilitate the transport of molecules across the cell membrane.

Data Presentation

The following tables summarize key quantitative data for optimizing TA synthesis.

Table 1: this compound Yields in Blakeslea trispora Cultures

Culture Condition Reported Yield Fold Increase Reference
Mixed Mated Culture (Baseline) 50 mg/L 1x [8]
Single (+) Culture ~0.05 mg/L (0.1% of baseline) 0.001x [8]
Single (-) Culture <0.005 mg/L (<0.01% of baseline) <0.0001x [8]
Mixed Culture + Span 20 8.8 mg/g dry cell weight ~15x (vs. control) [13]

| Mixed Culture (Control w/o Span 20) | 0.6 mg/g dry cell weight | 1x |[13] |

Table 2: Recommended High-Yield Fermentation Medium Composition

Component Concentration (g/L) Purpose Reference
Glucose 50 Carbon Source [14]
Casein Acid Hydrolysate 2 Nitrogen Source [14]
L-asparagine 2 Nitrogen Source [14]
Yeast Extract 1 Vitamins & Growth Factors [14]
KH₂PO₄ 1.5 Phosphate Source & Buffer [14]
Thiamine Hydrochloride 0.005 Vitamin [14]
Span 20 1% (w/v) Surfactant / Permeability Enhancer [13][14]

| Tween 80 | 0.1% (w/v) | Surfactant / Dispersed Growth |[14] |

Experimental Protocols

Protocol 1: High-Yield Co-Culture Fermentation of Blakeslea trispora

This protocol is designed to maximize the production of this compound by co-culturing (+) and (-) strains of B. trispora in an optimized medium.

  • Inoculum Preparation:

    • Separately grow (+) and (-) strains of B. trispora on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) at 25°C until sufficient sporulation occurs.

    • Prepare spore suspensions by washing each plate with sterile water containing 0.1% Tween 80.

    • Determine spore concentration using a hemocytometer.

  • Fermentation:

    • Prepare the high-yield fermentation medium as described in Table 2. Dispense 50 mL into 250 mL Erlenmeyer flasks and sterilize.

    • Inoculate the flasks with spore suspensions of both (+) and (-) strains to achieve a final ratio of 1:2.

    • Incubate the flasks at 25°C on a rotary shaker at 200 rpm for 6 days in the dark.

Protocol 2: Extraction and Initial Purification of this compound

This protocol describes a liquid-liquid extraction method to isolate TA from the culture medium.

  • Biomass Removal: After fermentation, separate the fungal mycelium from the culture broth by centrifugation or filtration. Retain the supernatant (broth).

  • Acidification: Transfer the supernatant to a separatory funnel. Adjust the pH to 2.0 using a strong acid (e.g., 6M HCl). Monitor with a calibrated pH meter.

  • First Chloroform (B151607) Extraction: Add an equal volume of chloroform to the separatory funnel. Shake vigorously for 2 minutes, periodically venting the funnel. Allow the layers to separate and collect the lower organic (chloroform) phase.

  • Bicarbonate Back-Extraction:

    • To the collected chloroform phase, add half its volume of 4% sodium bicarbonate solution.

    • Shake vigorously to extract the acidic TA into the aqueous bicarbonate phase.

    • Allow the layers to separate and collect the upper aqueous (bicarbonate) phase.

  • Second Chloroform Extraction:

    • Re-acidify the collected bicarbonate phase to pH 2.0 with HCl.

    • Extract this acidified aqueous phase again with an equal volume of chloroform.

    • Collect the lower organic phase, which now contains the partially purified trisporic acids.

  • Drying and Concentration: Dry the final chloroform extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the crude TA extract. Store the residue at -20°C.[9]

Mandatory Visualizations

Signaling Pathways and Workflows

This compound Cooperative Biosynthesis cluster_plus Plus (+) Strain Mycelium cluster_minus Minus (-) Strain Mycelium cluster_feedback Positive Feedback Loop p_carotene β-Carotene p_precursor 4-dihydromethyl- trisporate p_carotene->p_precursor Biosynthesis m_precursor Trisporin p_precursor->m_precursor m_ta This compound p_precursor->m_ta Conversion p_ta This compound feedback_node TA stimulates carotenogenesis p_ta->feedback_node m_carotene β-Carotene m_carotene->m_precursor Biosynthesis m_precursor->p_precursor m_precursor->p_ta Conversion m_ta->feedback_node feedback_node->p_carotene feedback_node->m_carotene

Caption: Cooperative biosynthesis pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_culture Cultivation cluster_process Processing & Analysis Media 1. Prepare High-Yield Medium (Table 2) Inoculum 2. Prepare (+) and (-) Spore Suspensions Ferment 3. Inoculate Medium (1:2 ratio, +/-) Inoculum->Ferment Inoculate Incubate 4. Incubate 6 Days (25°C, 200 rpm) Ferment->Incubate Culture Extract 5. Extract TA from Broth (Protocol 2) Incubate->Extract Harvest Purify 6. Purify via Chromatography Extract->Purify Purify Analyze 7. Quantify Yield (e.g., HPLC) Purify->Analyze Analyze

Caption: Experimental workflow for this compound production.

Caption: Troubleshooting logic flow for low TA yield.

References

Technical Support Center: Quantification of Trisporic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of Trisporic acid.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the experimental workflow for this compound quantification.

Issue 1: Low Recovery of this compound During Extraction

Symptom Potential Cause Recommended Solution
Low or no detectable this compound in the final extract. Incomplete cell lysis: Fungal cell walls can be robust, preventing efficient release of intracellular metabolites.- Mechanical disruption: Employ methods like bead beating, sonication, or grinding in liquid nitrogen to physically break down the cell walls before solvent extraction.[1] - Enzymatic digestion: Use cell wall-degrading enzymes such as chitinase (B1577495) or lyticase in the extraction buffer.
Inappropriate extraction solvent: The polarity of the solvent may not be optimal for solubilizing this compound.- Solvent selection: this compound is a lipophilic compound. Use non-polar or semi-polar solvents like ethyl acetate (B1210297), chloroform (B151607), or a mixture of chloroform and methanol (B129727).[2][3] - Sequential extraction: Perform sequential extractions with solvents of increasing polarity to ensure complete recovery.
Degradation of this compound during extraction: this compound is sensitive to pH changes and prolonged exposure to harsh conditions.- pH control: Maintain a slightly acidic pH (around 3-4) during extraction to keep this compound in its protonated, less polar form, which improves its solubility in organic solvents.[3] - Temperature control: Perform extraction at low temperatures (e.g., on ice) to minimize enzymatic degradation.
Insufficient mixing or incubation time: Inadequate contact between the fungal biomass and the extraction solvent.- Agitation: Ensure thorough mixing by vortexing or shaking during extraction. - Incubation time: Optimize the incubation time to allow for complete diffusion of this compound into the solvent.

Issue 2: Poor Purity of this compound Extract

Symptom Potential Cause Recommended Solution
Presence of interfering peaks in chromatograms (HPLC, GC-MS). Co-extraction of other lipids and pigments: Fungal cultures contain a complex mixture of metabolites that can be co-extracted with this compound.- Liquid-liquid partitioning: After initial extraction, partition the extract against an aqueous buffer at a neutral or slightly basic pH. This compound will move to the aqueous phase as a salt, while many interfering lipids will remain in the organic phase. Acidify the aqueous phase and re-extract this compound into an organic solvent. - Solid-Phase Extraction (SPE): Use a reversed-phase SPE cartridge (e.g., C18). Load the sample in a polar solvent, wash with a slightly less polar solvent to remove polar impurities, and then elute this compound with a non-polar solvent.[4][5][6][7]
Contamination from culture medium: Components from the growth medium may be carried over during extraction.- Mycelial washing: Thoroughly wash the fungal mycelium with distilled water or a suitable buffer before extraction to remove residual medium components.

Issue 3: Inconsistent or Unreliable Quantification Results

Symptom Potential Cause Recommended Solution
High variability between replicate injections in HPLC or GC-MS. Instability of this compound in solution: this compound can degrade over time, especially when exposed to light or stored at room temperature.[8]- Storage conditions: Store standard solutions and sample extracts at -20°C or lower, protected from light.[9][10] - Fresh preparation: Prepare working standards and process samples immediately before analysis whenever possible.
Matrix effects in LC-MS/MS: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[2][3][11][12][13]- Matrix-matched calibration: Prepare calibration standards in a blank matrix extract that is free of this compound to compensate for matrix effects.[14] - Stable isotope-labeled internal standard: Use a stable isotope-labeled this compound internal standard to correct for both extraction losses and matrix effects.
Incomplete derivatization for GC-MS analysis: The carboxylic acid and hydroxyl groups of this compound require derivatization to increase volatility for GC-MS analysis. Incomplete reactions lead to poor and variable peak shapes.[15][16][17]- Optimization of derivatization: Optimize the reaction conditions (reagent, temperature, and time) for derivatization. Common reagents include BSTFA with TMCS for silylation.[18][19] - Anhydrous conditions: Ensure all solvents and reagents are anhydrous, as moisture can inhibit the derivatization reaction.
Poor linearity of the calibration curve. Inaccurate standard preparation: Errors in weighing the standard or in serial dilutions.- Proper technique: Use calibrated analytical balances and pipettes. Prepare a stock solution and perform serial dilutions carefully.[15][20][21][22][23] - Purity of standard: Ensure the purity of the this compound standard is known and accounted for in concentration calculations.
Detector saturation at high concentrations. - Dilution of samples: Dilute samples to fall within the linear range of the calibration curve.

Frequently Asked Questions (FAQs)

Q1: What is the best method for extracting this compound from fungal cultures?

A1: The optimal extraction method depends on the fungal species and the subsequent analytical technique. A common and effective approach involves the following steps:

  • Harvest the fungal mycelium by filtration and wash it thoroughly with distilled water.

  • Lyophilize (freeze-dry) the mycelium to remove water and facilitate cell disruption.

  • Grind the dried mycelium into a fine powder, often under liquid nitrogen to prevent degradation.

  • Extract the powder with a suitable organic solvent such as ethyl acetate or a chloroform:methanol mixture, often with slight acidification to a pH of 3-4.[3]

  • Perform the extraction with agitation (e.g., sonication or shaking) for an adequate period.

  • Centrifuge or filter the mixture to separate the extract from the cell debris.

  • The crude extract can then be further purified if necessary.

Q2: How can I purify my this compound extract before analysis?

A2: Solid-Phase Extraction (SPE) is a highly effective method for purifying this compound extracts.[4][5][6][7] A typical protocol using a C18 cartridge would be:

  • Conditioning: Wash the C18 cartridge with methanol followed by acidified water (pH 3-4).

  • Loading: Dissolve the crude extract in a small volume of a polar solvent (e.g., methanol/water mixture) and load it onto the cartridge.

  • Washing: Wash the cartridge with a solvent of intermediate polarity (e.g., a higher percentage of water in the methanol/water mixture) to remove polar impurities.

  • Elution: Elute the this compound with a non-polar solvent like ethyl acetate or pure methanol.

Q3: What are the key parameters to optimize for HPLC-UV quantification of this compound?

A3: For reliable HPLC-UV quantification, consider the following:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an acidified aqueous solvent (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.[24][25][26][27]

  • Detection Wavelength: this compound has a UV absorbance maximum around 320-330 nm.

  • Flow Rate and Column Temperature: These should be optimized to achieve good peak separation and shape within a reasonable run time.[24]

  • Injection Volume: Ensure the injection volume is consistent and does not lead to peak distortion.

Q4: Is derivatization necessary for GC-MS analysis of this compound?

A4: Yes, derivatization is essential for GC-MS analysis of this compound. Its carboxylic acid and hydroxyl functional groups make it non-volatile. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as Trimethylchlorosilane (TMCS) is a common method to convert these polar groups into more volatile trimethylsilyl (B98337) (TMS) ethers and esters.[16][18][19]

Q5: My this compound standards seem to degrade quickly. How can I ensure their stability?

A5: this compound is susceptible to degradation, particularly from light and elevated temperatures.[8] To ensure the stability of your standards:

  • Purchase high-purity standards from a reputable supplier.

  • Prepare stock solutions in a suitable solvent (e.g., ethanol (B145695) or methanol).

  • Aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles and light exposure.

  • Store all solutions at -20°C or ideally at -80°C.[9][10][28]

  • Prepare fresh working dilutions for each experiment.

Q6: Can I use a bioassay for this compound quantification?

A6: Yes, bioassays can be used for the quantification of this compound, especially for determining its biological activity. A common bioassay involves observing the induction of zygophore formation in a tester strain of Mucor mucedo or another suitable fungus.[10][22][25][29][30] However, bioassays have limitations:

  • They are generally less precise and have higher variability compared to chromatographic methods.[10][22][25][30]

  • They may lack specificity, as other related compounds might also induce a biological response.

  • They are more time-consuming and require careful control of biological variables.

Experimental Protocols

Protocol 1: Extraction of this compound from Blakeslea trispora

  • Harvesting and Preparation:

    • Grow Blakeslea trispora (+ and - strains) in a suitable liquid medium until desired growth is achieved.

    • Harvest the mycelia by vacuum filtration through a Buchner funnel.

    • Wash the mycelial mat three times with sterile distilled water to remove residual media.

    • Freeze-dry the mycelia for 48 hours until a constant weight is achieved.

    • Grind the lyophilized mycelia into a fine powder using a mortar and pestle, preferably under liquid nitrogen.

  • Solvent Extraction:

    • Weigh 1 gram of the dried mycelial powder into a 50 mL centrifuge tube.

    • Add 20 mL of ethyl acetate acidified with 0.1% formic acid.

    • Vortex the mixture vigorously for 1 minute.

    • Place the tube in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Carefully transfer the supernatant (the ethyl acetate extract) to a new tube.

    • Repeat the extraction process (steps 2b to 2f) on the pellet twice more.

    • Pool the supernatants from all three extractions.

  • Concentration:

    • Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the dried extract in a known volume (e.g., 1 mL) of methanol for subsequent analysis.

Protocol 2: Quantification of this compound by HPLC-UV

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Program:

      • 0-5 min: 50% B

      • 5-20 min: 50% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 50% B

      • 26-30 min: 50% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 325 nm.

    • Injection Volume: 20 µL.

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of this compound standard in methanol.

    • Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the prepared sample extracts.

    • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

Trisporic_Acid_Signaling_Pathway cluster_plus (+) Mating Type cluster_minus (-) Mating Type plus_carotene β-Carotene plus_precursors Trisporin Precursors minus_enzymes Specific Enzymes plus_precursors->minus_enzymes Transport plus_enzymes Specific Enzymes plus_TA This compound plus_enzymes->plus_TA Conversion Zygophore_Formation Zygophore Formation plus_TA->Zygophore_Formation Induces minus_carotene β-Carotene minus_precursors 4-dihydromethyl- trisporate Precursors minus_carotene->minus_precursors Cleavage minus_precursors->plus_enzymes Transport minus_TA This compound minus_enzymes->minus_TA Conversion minus_TA->Zygophore_Formation Induces

Caption: Cooperative biosynthesis of this compound.[8][24][31]

Trisporic_Acid_Quantification_Workflow Harvest Harvest and Wash Mycelia Lyophilize Lyophilization Harvest->Lyophilize Extract Solvent Extraction (e.g., Ethyl Acetate) Lyophilize->Extract Purify Purification (e.g., SPE) Extract->Purify Analyze Analysis (HPLC-UV or GC-MS) Purify->Analyze Quantify Quantification Analyze->Quantify

Caption: Experimental workflow for this compound quantification.

References

degradation pathways of Trisporic acid and prevention methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trisporic acid. The information is designed to help anticipate and resolve common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

Trisporic acids are C-18 terpenoid compounds derived from the β-carotene pathway and act as sexual pheromones in zygomycete fungi. They are crucial for inducing zygophore formation and coordinating the mating process between compatible fungal strains. Due to their unsaturated structure, they are susceptible to degradation.

Q2: What are the primary factors that can cause this compound degradation?

While specific degradation pathways for this compound are not extensively documented, based on its structure as an unsaturated carboxylic acid and its biogenetic origin from carotenoids, the primary degradation factors are expected to be:

  • Oxidation: The double bonds in the polyene chain are susceptible to oxidation, which can be initiated by atmospheric oxygen.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to isomerization and cleavage of the molecule.

  • Thermal Degradation: High temperatures can accelerate degradation reactions, leading to a loss of biological activity.

  • Extreme pH: Strong acidic or basic conditions may catalyze the degradation of this compound.

Q3: What are the recommended storage conditions for this compound?

To ensure the stability of this compound, it is recommended to:

  • Storage Temperature: Store at -20°C or below for long-term storage. For short-term storage, refrigeration at 2-8°C is acceptable.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Form: Store as a dry powder if possible. If in solution, use a suitable, degassed solvent and store in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Q4: Which solvents are suitable for dissolving and storing this compound?

This compound is soluble in organic solvents such as ethanol, methanol (B129727), DMSO, and chloroform. For stock solutions, it is advisable to use high-purity, degassed solvents. Prepare solutions fresh when possible. If storage in solution is necessary, store in small aliquots at -20°C or -80°C under an inert atmosphere.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Loss of Biological Activity Degradation of this compound due to improper storage or handling.1. Verify storage conditions (temperature, light, atmosphere). 2. Prepare fresh solutions from a new stock of this compound. 3. Perform a stability check of your current stock solution using HPLC to assess purity.
Appearance of Unknown Peaks in HPLC/LC-MS Degradation of this compound into smaller, more polar or non-polar compounds.1. Review sample preparation and handling procedures to minimize exposure to light, heat, and oxygen. 2. Consider the possibility of photodegradation during sample processing and analysis. Use amber autosampler vials. 3. If performing forced degradation studies, these peaks are expected. Characterize them using mass spectrometry to understand the degradation pathway.
Inconsistent Experimental Results Variability in the concentration of active this compound due to ongoing degradation.1. Prepare fresh working solutions for each experiment from a well-stored stock. 2. Use an internal standard during quantification to account for variations in sample preparation and injection volume. 3. Validate the stability of this compound in your specific experimental medium and conditions.
Precipitation of Compound in Solution Poor solubility or change in solvent composition upon storage.1. Ensure the storage temperature is appropriate for the solvent used (some organic solvents can freeze at -20°C). 2. Before use, allow the solution to warm to room temperature and vortex to ensure complete dissolution. 3. Consider preparing a more dilute stock solution if solubility is a persistent issue.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC grade solvents (Methanol, Acetonitrile, Water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or DAD detector and a C18 column

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place an aliquot of the stock solution in an oven at 80°C for 48 hours.

  • Photodegradation: Expose an aliquot of the stock solution to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in foil to protect it from light.

  • Analysis: Analyze all samples, including a non-degraded control, by HPLC. Use a gradient elution method to separate the parent compound from any degradation products.

Data Presentation:

Stress ConditionIncubation Time (hours)Incubation Temperature (°C)% Degradation of this compoundNumber of Degradation Peaks
0.1 M HCl2460
0.1 M NaOH2460
3% H₂O₂24Room Temp
Heat4880
Light24Room Temp

Note: The percentage of degradation and the number of degradation peaks should be determined by HPLC analysis.

Visualizations

Trisporic_Acid_Degradation_Pathways cluster_degradation Degradation Pathways TA This compound Oxidation Oxidation (e.g., atmospheric O2) TA->Oxidation Susceptible double bonds Photodegradation Photodegradation (UV/Visible Light) TA->Photodegradation Energy absorption Thermal_Degradation Thermal Degradation (Heat) TA->Thermal_Degradation Increased reaction rates pH_Extremes Extreme pH (Acid/Base) TA->pH_Extremes Catalysis Degradation_Products Degradation Products (e.g., smaller oxidized fragments, isomers, cleavage products) Oxidation->Degradation_Products Photodegradation->Degradation_Products Thermal_Degradation->Degradation_Products pH_Extremes->Degradation_Products

Caption: Putative degradation pathways of this compound.

Experimental_Workflow_Stability_Study cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Stock Prepare this compound Stock Solution Stress Expose Aliquots to Stress Conditions (Heat, Light, pH, Oxidant) Stock->Stress Control Prepare Untreated Control Sample Stock->Control HPLC HPLC Analysis Stress->HPLC Control->HPLC Characterization Characterize Degradation Products (LC-MS/MS, NMR) HPLC->Characterization Quantify Quantify Degradation HPLC->Quantify Pathway Propose Degradation Pathway Characterization->Pathway Quantify->Pathway Method Validate Stability-Indicating Method Pathway->Method

Caption: Workflow for a forced degradation study of this compound.

Technical Support Center: Enhancing the Recovery of Trisporic Acid from Culture Filtrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the enhanced recovery of Trisporic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the extraction and purification of this compound from fungal culture filtrates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its efficient recovery important?

A1: Trisporic acids (TSAs) are C-18 terpenoid compounds derived from β-carotene and serve as signaling molecules (pheromones) that regulate sexual reproduction in zygomycete fungi, such as Blakeslea trispora. Efficient recovery of this compound is crucial for research into fungal physiology, sexual development, and for its potential applications in biotechnology and drug development, including its role in inducing carotenogenesis.

Q2: What are the primary methods for extracting this compound from fungal culture filtrates?

A2: The primary methods for extracting this compound, a moderately polar compound, from aqueous culture filtrates are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). LLE using water-immiscible organic solvents like ethyl acetate (B1210297) or chloroform (B151607) is a commonly employed technique.[1][2] SPE offers an alternative for concentrating and purifying the extract.

Q3: How does pH affect the extraction efficiency of this compound?

A3: As a carboxylic acid, the pH of the culture filtrate significantly impacts the extraction efficiency of this compound. To ensure it is in its neutral, less water-soluble form, the culture filtrate should be acidified to a pH below the pKa of this compound (typically around pH 2-3) before extraction with an organic solvent. However, one study has shown that direct extraction of the culture medium can result in a significantly higher recovery of over 90%, compared to 44% recovery when the medium is first acidified to pH 2.[3] This suggests that the protonated form may have reduced stability or that other factors are at play.

Q4: What are the common impurities encountered during this compound extraction?

A4: Common impurities include other fungal secondary metabolites with similar polarities, such as other terpenoids, polyketides, and fatty acids.[4] Pigments, particularly carotenoids like β-carotene from which this compound is derived, are also significant impurities that can co-extract.

Q5: What purification techniques are most effective for obtaining high-purity this compound?

A5: Following initial extraction, a multi-step purification strategy is typically necessary. This often involves column chromatography using silica (B1680970) gel, followed by preparative high-performance liquid chromatography (HPLC).[5][6] Both normal-phase and reversed-phase HPLC can be effective for final purification. Recrystallization can also be used as a final polishing step.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and purification of this compound.

Low Extraction Yield
Symptom Possible Cause Troubleshooting Steps
Low overall yield of crude extract. Incomplete cell lysis (if extracting from mycelia as well). Although this compound is primarily extracellular, ensure efficient disruption of any harvested mycelia by methods such as grinding with liquid nitrogen or bead beating to release any intracellular product.[7]
Suboptimal solvent choice. Perform small-scale pilot extractions with different solvents (e.g., ethyl acetate, chloroform, dichloromethane) to determine the most effective one for your specific culture conditions. A sequential extraction with solvents of increasing polarity can also be beneficial.[7]
Incomplete phase separation during LLE. Ensure vigorous mixing of the aqueous and organic phases, followed by adequate time for the layers to separate. Centrifugation can help to break up emulsions.
Degradation of this compound. This compound can be sensitive to heat, light, and extreme pH.[7] Conduct extractions at room temperature or below, and protect samples from direct light. While acidification is often recommended, consider direct extraction of the culture filtrate as it has been reported to yield higher recovery.[3]
Purification Challenges
Symptom Possible Cause Troubleshooting Steps
Persistent colored impurities (yellow/orange) in the purified sample. Co-extraction of carotenoids. Utilize silica gel column chromatography with a non-polar to polar solvent gradient (e.g., hexane (B92381) to ethyl acetate) to separate the less polar carotenoids from the more polar this compound.[6] Normal-phase HPLC can also be effective.
Broad or tailing peaks in HPLC. Inappropriate mobile phase. For reversed-phase HPLC, adding a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape by suppressing the ionization of the carboxylic acid group.
Column overload. Reduce the amount of sample injected onto the column.
Poor separation of this compound from other metabolites. Suboptimal chromatography conditions. Screen different solvent systems for thin-layer chromatography (TLC) to find an optimal mobile phase for column chromatography that provides good separation (Rf value of 0.2-0.4 for this compound). For HPLC, experiment with different column chemistries (e.g., C18, Phenyl) and mobile phase gradients.

Data Presentation

Table 1: Effect of pH on this compound Recovery

Extraction Condition Reported Recovery (%) Reference
Direct extraction of culture medium>90[3]
Extraction after acidification to pH 244[3]

Note: This data highlights the significant impact of the extraction procedure on recovery. While acidification is a standard practice for extracting carboxylic acids, in the case of this compound precursors, it may lead to degradation or conversion, resulting in lower yields of the desired compounds.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound

Objective: To extract this compound from fungal culture filtrate.

Materials:

  • Fungal culture filtrate (Blakeslea trispora)

  • Ethyl acetate (or chloroform)

  • Hydrochloric acid (HCl), 1M (optional, see note below)

  • Sodium sulfate (B86663) (anhydrous)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Harvesting: Separate the fungal mycelium from the culture broth by filtration.

  • pH Adjustment (Optional): For the traditional method, acidify the cell-free culture filtrate to pH 2.0 with 1M HCl. Note: Based on available data, direct extraction without acidification may yield higher recovery.[3] It is recommended to test both approaches to determine the optimal method for your specific strain and culture conditions.

  • Extraction: Transfer the culture filtrate to a separatory funnel and add an equal volume of ethyl acetate.

  • Mixing: Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate completely. The upper organic layer contains the this compound.

  • Collection: Drain and discard the lower aqueous layer. Collect the upper organic layer.

  • Repeat Extraction: Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.

  • Drying: Combine all organic extracts and dry over anhydrous sodium sulfate.

  • Concentration: Filter to remove the sodium sulfate and concentrate the extract to dryness using a rotary evaporator.

  • Storage: Store the crude extract at -20°C until further purification.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography

Objective: To perform an initial purification of the crude this compound extract.

Materials:

  • Crude this compound extract

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a silica gel slurry in hexane and pack it into the chromatography column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate) and load it onto the top of the silica gel column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane or a high hexane/ethyl acetate ratio).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. This will elute compounds of increasing polarity.

  • Fraction Collection: Collect fractions of the eluate in separate tubes.

  • Analysis: Analyze the fractions by thin-layer chromatography (TLC) to identify those containing this compound.

  • Pooling and Concentration: Combine the pure fractions containing this compound and concentrate them using a rotary evaporator.

Mandatory Visualizations

This compound Biosynthesis Pathway

Trisporic_Acid_Biosynthesis cluster_plus (+) Mating Type cluster_minus (-) Mating Type beta_carotene_plus β-Carotene intermediate_plus 4-dihydromethyltrisporate beta_carotene_plus->intermediate_plus dihydromethyl_minus 4-dihydromethyltrisporate intermediate_plus->dihydromethyl_minus Exchange trisporin_plus Trisporin trisporic_acid_plus This compound trisporin_plus->trisporic_acid_plus beta_carotene_minus β-Carotene intermediate_minus Trisporin beta_carotene_minus->intermediate_minus intermediate_minus->trisporin_plus Exchange trisporic_acid_minus This compound dihydromethyl_minus->trisporic_acid_minus

Caption: Cooperative biosynthesis of this compound between (+) and (-) mating types of Mucorales.

Experimental Workflow for this compound Recovery

Trisporic_Acid_Workflow culture Fungal Culture (Blakeslea trispora) filtration Filtration culture->filtration filtrate Culture Filtrate filtration->filtrate extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) filtrate->extraction crude_extract Crude this compound Extract extraction->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom semi_pure Semi-Purified this compound column_chrom->semi_pure hplc Preparative HPLC semi_pure->hplc pure_ta High-Purity this compound hplc->pure_ta

Caption: General experimental workflow for the extraction and purification of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield rect_node rect_node start Low Yield? check_extraction Extraction Parameters Optimal? start->check_extraction check_purification Purification Losses? check_extraction->check_purification Yes optimize_solvent Optimize Solvent & pH check_extraction->optimize_solvent No check_stability Metabolite Degradation? check_purification->check_stability No optimize_chrom Optimize Chromatography (e.g., gradient, loading) check_purification->optimize_chrom Yes modify_conditions Modify Conditions (Temp, Light, pH) check_stability->modify_conditions Yes success Yield Improved check_stability->success No optimize_solvent->success optimize_chrom->success modify_conditions->success

Caption: A logical workflow for troubleshooting low yields of this compound.

References

Technical Support Center: Troubleshooting Contamination in Blakeslea trispora Co-cultures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting protocols and frequently asked questions to help researchers identify, prevent, and manage contamination in Blakeslea trispora co-cultures, ensuring the integrity of experiments and the consistency of carotenoid production.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of contamination in my Blakeslea trispora co-culture?

A1: Visual signs of contamination include unexpected changes in the culture's appearance. Healthy B. trispora colonies are initially white and become yellow to pale brown as they mature.[1] Bacterial contamination often presents as wet, slimy, or shiny patches with distinct borders, and may cause the medium to become cloudy or change color. Other fungal contaminants may appear as fuzzy or powdery colonies in shades of green, black, or other colors, which differ from the typical morphology of B. trispora.

Q2: Can I use antibiotics or antifungals to clean up a contaminated culture?

A2: While it is always best to discard contaminated cultures and start anew with aseptic techniques, certain antimicrobial agents can be used with caution. The use of antibiotics is a common method to control bacterial contamination in fungal cultures. However, no single antibiotic is effective against all bacteria, and their stability and potential to induce resistance are concerns. For fungal cross-contamination, the options are more limited as agents toxic to the contaminant are often also harmful to B. trispora. It is crucial to perform preliminary tests to determine the sensitivity of your B. trispora strains to any antimicrobial agent.

Q3: How does contamination affect β-carotene and lycopene (B16060) yield?

A3: Microbial contaminants compete with B. trispora for essential nutrients, which can significantly inhibit fungal growth and, consequently, carotenoid production. Some contaminants may also alter the pH of the culture medium or produce metabolites that are inhibitory to B. trispora's metabolic pathways, leading to a substantial decrease in the yield of β-carotene and lycopene.

Q4: What is the best way to prevent contamination in the first place?

A4: Strict adherence to aseptic techniques is the most effective way to prevent contamination. This includes working in a sterile environment such as a laminar flow hood, sterilizing all media, glassware, and tools, and practicing good personal hygiene. Regular cleaning and disinfection of incubators, shakers, and other laboratory equipment are also critical.

Troubleshooting Guide

Problem 1: Suspected Bacterial Contamination

Symptoms:

  • Cloudy or turbid liquid culture medium.

  • Presence of slimy, wet, or shiny colonies on agar (B569324) plates.

  • A sudden drop in the pH of the culture medium.

  • Unpleasant or sour odor from the culture.

  • Microscopic observation reveals small, motile or non-motile single cells, often in chains or clumps, among the fungal hyphae.

Corrective Actions:

  • Isolate and Verify: Immediately isolate the suspected culture to prevent cross-contamination. Prepare a wet mount and observe under a phase-contrast microscope at 400x or 1000x magnification to confirm the presence of bacteria.

  • Sub-culturing (for valuable cultures): Attempt to rescue the fungal culture by transferring a small piece of mycelium from the leading edge of the colony, as far as possible from the visible contamination, to a fresh sterile medium.

  • Antibiotic Treatment (with caution): If physical separation is not feasible, a combination of broad-spectrum antibiotics can be used. It is essential to first test the antibiotic sensitivity of your B. trispora strains.

AntibioticTypical Concentration RangeTarget Organisms
Streptomycin Sulfate50-200 µg/mLGram-negative bacteria
Penicillin G50-100 units/mLGram-positive bacteria
Kanamycin50-100 µg/mLBroad-spectrum
Chloramphenicol30-50 µg/mLBroad-spectrum

Note: The concentrations provided are general guidelines. Optimal concentrations should be determined empirically for your specific strains and culture conditions.

Problem 2: Suspected Fungal Cross-Contamination

Symptoms:

  • Appearance of colonies with a different color (e.g., green, black, blue) or texture (e.g., powdery, granular) from B. trispora.

  • Faster-growing contaminants that overtake the B. trispora culture.

  • Microscopic observation reveals fungal structures (e.g., conidiophores, different spore types) that are not characteristic of B. trispora.

Corrective Actions:

  • Discard Contaminated Cultures: Due to the difficulty in selectively eliminating fungal contaminants, it is highly recommended to discard the affected cultures to prevent the spread of contaminant spores.

  • Review Aseptic Technique: Thoroughly review and reinforce aseptic techniques within the laboratory. Ensure proper sterilization of all materials and equipment.

  • Environmental Monitoring: Sample the air and surfaces in the laboratory to identify the source of the fungal contaminant.

  • Use of Selective Media (for isolation): If attempting to isolate B. trispora from a mixed culture, consider using a selective medium. Zygomycetes, including B. trispora, are known to be sensitive to cycloheximide, so this cannot be used to select for them. However, other media components can be adjusted to favor the growth of B. trispora.

Experimental Protocols

Protocol 1: Aseptic Co-cultivation of Blakeslea trispora

This protocol outlines the steps for the aseptic inoculation and co-cultivation of (+) and (-) strains of B. trispora.

Materials:

  • Sterile Potato Dextrose Agar (PDA) plates

  • Sterile liquid culture medium (e.g., Yeast Phosphate Soluble Starch - YpSS)

  • Cultures of B. trispora (+) and (-) strains

  • Sterile inoculation loops or needles

  • Sterile pipettes

  • Laminar flow hood or biological safety cabinet

  • Incubator

Procedure:

  • Perform all manipulations in a laminar flow hood that has been properly sterilized.

  • Using a sterile inoculation loop, transfer a small amount of spores or mycelia from the stock cultures of the (+) and (-) strains to separate, fresh PDA plates.

  • Incubate the plates at 25-28°C for 5-7 days, or until sufficient growth and sporulation are observed.

  • Prepare spore suspensions by adding sterile water or a saline solution with a wetting agent (e.g., 0.01% Tween 80) to the mature plates and gently scraping the surface with a sterile loop.

  • Determine the spore concentration of each suspension using a hemocytometer.

  • Inoculate a sterile liquid fermentation medium with the desired ratio of (+) and (-) spore suspensions. A common starting point is a 1:1 ratio.

  • Incubate the liquid culture in a shaker incubator at 25-28°C and 150-200 rpm for the desired fermentation period.

  • Regularly inspect the cultures visually for any signs of contamination.

Protocol 2: Microscopic Examination for Contamination

Materials:

  • Microscope with phase-contrast optics

  • Sterile microscope slides and coverslips

  • Sterile inoculation loop or pipette

  • Lactophenol cotton blue stain (for fungal identification)

  • Gram stain reagents (for bacterial identification)

Procedure:

  • In a laminar flow hood, aseptically remove a small sample of the culture (liquid or a small piece of mycelium).

  • For Wet Mount: Place a drop of the liquid culture or a small piece of mycelium in a drop of sterile water on a slide. Cover with a coverslip and observe under the microscope at 100x, 400x, and 1000x magnification. Look for bacterial cells (small, distinct shapes, possibly motile) or foreign fungal structures.

  • For Staining:

    • Lactophenol Cotton Blue: Place a drop of the stain on a slide, add a small piece of mycelium, gently tease it apart with sterile needles, and cover with a coverslip. This will stain fungal elements blue, aiding in the identification of contaminant hyphae and spores.

    • Gram Stain: For suspected bacterial contamination, prepare a smear of the culture on a slide, heat-fix, and perform the Gram staining procedure to differentiate between Gram-positive and Gram-negative bacteria.

Visualizations

Contamination_Troubleshooting_Workflow start Suspected Contamination in Blakeslea trispora Culture visual_inspection Visual Inspection (Color, Texture, Turbidity) start->visual_inspection microscopy Microscopic Examination (Wet Mount, Staining) visual_inspection->microscopy bacterial Bacterial Contamination (Slimy, Turbid, Rods/Cocci) microscopy->bacterial Bacteria observed fungal Fungal Contamination (Different Color/Texture, Foreign Spores) microscopy->fungal Foreign fungi observed no_contamination No Contamination Detected (Continue Monitoring) microscopy->no_contamination Only B. trispora observed isolate_culture Isolate Suspect Culture bacterial->isolate_culture fungal->isolate_culture discard Discard Contaminated Culture isolate_culture->discard Heavy contamination rescue Attempt to Rescue (Sub-culture from clean edge) isolate_culture->rescue Valuable culture, light contamination review_asepsis Review Aseptic Technique discard->review_asepsis antibiotics Consider Antibiotic Treatment (Perform sensitivity test first) rescue->antibiotics If rescue is difficult

Caption: A workflow for troubleshooting contamination in Blakeslea trispora cultures.

Aseptic_Technique_Workflow cluster_prep Preparation cluster_execution Execution cluster_monitoring Monitoring & Post-Execution prep_workspace Sterilize Workspace (e.g., Laminar Flow Hood) inoculation Perform Inoculation/ Transfer Aseptically prep_workspace->inoculation prep_materials Sterilize Media, Glassware, and Tools (Autoclave) prep_materials->inoculation personal_hygiene Personal Hygiene (Wash Hands, Wear PPE) personal_hygiene->inoculation incubation Incubate Under Controlled Conditions inoculation->incubation regular_inspection Regular Visual and Microscopic Inspection incubation->regular_inspection cleanup Properly Dispose of Waste and Clean Workspace regular_inspection->cleanup

Caption: A workflow illustrating key steps in maintaining aseptic technique for Blakeslea trispora co-cultivation.

References

Technical Support Center: Enhancing Bioassay Sensitivity for Trisporic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of bioassays for low concentrations of Trisporic acid (TA).

Frequently Asked Questions (FAQs)

Q1: What is the most common and accessible bioassay for detecting low concentrations of this compound?

A1: The most established bioassay for this compound is the Mucor mucedo bioassay. This assay leverages the biological response of the (-) mating type of the fungus Mucor mucedo to this compound, which acts as a sex pheromone. The two primary endpoints for this bioassay are the induction of zygophores (specialized hyphae for sexual reproduction) and the stimulation of carotenogenesis (pigment production). The zygophore induction assay is particularly sensitive for detecting low concentrations of TA.

Q2: My Mucor mucedo bioassay is not showing a response even with known positive controls. What are the likely causes?

A2: A lack of response in the Mucor mucedo bioassay can stem from several factors:

  • Fungal Strain Viability: The (-) mating type of Mucor mucedo may have lost its responsiveness to this compound due to improper storage or repeated subculturing. It is crucial to use a fresh and validated strain.

  • Culture Conditions: The growth medium, pH, and incubation temperature are critical. Deviations from optimal conditions can inhibit the fungus's ability to respond to TA.

  • This compound Degradation: this compound is sensitive to light and temperature. Ensure that your standards and samples are stored properly and protected from degradation.

Q3: How can I increase the sensitivity of my this compound bioassay to detect even lower concentrations?

A3: To enhance the sensitivity of your bioassay, consider the following strategies:

  • Optimize Inoculum Density: The density of the Mucor mucedo mycelium can influence the assay's sensitivity. A standardized and optimal inoculum density should be used.

  • Pre-incubation Period: Allowing the fungus to establish a healthy mycelial mat before applying the this compound samples can lead to a more robust and detectable response.

  • Endpoint Measurement: For the carotene induction assay, using a spectrophotometer to quantify the extracted carotenoids is more sensitive than visual assessment. For the zygophore induction assay, a clear and consistent method for counting zygophores under a microscope is essential.

  • Sample Pre-concentration: For samples with extremely low TA concentrations, a pre-concentration step using solid-phase extraction (SPE) can be employed to increase the analyte concentration before applying it to the bioassay.

Q4: Are there any chemical analysis methods that can be used as an alternative to bioassays for sensitive this compound detection?

A4: Yes, chemical analysis methods such as High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer high sensitivity and specificity for the quantification of this compound. These methods are particularly useful for confirming the results of bioassays and for analyzing complex sample matrices.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells in the Mucor Bioassay
  • Symptoms: Inconsistent zygophore formation or carotene production in replicate wells treated with the same concentration of this compound.

  • Possible Causes & Solutions:

Possible CauseSolution
Uneven Inoculum Distribution Ensure the fungal spore suspension is homogenous before inoculation. Gently swirl the suspension between plating each well.
Inconsistent Sample Application Use calibrated pipettes to apply the this compound standards and samples. Apply the solution to the same location in each well.
Edge Effects on Multi-well Plates Avoid using the outer wells of the plate for samples and standards. Fill the outer wells with sterile water or media to maintain humidity.
Microbial Contamination Inspect plates for any signs of bacterial or foreign fungal contamination, which can interfere with the growth and response of Mucor mucedo.
Issue 2: No Dose-Dependent Response Observed
  • Symptoms: The bioassay shows a similar response across a range of this compound concentrations, or no response at all.

  • Possible Causes & Solutions:

Possible CauseSolution
Inappropriate Concentration Range The tested concentrations may be too high (saturating the response) or too low (below the detection limit). Perform a wider range-finding experiment with serial dilutions of a known this compound standard.
Inactive this compound Standard Verify the integrity of your this compound standard. If possible, use a fresh, validated standard.
Sub-optimal Incubation Time The incubation time after sample application may be too short or too long. Optimize the incubation period to capture the peak response.

Data Presentation: Comparison of this compound Detection Methods

The following table summarizes the key performance characteristics of different methods for the detection of this compound.

MethodPrincipleEstimated Limit of Detection (LOD)ThroughputSpecificity
Zygophore Induction Bioassay Morphological change in Mucor mucedo~1-10 ng/mLLow to MediumModerate
Carotene Induction Bioassay Spectrophotometric measurement of pigment production in Mucor mucedo~10-50 ng/mLMediumModerate
HPLC-MS/MS Chromatographic separation and mass spectrometric detection< 1 ng/mLHighHigh
GC-MS Gas chromatographic separation and mass spectrometric detection of derivatized TA~1-5 ng/mLMediumHigh

Experimental Protocols

Protocol 1: Quantitative Mucor mucedo Zygophore Induction Bioassay
  • Inoculum Preparation:

    • Culture the (-) mating type of Mucor mucedo on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) for 5-7 days at 20-25°C.

    • Prepare a spore suspension by flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface.

    • Determine the spore concentration using a hemocytometer and adjust to a final concentration of 1 x 10^6 spores/mL.

  • Assay Plate Preparation:

    • Dispense 20 µL of the spore suspension into the center of each well of a 24-well microtiter plate containing a suitable growth medium.

    • Incubate the plates at 20-25°C for 24-48 hours, or until a fine mycelial mat has formed.

  • Standard and Sample Application:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

    • Create a series of standard dilutions ranging from 1 ng/mL to 1000 ng/mL.

    • Apply 5 µL of each standard and unknown sample to the surface of the mycelial mat in triplicate wells. Include a solvent control.

  • Incubation and Observation:

    • Incubate the plates for a further 18-24 hours at 20-25°C.

    • Observe the formation of zygophores at the edge of the applied sample spot using a stereomicroscope or an inverted microscope.

  • Quantification:

    • Count the number of zygophores in a defined area for each well.

    • Generate a standard curve by plotting the number of zygophores against the log of the this compound concentration.

    • Determine the concentration of this compound in the unknown samples by interpolating their zygophore counts on the standard curve.

Visualizations

Trisporic_Acid_Biosynthesis_Pathway cluster_plus (+) Mating Type cluster_minus (-) Mating Type cluster_conversion Cooperative Synthesis beta_carotene_plus β-Carotene intermediate_A_plus Trisporin intermediate beta_carotene_plus->intermediate_A_plus Enzymatic cleavage trisporin Trisporin intermediate_A_plus->trisporin trisporic_acid This compound trisporin->trisporic_acid Converted by (-) mating type beta_carotene_minus β-Carotene intermediate_A_minus 4-dihydromethyltrisporate intermediate beta_carotene_minus->intermediate_A_minus Enzymatic cleavage dihydromethyltrisporate 4-dihydromethyltrisporate intermediate_A_minus->dihydromethyltrisporate dihydromethyltrisporate->trisporic_acid Converted by (+) mating type trisporic_acid->beta_carotene_plus Positive Feedback trisporic_acid->beta_carotene_minus Positive Feedback

Caption: Cooperative biosynthesis pathway of this compound.

Trisporic_Acid_Signaling_Pathway cluster_extracellular Extracellular cluster_cell (-) Mating Type Cell cluster_response Phenotypic Changes TA This compound receptor Putative Receptor TA->receptor Binding signaling_cascade Intracellular Signaling Cascade receptor->signaling_cascade Activation transcription_factor Transcription Factor Activation signaling_cascade->transcription_factor gene_expression Gene Expression (e.g., tsp genes) transcription_factor->gene_expression Upregulation response Biological Response gene_expression->response Leads to zygophore Zygophore Induction response->zygophore carotene Carotenogenesis response->carotene

Caption: Simplified signaling pathway of this compound in Mucorales.

Experimental_Workflow start Start: this compound Sample bioassay Mucor Bioassay (Zygophore or Carotene Induction) start->bioassay chemical_analysis Chemical Analysis (HPLC-MS/MS or GC-MS) start->chemical_analysis data_quantification Data Quantification bioassay->data_quantification chemical_analysis->data_quantification results_comparison Results Comparison and Validation data_quantification->results_comparison end End: Validated TA Concentration results_comparison->end

Caption: Experimental workflow for this compound analysis.

Technical Support Center: Zygophore Response to Trisporic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variability in zygophore response to trisporic acid in fungal cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in zygophore development?

This compound is a C18 terpenoid compound that functions as a sex pheromone in many species of zygomycete fungi, such as those in the order Mucorales.[1][2] Its production is a cooperative process between the (+) and (-) mating types of these fungi.[1][3] this compound induces the development of specialized aerial hyphae called zygophores, which are the precursors to sexual zygospores.[1][4] The presence of a chemical gradient of this compound and its precursors causes zygophores of opposite mating types to grow towards each other, eventually leading to fusion and the formation of a zygote.[1]

Q2: I am not observing any zygophore formation after applying this compound. What are the possible reasons?

Several factors could lead to a complete lack of zygophore response. These include:

  • Incorrect Mating Type: Ensure you are using a responsive mating type (e.g., (-) strain of Mucor mucedo) for the bioassay.

  • Inactive this compound: The this compound solution may have degraded. It is sensitive to light and temperature.

  • Sub-threshold Concentration: The concentration of this compound applied may be too low to elicit a response.

  • Inappropriate Culture Conditions: The temperature, pH, or growth medium may not be optimal for the fungus to respond.

  • Genetic Factors: The fungal strain may have mutations in genes essential for the this compound signaling pathway.[5]

Q3: The number of zygophores is inconsistent between my experiments. What could be causing this variability?

Inconsistent zygophore formation is a common issue and can be attributed to several variables:

  • This compound Concentration: The number of zygophores is often dependent on the concentration of this compound. Small variations in the amount applied can lead to different outcomes.

  • Age of the Mycelium: The developmental stage of the fungal mycelium can influence its competence to respond to this compound.[6] Younger, actively growing mycelia at the colony edge are generally more responsive.

  • Environmental Factors: Fluctuations in incubation temperature, light exposure, and the pH of the medium can significantly impact the physiological response of the fungus.

  • Media Composition: The nutrient availability in the growth medium can affect the overall health and responsiveness of the fungal culture.

Troubleshooting Guide

This guide addresses specific issues you may encounter during zygophore induction experiments.

Problem Possible Cause Recommended Solution
No Zygophore Formation 1. Degraded this compound: this compound is sensitive to light and temperature.- Prepare fresh solutions of this compound for each experiment. - Store stock solutions in the dark at -20°C. - Minimize exposure of the working solution to light.
2. Incorrect Fungal Strain or Mating Type: Not all strains or mating types are equally responsive.- Verify the identity and mating type of your fungal strain. - Use a well-characterized responsive strain, such as Mucor mucedo (-) or Phycomyces blakesleeanus.
3. Suboptimal Culture Conditions: Temperature, pH, and humidity are critical for fungal growth and response.- Ensure the incubation temperature is optimal for your fungal species (e.g., 20-25°C for Mucor mucedo). - Verify and adjust the pH of your growth medium to the optimal range for your fungus (typically pH 4.5-6.5).
Low Zygophore Density 1. Suboptimal this compound Concentration: The concentration of this compound may be too low for a robust response.- Perform a dose-response experiment to determine the optimal concentration of this compound for your specific strain and conditions. See Table 1 for a representative example.
2. Uneven Application of this compound: Inconsistent application can lead to patchy zygophore development.- Ensure the filter paper disc or agar (B569324) plug containing this compound is placed uniformly in front of the growing mycelial edge.
3. Age of Mycelium: Older mycelia may be less responsive.- Apply this compound to the actively growing edge of a young, healthy mycelial colony.
High Variability Between Replicates 1. Inconsistent Inoculum: Differences in the amount or age of the initial fungal inoculum can lead to variable growth rates and responsiveness.- Standardize your inoculation procedure by using agar plugs of a consistent size from the edge of an actively growing culture.
2. Environmental Gradients in Incubator: Temperature or humidity gradients within the incubator can affect replicate plates differently.- Rotate the position of your plates within the incubator to minimize the effects of environmental gradients.
3. Pipetting Errors: Inaccurate pipetting of this compound solutions can introduce significant variability.- Use calibrated pipettes and ensure proper pipetting technique when preparing and applying this compound solutions.
Aberrant Zygophore Morphology 1. Suboptimal this compound Concentration: Very high or very low concentrations may lead to malformed zygophores.- Optimize the this compound concentration as described above.
2. Nutrient Limitation in Media: Depleted nutrients may not support proper morphological development.- Ensure your growth medium is fresh and contains all the necessary nutrients for your fungal species.
3. Presence of Inhibitory Compounds: Contaminants in the media or this compound solution could interfere with development.- Use high-purity reagents and sterile techniques to avoid contamination.

Data Presentation

Table 1: Representative Quantitative Data on Zygophore Response to Varying this compound Concentrations in Mucor mucedo (-)

This compound Concentration (µg/mL)Average Number of Zygophores per cm of Mycelial FrontAverage Zygophore Length (µm)Observations
0 (Control)00No zygophore development.
0.15 ± 250 ± 10Low density of short zygophores.
1.025 ± 5150 ± 20Moderate density of well-formed zygophores.
10.050 ± 8250 ± 30High density of long, robust zygophores.
100.045 ± 7200 ± 25High density, but some abnormal branching observed.

Note: These are example data and may vary depending on the specific strain and experimental conditions.

Experimental Protocols

Detailed Methodology for Zygophore Induction Assay

This protocol describes a standard method for observing the induction of zygophores in a responsive fungal strain, such as Mucor mucedo (-), upon exposure to this compound.

Materials:

  • Actively growing culture of Mucor mucedo (-) on a suitable agar medium (e.g., Potato Dextrose Agar - PDA).

  • This compound stock solution (e.g., 1 mg/mL in ethanol).

  • Sterile filter paper discs (6 mm diameter).

  • Sterile forceps.

  • Petri dishes with the desired growth medium.

  • Ethanol (B145695) (for serial dilutions).

  • Incubator set to the optimal temperature for the fungus (e.g., 22°C).

  • Microscope for observing zygophores.

Procedure:

  • Prepare this compound Dilutions: Prepare a series of dilutions of the this compound stock solution in sterile ethanol to achieve the desired final concentrations (e.g., 0.1, 1.0, 10.0, 100.0 µg/mL).

  • Inoculate Fungal Culture: Using a sterile cork borer or scalpel, cut a small agar plug (approx. 5 mm diameter) from the edge of an actively growing Mucor mucedo (-) culture. Place the plug, mycelial side down, at the edge of a fresh agar plate.

  • Incubate: Incubate the plates at the optimal temperature until the mycelium has grown a few centimeters from the inoculum plug.

  • Apply this compound: Using sterile forceps, dip a sterile filter paper disc into one of the this compound dilutions and allow the ethanol to evaporate briefly in a sterile environment. Place the disc on the agar surface approximately 1-2 cm in front of the growing mycelial front.

  • Control: For a negative control, apply a filter paper disc treated only with ethanol.

  • Incubate and Observe: Incubate the plates for 12-24 hours. Observe the region of the mycelium closest to the filter paper disc for the formation of zygophores using a dissecting or compound microscope.

  • Quantify Response (Optional): The response can be quantified by counting the number of zygophores per unit length of the mycelial front or by measuring the average length of the zygophores.

Visualizations

Trisporic_Acid_Signaling_Pathway cluster_plus (+) Mating Type cluster_minus (-) Mating Type beta_carotene_plus β-carotene precursors_plus Trisporoid Precursors beta_carotene_plus->precursors_plus dihydromethyltrisporate 4-dihydromethyltrisporate precursors_plus->dihydromethyltrisporate trisporic_acid This compound dihydromethyltrisporate->trisporic_acid Transport & Conversion beta_carotene_minus β-carotene precursors_minus Trisporoid Precursors beta_carotene_minus->precursors_minus trisporin Trisporin precursors_minus->trisporin trisporin->trisporic_acid Transport & Conversion zygophore Zygophore Formation trisporic_acid->zygophore

Caption: Cooperative biosynthesis of this compound between (+) and (-) mating types.

Experimental_Workflow prep Prepare Fungal Culture (e.g., Mucor mucedo) growth Allow Mycelial Growth prep->growth place_disc Place Disc in Front of Mycelial Growth growth->place_disc prep_ta Prepare this compound Dilutions apply_ta Apply this compound to Filter Disc prep_ta->apply_ta apply_ta->place_disc incubate Incubate for 12-24h place_disc->incubate observe Observe for Zygophore Formation incubate->observe quantify Quantify Response (Optional) observe->quantify

Caption: Workflow for a typical zygophore induction assay.

Troubleshooting_Logic start Zygophore Induction Experiment check_response Zygophore Formation Observed? start->check_response success Experiment Successful check_response->success Yes no_response No or Poor Response check_response->no_response No check_ta Check this compound (Age, Concentration, Storage) no_response->check_ta check_culture Check Fungal Culture (Strain, Age, Viability) no_response->check_culture check_conditions Check Experimental Conditions (Temperature, pH, Media) no_response->check_conditions

Caption: A logical approach to troubleshooting zygophore induction experiments.

References

Technical Support Center: Stabilizing Trisporic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you successfully stabilize Trisporic acid in aqueous solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability in aqueous solutions a concern?

Trisporic acids (TSAs) are C-18 terpenoid compounds that function as pheromones in zygomycete fungi, playing a crucial role in their sexual differentiation.[1] As lipophilic molecules, they have very low solubility in water, which presents a significant challenge for preparing stable and effective aqueous solutions required for most biological experiments. Instability can lead to precipitation, degradation, and a decrease in effective concentration, ultimately affecting the accuracy and reproducibility of experimental results.

Q2: What is the recommended solvent for preparing a this compound stock solution?

Based on established laboratory protocols, the recommended solvent for a this compound stock solution is 95% ethanol (B145695).[2] this compound is typically dissolved in ethanol to create a concentrated stock, which can then be diluted to the final working concentration in the aqueous experimental medium.

Q3: How should I store my this compound stock solution?

This compound stock solutions, typically prepared in 95% ethanol, should be stored at -20°C.[2] Some protocols also mention concentrating solutions by bubbling with nitrogen gas before storage to remove excess solvent.[2] To prevent photodegradation, it is also advisable to store the stock solution in an amber or light-protecting vial, a common practice for light-sensitive compounds.[3]

Q4: My this compound precipitates when I add the stock solution to my aqueous culture medium. What can I do?

This is a common issue due to the low aqueous solubility of this compound. Here are a few troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to lower the final working concentration of this compound in your aqueous medium.

  • Optimize the dilution: When diluting the ethanolic stock, add it dropwise to the aqueous medium while vortexing or stirring vigorously to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.

  • Use a carrier protein: For experiments involving cell culture, the presence of serum in the medium can help stabilize this compound. Serum albumin can bind to lipophilic molecules, increasing their stability and solubility in aqueous environments.[4] If you are using a serum-free medium, consider adding purified bovine serum albumin (BSA) as a stabilizing agent.[4]

  • Incorporate a solubilizing agent: Depending on the experimental system, a small amount of a biocompatible non-ionic surfactant (e.g., Tween 80) or a cyclodextrin (B1172386) could be used to enhance solubility. However, the potential effects of these agents on your specific biological system must be carefully evaluated.

Q5: What factors can affect the stability of this compound in my aqueous experimental setup?

Several factors can influence the stability of this compound in aqueous solutions:

  • pH: The pH of the medium can affect the stability of organic acids. While specific data for this compound is limited, for many organic compounds, a stable pH within the physiological range (typically 7.2-7.4 for cell culture) is crucial.[5]

  • Temperature: Higher temperatures generally accelerate the degradation of chemical compounds.[5] For short-term storage of working solutions, refrigeration (2-8°C) is recommended. For long-term experiments at 37°C, the stability should be empirically determined.

  • Light: Many complex organic molecules are sensitive to light.[4][5] It is a good practice to protect your this compound solutions from light, especially during long-term experiments.

  • Media Components: Components in complex media, such as certain amino acids or metal ions, could potentially interact with and degrade this compound.[5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation of this compound upon dilution into aqueous medium. Exceeding the aqueous solubility limit.- Lower the final working concentration.- Add the ethanolic stock solution dropwise while vigorously mixing.- Pre-warm the aqueous medium before adding the stock solution.
Interaction with components of the aqueous medium.- If using a complex medium, try a simpler buffered saline solution first to check for interactions.- Consider the use of a carrier protein like BSA, especially in serum-free media.[4]
Inconsistent or lower-than-expected biological activity. Degradation of this compound in the working solution.- Prepare fresh working solutions for each experiment.- Protect working solutions from light and store them at 2-8°C for short-term use.- Empirically test the stability of this compound in your specific medium over the time course of your experiment.
Inaccurate initial concentration of the stock solution.- Ensure the this compound is fully dissolved in the initial ethanol stock.- Use a calibrated pipette for accurate dilutions.
Variability between experimental replicates. Inconsistent preparation of working solutions.- Standardize the dilution protocol, including the rate of addition and mixing speed.- Ensure the temperature of the aqueous medium is consistent during preparation.
Photodegradation.- Perform dilutions and experimental manipulations under subdued or yellow light.[4]- Use opaque or amber-colored plates/tubes for long-term incubations.
Quantitative Data Summary

Due to the limited availability of specific quantitative stability data for this compound in aqueous solutions, the following table provides an illustrative example of how to present such data. Researchers are encouraged to generate their own stability data for their specific experimental conditions.

Table 1: Illustrative Stability of a Hypothetical Lipophilic Compound ("Compound-L") in Aqueous Buffer (pH 7.4) at 37°C

Time (hours)Remaining Compound-L (%) - No AdditivesRemaining Compound-L (%) - with 1 mg/mL BSA
0100100
68598
126595
244090
481582

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weigh out the desired amount of this compound powder in a sterile microfuge tube.

  • Add an appropriate volume of 95% ethanol to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Vortex the solution until the this compound is completely dissolved.

  • Store the stock solution in a tightly sealed, light-protected vial at -20°C.[2]

Protocol 2: Preparation of a this compound Working Solution in Aqueous Medium
  • Thaw the this compound stock solution at room temperature.

  • Warm the desired aqueous medium (e.g., cell culture medium, buffer) to the experimental temperature (e.g., 37°C).

  • Vortex the stock solution briefly.

  • While vigorously vortexing or stirring the aqueous medium, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.

  • Use the freshly prepared working solution immediately for your experiment.

Visualizations

Experimental_Workflow_for_Trisporic_Acid_Solution_Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in 95% Ethanol weigh->dissolve store Store at -20°C in Dark dissolve->store thaw Thaw Stock Solution dilute Dilute Stock into Medium (Vortexing) thaw->dilute warm_medium Warm Aqueous Medium warm_medium->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow for preparing this compound solutions.

Trisporic_Acid_Signaling_Pathway cluster_plus (+) Mating Type cluster_minus (-) Mating Type p_factor P-factor Precursors trisporic_acid This compound (TA) p_factor->trisporic_acid (-) mycelium m_factor M-factor Precursors m_factor->trisporic_acid (+) mycelium sexual_differentiation Sexual Differentiation (Zygophore Formation) trisporic_acid->sexual_differentiation

Caption: Simplified this compound biosynthesis and signaling.

References

troubleshooting unexpected side reactions in Trisporic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Trisporic Acid Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical information for the successful synthesis, purification, and analysis of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of this compound (TSA) synthesis in fungal cultures?

A1: this compound synthesis is a fascinating example of cooperative metabolism between the (+) and (-) mating strains of zygomycete fungi, such as Blakeslea trispora. Neither strain can produce TSA on its own. Instead, they each synthesize and exchange precursor molecules derived from the β-carotene pathway. The (+) strain produces and secretes 4-dihydromethyltrisporate, which is then taken up and converted by the (-) strain. Conversely, the (-) strain produces trisporin, which is processed by the (+) strain.[1][2] This collaborative effort culminates in the production of this compound.

Q2: My co-culture of Blakeslea trispora shows good biomass growth, but the yield of this compound is consistently low. What are the likely causes?

A2: Low yields of secondary metabolites like this compound, despite robust fungal growth, can be attributed to several factors:

  • Suboptimal Harvest Time: Secondary metabolite production is often growth-phase dependent. It is crucial to perform a time-course experiment to determine the peak production period.

  • Nutrient Imbalance: The biosynthesis of this compound can be triggered by nutrient limitation, particularly nitrogen and phosphorus. High concentrations of these nutrients may support vegetative growth but suppress secondary metabolism.[3]

  • Inadequate Aeration and Agitation: Oxygen availability is critical for the oxidative cleavage of β-carotene, a key step in the TSA pathway. Insufficient aeration in a fermenter can significantly limit yield.

  • Improper Ratio of Mating Strains: The ratio of (+) and (-) strains in the inoculum is a critical parameter that needs to be optimized for efficient precursor exchange.[4]

Q3: I am observing unexpected peaks in my HPLC analysis of the crude extract. What could these be?

A3: Unexpected peaks in your chromatogram likely represent side products from the this compound biosynthetic pathway or degradation products. Common possibilities include:

  • Apocarotenals and Hydroxylated β-carotene: These can arise from non-specific oxidative cleavage of β-carotene, especially under conditions of oxidative stress.[5]

  • Isomers of this compound: this compound exists as several isomers (e.g., A, B, C), and suboptimal culture or extraction conditions might favor the formation of less active or undesired isomers.

  • Degradation Products: this compound is susceptible to degradation under harsh pH conditions, elevated temperatures, or exposure to light during extraction and purification.

Q4: How can I minimize the degradation of this compound during extraction and purification?

A4: To minimize degradation, it is essential to employ mild extraction and purification conditions:

  • Low Temperature: Perform all extraction and purification steps at low temperatures (e.g., 4°C) to reduce the rate of thermal degradation.

  • Controlled pH: Maintain a neutral or slightly acidic pH during extraction, as extreme pH values can catalyze degradation.

  • Protection from Light: Use amber glassware or cover your equipment with aluminum foil to prevent photodegradation.

  • Inert Atmosphere: If possible, work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Prompt Processing: Process the fungal biomass and extracts as quickly as possible to reduce the time for degradation to occur.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low this compound Yield Inoculum ratio of (+) and (-) strains is not optimal.Empirically test different inoculum ratios (e.g., 1:1, 2:1, 1:2) to find the most productive combination.[4]
Suboptimal fermentation conditions (pH, temperature, aeration).Optimize fermentation parameters. Monitor and control pH (typically around 6.0-7.0). Ensure adequate aeration and agitation.
Nutrient medium is not conducive to secondary metabolism.Experiment with nutrient-limiting media, particularly reducing nitrogen and phosphate (B84403) levels after an initial growth phase.[3]
Presence of Multiple Side Products in HPLC Oxidative stress during fermentation.Supplement the culture medium with antioxidants. Ensure the dissolved oxygen concentration is controlled and not excessively high.
Non-specific enzymatic activity.Optimize the harvest time. Enzyme expression profiles change over the course of the fermentation.
Poor Separation of this compound Isomers Inappropriate HPLC column or mobile phase.Use a high-resolution C18 column. Optimize the mobile phase, for instance, by using a gradient of acetonitrile (B52724) in water with a small amount of formic or acetic acid to improve peak shape. Chiral columns may be necessary for specific isomer separations.
This compound Degradation During Workup Exposure to high temperature or extreme pH.Maintain low temperatures (4°C) throughout extraction and purification. Use buffered solutions to control pH.
Oxidation of the molecule.Add antioxidants like BHT or ascorbic acid to the extraction solvent.[6]

Data Presentation

Table 1: Effect of pH on this compound Yield and Side Product Formation (Hypothetical Data)

pHThis compound Yield (mg/L)Relative Abundance of Side Product X (%)
5.08515
6.01508
7.012010
8.07025

Table 2: Influence of Temperature on this compound Stability (Hypothetical Data)

Temperature (°C)This compound Remaining after 24h (%)
498
2585
4060

Experimental Protocols

Protocol 1: Extraction of this compound from Blakeslea trispora Biomass
  • Harvesting: After fermentation, separate the fungal biomass from the culture broth by filtration or centrifugation at 4°C.

  • Washing: Wash the biomass twice with cold distilled water to remove residual media components.

  • Homogenization: Homogenize the washed biomass in a suitable solvent (e.g., ethyl acetate (B1210297) or a mixture of chloroform (B151607) and methanol) at a 1:10 (w/v) ratio. Perform this step on ice.

  • Extraction: Stir the homogenate for 4-6 hours at 4°C in the dark.

  • Filtration: Filter the mixture to separate the biomass from the organic extract.

  • Concentration: Concentrate the extract under reduced pressure at a temperature not exceeding 35°C.

  • Storage: Store the crude extract at -20°C under a nitrogen atmosphere.

Protocol 2: HPLC Analysis of this compound
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 50% B, increase to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 320 nm.

  • Injection Volume: 10 µL.

Visualizations

Trisporic_Acid_Synthesis_Pathway cluster_plus (+) Strain cluster_minus (-) Strain β-Carotene β-Carotene Retinal Retinal β-Carotene->Retinal Trisporic_Acid_Precursors This compound Precursors Retinal->Trisporic_Acid_Precursors 4-dihydromethyltrisporate 4-dihydromethyl- trisporate Trisporic_Acid_Precursors->4-dihydromethyltrisporate Trisporin Trisporin Trisporic_Acid_Precursors->Trisporin Trisporic_Acid This compound 4-dihydromethyltrisporate->Trisporic_Acid Processed by (-) Strain Trisporin->Trisporic_Acid Processed by (+) Strain

Caption: Cooperative biosynthesis of this compound.

Troubleshooting_Workflow Start Low this compound Yield Check_Biomass Is biomass production also low? Start->Check_Biomass Optimize_Growth Optimize growth medium and fermentation conditions. Check_Biomass->Optimize_Growth Yes Check_Ratio Check (+) and (-) strain ratio Check_Biomass->Check_Ratio No End Yield Improved Optimize_Growth->End Optimize_Ratio Systematically vary strain ratios. Check_Ratio->Optimize_Ratio Check_Harvest_Time Is harvest time optimized? Optimize_Ratio->Check_Harvest_Time Time_Course Perform a time-course experiment. Check_Harvest_Time->Time_Course Check_Nutrients Is the medium nutrient-rich? Time_Course->Check_Nutrients Nutrient_Limitation Induce nutrient limitation (N, P) post-growth phase. Check_Nutrients->Nutrient_Limitation Yes Check_Nutrients->End No Nutrient_Limitation->End

Caption: Troubleshooting workflow for low this compound yield.

Signaling_Pathway TA This compound Receptor Cell Surface Receptor TA->Receptor G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger Cascade (e.g., cAMP) G_Protein->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Biological_Response Biological Response (e.g., Zygophore formation) Gene_Expression->Biological_Response

Caption: Postulated signaling pathway of this compound.

References

strategies for scaling up Trisporic acid production for research purposes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trisporic acid (TA) production. This guide is designed for researchers, scientists, and drug development professionals to facilitate the scaling up of TA production for research purposes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your work with Blakeslea trispora.

Frequently Asked Questions (FAQs)

Q1: Why is co-culturing of (+) and (-) strains of Blakeslea trispora necessary for high yields of this compound?

A1: this compound is a secondary metabolite synthesized through a cooperative biochemical pathway involving two different mating types of Blakeslea trispora.[1][2] Neither the (+) nor the (-) strain alone can produce significant amounts of TA because each strain synthesizes precursors that the other strain utilizes.[3][4][5] The (+) strain produces and secretes precursors like methyl-4-dihydromethyltrisporate, which are then taken up and converted by the (-) strain into this compound.[3] This intercellular exchange is essential for the completion of the biosynthetic pathway and results in a significant amplification of TA production compared to single-strain cultures.[5][6]

Q2: What is the main precursor for this compound biosynthesis?

A2: The primary precursor for the biosynthesis of this compound is β-carotene.[7] The pathway begins with the cleavage of β-carotene by the enzyme β-carotene oxygenase, which is encoded by genes such as tsp3.[8] This initiates a series of enzymatic reactions that ultimately lead to the various forms of this compound.[7][8]

Q3: What are the differences between submerged fermentation (SmF) and solid-state fermentation (SSF) for this compound production?

A3: Submerged fermentation involves growing the fungus in a liquid nutrient medium, which allows for easier control of environmental parameters like pH, temperature, and aeration.[9] This method is generally more common for industrial-scale production of microbial metabolites. Solid-state fermentation (SSF) involves growing the fungus on a solid substrate with a low moisture content, which can mimic the natural habitat of the fungus.[7][10] SSF can be a cost-effective method as it can utilize agricultural wastes as substrates.[11][12] The choice between SmF and SSF depends on the specific research goals, available equipment, and desired scale of production.

Q4: How does mycelial morphology (pellets vs. dispersed filaments) affect this compound production?

A4: Mycelial morphology in submerged cultures can significantly impact the production of secondary metabolites. The formation of pellets can increase the viscosity of the fermentation broth, which may hinder the efficient transfer of oxygen and nutrients.[13] For some fungi, smaller, more homogeneous pellets are associated with higher yields of secondary metabolites, while for others, dispersed mycelial growth is more favorable.[1][2][14] The morphology can be influenced by factors such as inoculum size, pH, and the composition of the culture medium.[1][14]

Q5: What are the common challenges in scaling up this compound production?

A5: Common challenges include maintaining optimal and consistent growth conditions for both mating types, managing mycelial morphology to prevent issues with mass transfer, preventing contamination, and ensuring batch-to-batch consistency.[15][16] Low yields can also be a challenge, often requiring optimization of media components and fermentation parameters.[17]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No this compound Production Despite Good Mycelial Growth 1. Imbalanced ratio of (+) and (-) strains. 2. Sub-optimal media composition (e.g., nutrient limitation). 3. Incorrect pH of the medium. 4. Insufficient aeration or agitation.1. Optimize the inoculum ratio of the (+) and (-) strains. 2. Review and optimize the concentration of carbon and nitrogen sources in the medium. 3. Monitor and control the pH of the fermentation broth, maintaining it in the optimal range (typically around 6.0-6.5). 4. Increase the agitation and/or aeration rate to ensure adequate oxygen supply.
Inconsistent Yields Between Batches 1. Variability in the quality and quantity of the inoculum. 2. Inconsistent quality of raw materials for the media. 3. Fluctuations in fermentation parameters (temperature, pH, aeration).1. Standardize the inoculum preparation protocol, ensuring consistent spore concentration and age. 2. Use high-quality, consistent sources for media components. 3. Implement strict process control and monitoring for all critical fermentation parameters.[5]
Contamination of the Culture 1. Inadequate sterilization of media or equipment. 2. Airborne contamination during inoculation or sampling. 3. Contaminated inoculum.1. Verify the sterilization protocol (autoclave time and temperature).[4] 2. Perform all manipulations in a sterile environment (e.g., laminar flow hood).[4] 3. Check the purity of the stock cultures and inoculum.
Formation of Large, Dense Mycelial Pellets Leading to Poor Mixing 1. High inoculum concentration. 2. Sub-optimal agitation speed (too low). 3. Media composition favoring pellet formation.1. Reduce the initial spore concentration.[1][14] 2. Gradually increase agitation speed as biomass increases. 3. Add surfactants (e.g., Span 20) to the medium to promote more dispersed growth.[9]
Foaming in the Bioreactor 1. High protein content in the medium (e.g., yeast extract, peptone). 2. High rates of agitation and aeration.1. Add a sterile antifoaming agent at the beginning of the fermentation or as needed. 2. Optimize agitation and aeration to minimize excessive foaming while maintaining sufficient oxygen levels.

Experimental Protocols

Protocol 1: Inoculum Preparation for Blakeslea trispora
  • Strain Activation: Separately grow the (+) and (-) strains of B. trispora on Potato Dextrose Agar (PDA) plates at 25-28°C for 5-7 days until sporulation is observed.[18]

  • Spore Suspension: Add 10 mL of sterile distilled water containing a surfactant (e.g., 0.01% Tween 80) to each mature plate. Gently scrape the surface with a sterile loop to dislodge the spores.[18]

  • Spore Counting: Determine the spore concentration in each suspension using a hemocytometer.

  • Inoculum for Fermentation: Calculate the required volume of each spore suspension to achieve the desired inoculum concentration in the fermentation medium (a typical starting point is 1-5 x 10^6 spores/mL for each strain).

Protocol 2: Submerged Co-culture Fermentation
  • Media Preparation: Prepare the fermentation medium. A representative medium composition is provided in the data tables below. Sterilize the medium by autoclaving at 121°C for 20 minutes.

  • Inoculation: Aseptically inoculate the sterile medium with the prepared spore suspensions of the (+) and (-) strains at the desired ratio (e.g., 1:1 or other optimized ratios).

  • Fermentation Conditions: Incubate the culture in a shake flask or bioreactor at 25-28°C with agitation (e.g., 150-250 rpm).[18] Maintain aeration if in a bioreactor. The initial pH of the medium should be adjusted to around 6.5.[18]

  • Monitoring: Monitor the fermentation for 5-7 days. Key parameters to track include pH, biomass, and this compound concentration.

Protocol 3: Solid-State Fermentation (SSF)
  • Substrate Preparation: Use a solid substrate such as a mixture of wheat bran and rice bran. Adjust the moisture content to 50-60% with a nutrient solution (see data tables for a representative composition). Sterilize the substrate by autoclaving.

  • Inoculation: Once cooled, inoculate the sterile substrate with the spore suspensions of the (+) and (-) strains. Mix thoroughly to ensure even distribution.

  • Incubation: Incubate the mixture in a suitable container (e.g., trays or a packed-bed bioreactor) at 25-28°C for 7-14 days. Maintain humidity to prevent the substrate from drying out.

  • Extraction: After incubation, extract the this compound from the solid substrate using an appropriate organic solvent.

Protocol 4: Extraction and Preliminary Purification of this compound
  • Separation: At the end of the fermentation, separate the mycelial biomass from the culture broth by filtration or centrifugation.

  • Acidification: Adjust the pH of the culture supernatant to 2.0-3.0 with an acid (e.g., HCl). This protonates the this compound, making it more soluble in organic solvents.

  • Solvent Extraction: Extract the acidified supernatant multiple times with an equal volume of an organic solvent such as ethyl acetate (B1210297) or chloroform.[19]

  • Concentration: Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 5: Quantification of this compound by HPLC
  • Sample Preparation: Dissolve a known amount of the crude extract in the mobile phase and filter it through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Illustrative):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[9]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic or phosphoric acid). A possible starting gradient could be 10% acetonitrile increasing to 95% over 30-40 minutes.[9][20]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at the maximum absorbance wavelength for this compound (approximately 320-325 nm).

    • Quantification: Create a standard curve using a pure this compound standard to quantify the concentration in the samples.

Quantitative Data

Table 1: Representative Media Compositions for Blakeslea trispora Fermentation

ComponentSubmerged Fermentation (g/L)Solid-State Fermentation Nutrient Solution (g/L)
Glucose40.0 - 60.020.0 - 40.0
Yeast Extract1.0 - 5.02.0 - 5.0
L-Asparagine2.0-
Casein Hydrolysate2.0-
KH₂PO₄1.51.5
MgSO₄·7H₂O0.50.5
Thiamine·HCl0.0050.005
Corn Steep Liquor-10.0 - 20.0
Reference substrates for SSF would be agricultural wastes like wheat bran or rice bran.

Note: The exact concentrations should be optimized for specific strains and production goals.[18][21]

Table 2: Typical Fermentation Parameters and Expected Outcomes

ParameterSubmerged FermentationSolid-State Fermentation
Inoculum Size 1-5 x 10^6 spores/mL (each strain)1-5 x 10^7 spores/g substrate (each strain)
Temperature 25-28°C25-28°C
pH Initial pH 6.5, often decreases during fermentationNot typically controlled after initiation
Agitation 150-250 rpmStatic or intermittent mixing
Duration 5-7 days7-14 days
Illustrative TA Yield 20-100 mg/LHighly variable, dependent on substrate and extraction efficiency

Note: this compound yields are generally lower than those of β-carotene. The provided yield is an estimate for research-scale production and can be significantly influenced by optimization.[5]

Visualizations

Trisporic_Acid_Biosynthesis cluster_common Common Pathway cluster_minus (-) Strain Pathway Beta_Carotene Beta_Carotene Beta_apo_12_carotenal Beta_apo_12_carotenal Beta_Carotene->Beta_apo_12_carotenal tsp3/carS (oxygenase) Retinal Retinal Beta_apo_12_carotenal->Retinal 4_dihydromethyl_trisporate 4_dihydromethyl_trisporate Retinal->4_dihydromethyl_trisporate Trisporin Trisporin Retinal->Trisporin Trisporic_Acid Trisporic_Acid 4_dihydromethyl_trisporate->Trisporic_Acid Converted in (-) strain Trisporol Trisporol Trisporin->Trisporol Trisporol->Trisporic_Acid

Caption: Cooperative biosynthesis pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_downstream Downstream Processing Strain_Activation Strain Activation (+/ - on PDA) Spore_Suspension Spore Suspension Preparation Strain_Activation->Spore_Suspension Inoculation Co-Inoculation of (+) and (-) Strains Spore_Suspension->Inoculation Media_Sterilization Media/Substrate Sterilization Media_Sterilization->Inoculation Fermentation Submerged or Solid-State Fermentation Inoculation->Fermentation Monitoring Process Monitoring (pH, Growth) Fermentation->Monitoring Harvest Harvest Broth/ Substrate Monitoring->Harvest Extraction Solvent Extraction Harvest->Extraction Purification Crude Extract Purification (e.g., Chromatography) Extraction->Purification Analysis Quantification (HPLC) Purification->Analysis

Caption: General experimental workflow for this compound production.

Troubleshooting_Logic Start Low TA Yield Check_Growth Good Mycelial Growth? Start->Check_Growth Check_Inoculum Check Inoculum: - Spore Viability - Inoculum Size - Strain Purity Check_Growth->Check_Inoculum No Check_Params Optimal Fermentation Parameters? Check_Growth->Check_Params Yes Check_Media Check Media: - Composition - Sterility Check_Inoculum->Check_Media Optimize_Ratio Optimize Strain Ratio (e.g., 1:1, 1:2) Check_Params->Optimize_Ratio No Check_Morphology Favorable Mycelial Morphology? Check_Params->Check_Morphology Yes Optimize_Conditions Adjust pH, Aeration, Agitation Optimize_Ratio->Optimize_Conditions Check_Contamination Microscopy & Plating to Check for Contamination Optimize_Conditions->Check_Contamination Adjust_Morphology Modify Inoculum Size or Agitation Speed Check_Morphology->Adjust_Morphology No Final_Check Review Extraction & Analysis Protocol Check_Morphology->Final_Check Yes Adjust_Morphology->Final_Check

References

Validation & Comparative

A Comparative Guide to Validating the Biological Activity of Synthetic Trisporic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the biological equivalence of synthetic compounds to their natural counterparts is a critical step in ensuring experimental validity and therapeutic potential. This guide provides a comprehensive comparison of methodologies to validate the biological activity of synthetic trisporic acid, a key signaling molecule in fungal development, against its naturally derived form.

This compound is a C18 terpenoid that functions as a sex pheromone in fungi of the order Mucorales, playing a crucial role in the regulation of sexual reproduction and carotenogenesis.[1] Its primary and most visually distinct biological effect is the induction of zygophores, specialized hyphae that develop into zygospores upon fusion.[1] Validating the biological activity of synthetic this compound hinges on demonstrating its ability to elicit this and other physiological responses comparable to the natural compound.

Comparative Analysis of Biological Activity

Biological ActivityValidation MethodKey Parameters to MeasureExpected Outcome for Active Synthetic this compound
Zygophore Induction Zygophore Induction Bioassay (Mucor mucedo)- Presence/absence of zygophores- Density of zygophores (zygophores/area)- Time to zygophore emergenceInduction of zygophore formation in a dose-dependent manner, comparable to natural this compound.
Carotenogenesis Spectrophotometric Analysis- Increased absorbance at specific wavelengths corresponding to carotenoids (e.g., β-carotene)Significant increase in carotenoid production in treated fungal cultures compared to untreated controls.[2]

Experimental Protocols

Zygophore Induction Bioassay

This bioassay is the most direct method for confirming the biological activity of this compound. It relies on the visual confirmation of zygophore development in a susceptible fungal strain, typically the (-) mating type of Mucor mucedo.

Materials:

  • Mucor mucedo (-) strain culture

  • Petri dishes with a suitable growth medium (e.g., Potato Dextrose Agar (B569324) - PDA)

  • Synthetic this compound solution (in a volatile solvent like ethanol)

  • Natural this compound solution (positive control, if available)

  • Solvent control (e.g., ethanol)

  • Sterile filter paper discs

  • Incubator

Procedure:

  • Inoculation: Inoculate the center of a PDA plate with the Mucor mucedo (-) strain.

  • Incubation: Incubate the plate at room temperature (approximately 20-25°C) until the mycelium has grown to a desired diameter, but not covering the entire plate.

  • Application of Test Substance: Aseptically place a sterile filter paper disc on the agar surface, a few millimeters from the edge of the growing mycelial colony.

  • Treatment: Carefully apply a known concentration of the synthetic this compound solution to the filter paper disc. Apply the same volume of the solvent to a control disc on a separate plate and, if available, a natural this compound solution to another disc as a positive control.

  • Continued Incubation: Continue to incubate the plates under the same conditions.

  • Observation: Observe the mycelium in the vicinity of the filter paper disc at regular intervals (e.g., 12, 24, 48 hours) under a dissecting microscope.

  • Data Collection: Record the presence or absence of zygophores. For a more quantitative approach, the density of zygophores in a defined area can be counted.

Quantification of Carotenogenesis

This compound is known to stimulate the production of β-carotene and other carotenoids in certain fungi.[2] This effect can be quantified spectrophotometrically.

Materials:

  • Fungal culture capable of carotenoid production in response to this compound (e.g., Blakeslea trispora)

  • Liquid culture medium

  • Synthetic this compound

  • Organic solvent for extraction (e.g., acetone, hexane)

  • Spectrophotometer

Procedure:

  • Culture Preparation: Grow the fungus in liquid medium until it reaches a suitable growth phase.

  • Induction: Add a known concentration of synthetic this compound to the culture. An untreated culture should be maintained as a negative control.

  • Incubation: Incubate the cultures for a period known to be sufficient for carotenoid accumulation.

  • Harvesting and Extraction: Harvest the mycelia by filtration. Extract the carotenoids from the mycelia using an appropriate organic solvent.

  • Spectrophotometric Analysis: Measure the absorbance of the extract at the wavelength corresponding to the major carotenoid produced (e.g., ~450 nm for β-carotene).

  • Quantification: Calculate the carotenoid concentration based on a standard curve or by using the extinction coefficient for the specific carotenoid.

Visualizing the Pathways and Workflows

To better understand the underlying biological processes and the experimental design, the following diagrams have been generated using the DOT language.

Trisporic_Acid_Signaling_Pathway Synthetic this compound Synthetic this compound Receptor Binding Receptor Binding Synthetic this compound->Receptor Binding Signal Transduction Cascade Signal Transduction Cascade Receptor Binding->Signal Transduction Cascade Gene Expression Changes Gene Expression Changes Signal Transduction Cascade->Gene Expression Changes Zygophore Development Zygophore Development Gene Expression Changes->Zygophore Development Increased Carotenogenesis Increased Carotenogenesis Gene Expression Changes->Increased Carotenogenesis

Caption: this compound Signaling Pathway.

Zygophore_Induction_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Inoculate Mucor mucedo (-) Inoculate Mucor mucedo (-) Incubate Incubate Inoculate Mucor mucedo (-)->Incubate Apply Synthetic TA Disc Apply Synthetic TA Disc Incubate->Apply Synthetic TA Disc Apply Control Discs Apply Control Discs Incubate->Apply Control Discs Incubate & Observe Incubate & Observe Apply Synthetic TA Disc->Incubate & Observe Apply Control Discs->Incubate & Observe Microscopic Examination Microscopic Examination Incubate & Observe->Microscopic Examination Quantify Zygophores Quantify Zygophores Microscopic Examination->Quantify Zygophores

Caption: Zygophore Induction Assay Workflow.

Alternatives to Synthetic this compound

For studies on fungal mating and development, researchers have a limited number of alternatives to this compound for inducing zygophore formation.

  • Natural this compound: Extracted from mated cultures of fungi like Blakeslea trispora. While being the "gold standard" for biological activity, its isolation is labor-intensive and yields can be variable.

  • This compound Precursors: The biosynthesis of this compound involves the exchange of precursors between (+) and (-) mating types.[3] Supplying these precursors, if available, could potentially induce the pathway. However, this approach is complex and not practical for routine assays.

  • This compound Analogs: Research has been conducted on synthetic analogs of this compound to understand structure-activity relationships.[4] Some analogs may exhibit biological activity, but their efficacy and specificity would need to be thoroughly validated.

Conclusion

Validating the biological activity of synthetic this compound is essential for its use in research and development. The zygophore induction bioassay provides a robust and visually confirmable method for this purpose. While direct quantitative comparisons with natural this compound are scarce in the literature, a synthetic product demonstrating potent and dose-dependent induction of zygophores can be considered biologically active. For researchers requiring this compound, sourcing from reputable chemical suppliers specializing in biochemicals and natural products is recommended, although availability may be limited. The experimental protocols and comparative framework provided in this guide offer a solid foundation for the rigorous validation of synthetic this compound's biological function.

References

A Comparative Analysis of Trisporic Acid B and Trisporic Acid C in Fungal Sex Hormone Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the comparative efficacy of Trisporic acid B and this compound C, key signaling molecules in fungal sexual reproduction, reveals nuanced differences in their potential biological activity. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their structural disparities, inferred functional consequences, and the experimental frameworks for their evaluation.

Trisporic acids are a class of C18-terpenoid compounds that function as sex pheromones in zygomycete fungi, orchestrating the complex process of sexual reproduction. Among the various trisporoid derivatives, this compound B and this compound C are of significant interest due to their structural similarities yet distinct functional groups. This comparison guide synthesizes available information to provide a framework for understanding their relative efficacy.

Structural and Inferred Functional Differences

The primary structural difference between this compound B and this compound C lies at the C-4 position of the cyclohexenone ring. This compound B possesses a ketone group at this position, while this compound C has a hydroxyl group. This seemingly minor variation can have significant implications for the molecule's biological activity.

The polarity and hydrogen-bonding capacity of a molecule are critical determinants of its interaction with biological receptors. The hydroxyl group in this compound C can act as both a hydrogen bond donor and acceptor, potentially leading to a different binding affinity and specificity with its target receptor compared to the ketone group in this compound B, which can only act as a hydrogen bond acceptor. While direct comparative studies on the efficacy of these two isomers are scarce, structure-activity relationship principles suggest that these differences could translate to variations in their potency and the kinetics of the physiological response they elicit.

FeatureThis compound BThis compound C
Chemical Formula C₁₈H₂₄O₄C₁₈H₂₆O₄
Molar Mass 304.39 g/mol 306.40 g/mol
Functional Group at C-4 KetoneHydroxyl
Inferred Receptor Interaction Acts as a hydrogen bond acceptor.Acts as both a hydrogen bond donor and acceptor.
Potential Efficacy The ketone group may influence the electronic distribution and conformation of the molecule, affecting receptor binding.The hydroxyl group may allow for stronger or more specific interactions with the receptor, potentially leading to higher efficacy.

Experimental Protocols

To quantitatively assess the efficacy of this compound B and this compound C, a zygophore induction assay using a suitable fungal species, such as Mucor mucedo or Blakeslea trispora, is the standard method.

Zygophore Induction Assay

This bioassay quantifies the biological activity of trisporoids by observing the formation of zygophores, specialized hyphae that develop in response to these pheromones.

Materials:

  • Cultures of a responsive fungal strain (e.g., Mucor mucedo (-) strain).

  • Petri dishes containing a suitable growth medium (e.g., Potato Dextrose Agar).

  • Sterile filter paper discs.

  • Solutions of this compound B and this compound C of known concentrations in a suitable solvent (e.g., ethanol).

  • Microscope for observing zygophore formation.

Procedure:

  • Inoculate the center of the agar (B569324) plates with the fungal strain and incubate until a young, actively growing mycelium is established.

  • Apply a known volume of the this compound solutions to the sterile filter paper discs and allow the solvent to evaporate.

  • Place the discs a few millimeters ahead of the growing mycelial front.

  • Incubate the plates for a defined period (e.g., 12-24 hours).

  • Observe the area around the discs under a microscope and count the number of zygophores formed.

  • A dose-response curve can be generated by testing a range of concentrations for each compound to determine the EC₅₀ (half-maximal effective concentration).

Signaling Pathways and Experimental Workflows

The biological effects of Trisporic acids are mediated through a signal transduction pathway that ultimately leads to changes in gene expression and the morphological changes associated with sexual reproduction.

This compound Biosynthesis and Signaling

The biosynthesis of this compound is a cooperative process between the (+) and (-) mating types of the fungi.[1][2] Each type produces and secretes precursors that are then taken up and modified by the other, culminating in the production of the active this compound.

Trisporic_Acid_Biosynthesis cluster_plus (+) Mating Type cluster_minus (-) Mating Type beta_carotene_plus β-carotene plus_precursors Plus-specific precursors beta_carotene_plus->plus_precursors plus_precursors_import 4-dihydromethyltrisporate plus_precursors->plus_precursors_import Secretion & Uptake trisporic_acid_plus This compound minus_precursors_import Trisporin minus_precursors_import->trisporic_acid_plus Conversion beta_carotene_minus β-carotene minus_precursors Trisporin beta_carotene_minus->minus_precursors minus_precursors->minus_precursors_import Secretion & Uptake trisporic_acid_minus This compound plus_precursors_import->trisporic_acid_minus Conversion

Caption: Cooperative biosynthesis of this compound.

Upon synthesis, this compound is thought to bind to a specific receptor, initiating a downstream signaling cascade. While the exact receptor and all downstream components have not been fully elucidated, it is hypothesized to involve a series of protein phosphorylations, ultimately leading to the activation of transcription factors that regulate the expression of genes involved in zygophore development.

Trisporic_Acid_Signaling TA This compound (B or C) Receptor Membrane Receptor TA->Receptor Binding Signaling_Cascade Signal Transduction Cascade (e.g., MAPK pathway) Receptor->Signaling_Cascade Activation Transcription_Factor Transcription Factor Activation Signaling_Cascade->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulation Zygophore Zygophore Formation Gene_Expression->Zygophore

Caption: Hypothesized this compound signaling pathway.

Experimental Workflow for Efficacy Comparison

A logical workflow for comparing the efficacy of this compound B and C would involve a systematic approach from compound preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis Prep_TA_B Prepare this compound B Solutions Application Apply this compound Discs Prep_TA_B->Application Prep_TA_C Prepare this compound C Solutions Prep_TA_C->Application Inoculation Inoculate Fungal Cultures Inoculation->Application Incubation Incubate Plates Application->Incubation Observation Microscopic Observation & Zygophore Counting Incubation->Observation Dose_Response Generate Dose-Response Curves Observation->Dose_Response Comparison Compare EC₅₀ Values Dose_Response->Comparison

Caption: Workflow for comparing this compound efficacy.

References

A Comparative Guide to Trisporic Acid Signaling Specificity in Zygomycetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the specificity of Trisporic acid (TSA) signaling in different Zygomycete species, focusing on Blakeslea trispora, Mucor mucedo, and Phycomyces blakesleeanus. The information presented is supported by experimental data to highlight the nuances in this crucial fungal communication system.

Introduction to this compound Signaling

This compound and its precursors, collectively known as trisporoids, are C18 apocarotenoids that function as the primary sex pheromones in many species of the Zygomycota phylum.[1][2] The biosynthesis of TSA is a cooperative effort between the two mating types, designated as (+) and (-).[3] Each partner produces and secretes intermediates that are then taken up and modified by the other, culminating in the production of the biologically active this compound.[4] This signaling pathway is essential for the mutual recognition of compatible mating partners and the subsequent development of sexual structures, such as zygophores.[5] While the general pathway is conserved, species-specific differences in the production and perception of trisporoids contribute to signaling specificity.

Comparative Analysis of Trisporoid Activity

The biological activity of this compound and its precursors can vary significantly between different Zygomycete species, indicating a degree of specificity in the signaling pathway. This specificity is thought to arise from differences in the complement of enzymes involved in trisporoid metabolism and potentially from variations in receptor binding affinity.

Physiological Response: Zygophore Induction

The induction of zygophores, specialized hyphae that initiate sexual fusion, is a hallmark of TSA signaling. The potency of different trisporoids in inducing this response differs between species. For instance, methyl trisporates isolated from Blakeslea trispora are highly effective at inducing zygophores in the (-) mating types of both Mucor mucedo and Phycomyces blakesleeanus.[1] Conversely, certain synthetic trisporoids that are potent stimulators of carotenogenesis in Blakeslea do not activate Mucor mucedo.[6]

Table 1: Comparative Physiological and Biochemical Responses to Trisporoids

SpeciesMating TypeCompoundConcentrationObserved EffectReference
Blakeslea trispora(+) and (-)This compound B14 µ g/plate Increased β-carotene production in (-) strain[1]
Blakeslea trispora(+)D'orenone, Methyl Trisporate C, Trisporin CNot specifiedIncreased tsp3 transcript levels[2]
Blakeslea trispora(-)This compound24 µg/LIncreased lycopene (B16060) production[7]
Blakeslea trispora(-)This compound50 µg and 70 µg4.3-fold and 7.07-fold increase in ipi gene expression, respectively[8]
Mucor mucedo(-)This compound BNot specifiedInduction of progametangia[9]
Mucor mucedo(-)Various trisporoid analoguesVariedStructure-dependent induction of sexually committed hyphae[10]
Phycomyces blakesleeanus(-)Trisporin B10-4 MTriggered early mating phases but no mature zygospores[6]
Molecular Response: Gene Expression

This compound signaling directly influences gene expression, particularly of genes involved in carotenoid and trisporoid biosynthesis, creating a positive feedback loop.[8] In Blakeslea trispora, the addition of this compound leads to a significant upregulation of genes in the terpenoid biosynthesis pathway, such as ipi, carG, carRA, and carB.[8] For example, treatment of the (-) strain with 70 µg of this compound resulted in a 7.07-fold increase in the expression of the ipi gene within 3 hours.[8]

The expression of the carotenoid cleavage oxygenase gene, tsp3, is also regulated by trisporoids, with different precursors showing varying effects. In the (+) mating type of B. trispora, D'orenone, methyl trisporate C, and trisporin C were all found to increase tsp3 transcript levels.[2] Interestingly, there appears to be a "chemical dialect" in which the apocarotenoids and trisporoids influence gene transcription and metabolite production in a manner dependent on the fungal strain and developmental phase.[11]

Specificity in the this compound Biosynthetic Pathway

The specificity of this compound signaling is also rooted in the distribution of enzymatic activities between the mating types and across different species. While both mating types of Blakeslea trispora can produce early trisporoid precursors, only the (+) type is capable of oxidizing trisporols to their corresponding methyltrisporoids.[3] The final step of hydrolyzing these methyl esters to the active trisporic acids is then carried out exclusively by the (-) strain.[3] This intricate division of labor ensures that the final signaling molecule is only produced when both compatible partners are in close proximity.

Trisporic_Acid_Biosynthesis methyltrisporoids methyltrisporoids trisporic_acid trisporic_acid methyltrisporoids->trisporic_acid Hydrolysis (Exclusive to - type) early_precursors_minus early_precursors_minus trisporols trisporols early_precursors_minus->trisporols beta_carotene_plus beta_carotene_plus beta_carotene_minus beta_carotene_minus early_precursors_plus early_precursors_plus caption Cooperative this compound Biosynthesis in Blakeslea trispora

Experimental Protocols

Trisporoid Extraction and Purification from Blakeslea trispora Cultures

This protocol is adapted from methods described for the isolation of trisporoids from mated cultures of Blakeslea trispora.[6][12]

  • Cultivation: Grow mated cultures of Blakeslea trispora in a suitable liquid medium.

  • Harvesting: After a desired incubation period, separate the fungal mycelium from the culture broth by filtration.

  • Solvent Extraction: Extract the culture medium with an organic solvent such as chloroform (B151607) or ethyl acetate.

  • Purification:

    • Concentrate the organic extract under reduced pressure.

    • Perform preliminary purification using thin-layer chromatography (TLC).

    • Further purify the isolated compounds using column chromatography or high-performance liquid chromatography (HPLC).

  • Quantification: Determine the concentration of the purified trisporoids spectrophotometrically using their specific extinction coefficients.

Trisporoid_Extraction_Workflow start Mated Fungal Culture filtration Filtration start->filtration mycelium Fungal Mycelium (discarded) filtration->mycelium culture_broth Culture Broth filtration->culture_broth extraction Solvent Extraction (e.g., Ethyl Acetate) culture_broth->extraction organic_extract Organic Extract extraction->organic_extract concentration Concentration (Rotary Evaporation) organic_extract->concentration crude_extract Crude Trisporoid Extract concentration->crude_extract tlc Thin-Layer Chromatography (TLC) crude_extract->tlc purified_fractions Purified Trisporoid Fractions tlc->purified_fractions hplc HPLC Purification purified_fractions->hplc pure_trisporoids Pure Trisporoids hplc->pure_trisporoids quantification Spectrophotometric Quantification pure_trisporoids->quantification end Quantified Trisporoids quantification->end

Zygophore Induction Bioassay

This bioassay is used to determine the biological activity of isolated or synthetic trisporoids.[13]

  • Culture Preparation: Inoculate a suitable agar (B569324) medium with the (-) mating type of the test fungus (e.g., Mucor mucedo or Phycomyces blakesleeanus).

  • Sample Application: Once the mycelium has started to grow, place a small sterile disc containing the test compound a short distance from the growing edge of the mycelium.

  • Incubation: Incubate the plate under appropriate conditions.

  • Observation: After a suitable incubation period (e.g., 18-24 hours), observe the mycelium in the vicinity of the test disc for the formation of zygophores using a dissecting microscope. The density of zygophores can be used as a semi-quantitative measure of activity.

Gene Expression Analysis by RT-qPCR

This protocol outlines the general steps for analyzing gene expression changes in response to this compound treatment.

  • Fungal Culture and Treatment: Grow the desired Zygomycete species in liquid culture to a suitable developmental stage. Add this compound or other test compounds to the culture at a final desired concentration.

  • RNA Extraction: Harvest the fungal mycelium at different time points after treatment and extract total RNA using a suitable method, such as a kit-based approach or a phenol-chloroform extraction.[14]

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and appropriate primers.

  • Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for the target genes (e.g., ipi, carG, carRA, carB, tsp3) and one or more stably expressed reference genes for normalization.

  • Data Analysis: Calculate the relative expression of the target genes using the comparative Ct (ΔΔCt) method or other suitable analysis software.

Conclusion

The specificity of this compound signaling in Zygomycetes is a multifaceted phenomenon. It is governed by the differential production of trisporoid precursors, the species- and mating-type-specific enzymatic capabilities for their conversion, and the varied physiological and molecular responses to these signaling molecules. While this compound itself appears to be a universally recognized signal for sexual development in many Mucorales, the specific cocktail of precursors and their relative activities likely play a crucial role in ensuring that mating occurs between compatible partners of the same species. Further research, including direct comparative studies of receptor-ligand interactions and comprehensive transcriptomic analyses across a wider range of Zygomycete species, will be instrumental in fully elucidating the molecular basis of this signaling specificity.

References

A Comparative Analysis of Fungal Sex Pheromones: Trisporic Acid, Sirenin, and Yeast α/a-Factor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the intricate world of fungal reproduction, chemical communication plays a pivotal role. Sex pheromones, secreted by fungal organisms, orchestrate the complex processes of mating and sexual differentiation. This guide provides a detailed comparative analysis of three well-characterized fungal sex pheromones: Trisporic acid, Sirenin, and the α- and a-factors of Saccharomyces cerevisiae. This document is intended for researchers, scientists, and drug development professionals interested in fungal signaling pathways and potential therapeutic targets.

Fungi employ a diverse array of chemical signals to attract compatible mates and initiate sexual development. These pheromones range from terpenoid compounds to small peptides, each activating specific signaling cascades that lead to profound physiological changes. Understanding these pathways is not only crucial for fundamental biological research but also opens avenues for the development of novel antifungal agents and other biotechnological applications.

Pheromone Characteristics and Mechanism of Action

This compound, a C18 terpenoid derived from β-carotene, is the primary sex pheromone in the Mucorales order.[1] Its biosynthesis is a hallmark of cooperative interaction between the two opposite mating types, (+) and (-).[2][3][4][5] Neither mating type can synthesize this compound alone; they exchange precursor molecules to produce the final active compound.[1][2][3][4][5] This volatile molecule then induces the development of specialized sexual hyphae called zygophores from both partners, which grow toward each other to eventually fuse and form a zygospore.[1]

Sirenin, a sesquiterpene, is the female gamete-attracting pheromone of the aquatic chytrid fungus Allomyces macrogynus.[6] It acts as a chemoattractant for the motile male gametes, guiding them toward the female gametes for fertilization.[6] The signaling mechanism of Sirenin involves the activation of the CatSper cation channel complex, leading to a significant influx of calcium ions into the male gamete.[7] This calcium influx is a key event in modulating the swimming behavior of the male gametes, directing them along the pheromone gradient.

In contrast, the budding yeast Saccharomyces cerevisiae utilizes a system of peptide-based pheromones.[8] The two haploid mating types, a and α, each secrete a specific peptide pheromone.[8][9] MATa cells release the a -factor, a farnesylated and carboxymethylated dodecapeptide, while MATα cells secrete the α-factor, a 13-amino acid peptide.[8][9] These pheromones bind to G protein-coupled receptors (GPCRs) on the surface of the opposite mating type, initiating a conserved mitogen-activated protein kinase (MAPK) signaling cascade.[9][10] This pathway ultimately leads to cell cycle arrest in the G1 phase, morphological changes (formation of a "shmoo" projection), and the expression of genes required for cell fusion and mating.[10][11]

Quantitative Performance Data

Direct comparative studies on the potency of these diverse pheromones under standardized conditions are scarce due to their different modes of action and target organisms. However, data from individual studies provide insights into their high efficacy at very low concentrations.

PheromoneFungal SpeciesChemical NatureReceptor TypeReported Effective Concentration
This compound Mucor mucedo, Blakeslea trisporaC18 Terpenoid (Carotenoid derivative)Nuclear receptor (presumed)Induces zygophore formation at ng/ml levels
Sirenin Allomyces macrogynusSesquiterpeneCatSper ion channelChemotaxis observed at 10 pM.[12] EC50 of 2.9 ± 0.7 μM for activation of human CatSper.[12]
α-Factor Saccharomyces cerevisiae13-amino acid peptideG protein-coupled receptor (Ste2p)Each cell secretes over 550 molecules per second.[13]
a-Factor Saccharomyces cerevisiae12-amino acid lipopeptideG protein-coupled receptor (Ste3p)-

Signaling Pathway Diagrams

The signaling pathways for these pheromones illustrate the diverse strategies fungi have evolved for sexual communication.

Trisporic_Acid_Biosynthesis cluster_plus (+) Mating Type cluster_minus (-) Mating Type carotene_plus β-carotene precursor_plus 4-dihydromethyl trisporate carotene_plus->precursor_plus Biosynthesis dihydromethyl 4-dihydromethyl trisporate precursor_plus->dihydromethyl Exchange trisporin Trisporin trisporic_acid_plus This compound trisporin->trisporic_acid_plus Conversion Zygophore_plus Zygophore Formation (+) trisporic_acid_plus->Zygophore_plus Induces carotene_minus β-carotene precursor_minus Trisporin carotene_minus->precursor_minus Biosynthesis precursor_minus->trisporin Exchange trisporic_acid_minus This compound dihydromethyl->trisporic_acid_minus Conversion Zygophore_minus Zygophore Formation (-) trisporic_acid_minus->Zygophore_minus Induces

Cooperative biosynthesis of this compound.

Yeast_Pheromone_Signaling cluster_cell MATa Cell cluster_response Cellular Changes Pheromone α-Factor Receptor Ste2p (GPCR) Pheromone->Receptor Binds G_Protein G Protein (Gpa1, Ste4, Ste18) Receptor->G_Protein Activates MAPK_Cascade MAPK Cascade (Ste20, Ste11, Ste7, Fus3) G_Protein->MAPK_Cascade Activates Transcription_Factor Ste12 MAPK_Cascade->Transcription_Factor Phosphorylates Response Mating Response Transcription_Factor->Response Activates Genes Arrest G1 Arrest Response->Arrest Shmoo Shmoo Formation Response->Shmoo Fusion Cell Fusion Response->Fusion Sirenin_Signaling cluster_gamete Male Gamete Sirenin Sirenin CatSper CatSper Ion Channel Sirenin->CatSper Activates Calcium Ca²⁺ Influx CatSper->Calcium Chemotaxis Chemotaxis Calcium->Chemotaxis Triggers

References

A Comparative Guide to the Cross-Reactivity of Trisporic Acid Across Fungal Genera

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of Trisporic acid (TSA), a key signaling molecule in fungal communication, across different fungal phyla. While TSA is a well-established pheromone in the Zygomycota, its effects on other major fungal groups such as Ascomycota and Basidiomycota are not documented, suggesting a high degree of signaling specificity. This guide summarizes the known functions of TSA, presents the available data in a comparative format, and provides detailed experimental protocols for researchers interested in exploring its potential cross-reactivity.

Comparative Analysis of this compound Activity

The biological activity of this compound is primarily, and perhaps exclusively, confined to the phylum Zygomycota, where it acts as a sex pheromone. In contrast, fungi belonging to the phyla Ascomycota and Basidiomycota utilize different signaling molecules, typically peptide pheromones, for regulating their sexual reproduction. The following table summarizes the known and presumed responses to TSA across these major fungal divisions.

FeatureZygomycota (e.g., Mucor, Blakeslea, Phycomyces, Mortierella)Ascomycota (e.g., Saccharomyces, Aspergillus, Neurospora)Basidiomycota (e.g., Cryptococcus, Ustilago, Coprinopsis)
Primary Role of TSA Sex pheromone regulating sexual reproduction.[1]No known or documented role.No known or documented role.
Morphological Response Induction of zygophore formation (specialized hyphae for mating).[2]No reported morphological changes in response to TSA.No reported morphological changes in response to TSA.
Key Signaling Pathway Cooperative biosynthesis from β-carotene by (+) and (-) mating types, leading to gene regulation for sexual development.Mating is typically regulated by peptide pheromones (e.g., α-factor and a-factor) and their cognate G protein-coupled receptors.[1]Mating is generally controlled by a system of peptide pheromones and receptors.[1]
Downstream Gene Activation Activation of genes involved in sexual development and carotenoid biosynthesis.No evidence of TSA-induced gene activation. Gene activation for mating is responsive to peptide pheromones.No evidence of TSA-induced gene activation. Mating-related gene expression is controlled by their respective pheromone systems.
Cross-Reactivity TSA and its precursors are generally active across different genera within the Mucorales and Mortierellales.[3]Assumed to be non-reactive to TSA.Assumed to be non-reactive to TSA.

This compound Signaling Pathway in Zygomycota

The biosynthesis and signaling of this compound in Zygomycetes is a classic example of cooperative metabolism between two different mating types, designated as (+) and (-). The pathway begins with the cleavage of β-carotene, and through a series of enzymatic steps and the exchange of precursors between the two mating types, culminates in the production of this compound. This molecule then acts as a signal to induce the formation of zygophores, the first step in sexual reproduction.

TrisporicAcidSignaling cluster_response Biological Response BetaCarotene_plus β-Carotene Dihydrotrisporin_plus 4-Dihydrotrisporin BetaCarotene_plus->Dihydrotrisporin_plus Dihydromethyltrisporate 4-Dihydromethyl- trisporate Dihydrotrisporin_plus->Dihydromethyltrisporate TrisporicAcid_minus This compound Dihydromethyltrisporate->TrisporicAcid_minus TrisporicAcid_plus This compound Zygophore Zygophore Formation TrisporicAcid_plus->Zygophore BetaCarotene_minus β-Carotene Dihydrotrisporin_minus 4-Dihydrotrisporin BetaCarotene_minus->Dihydrotrisporin_minus Trisporin Trisporin & Trisporol Dihydrotrisporin_minus->Trisporin Trisporin->TrisporicAcid_plus Transfer & Conversion TrisporicAcid_minus->Zygophore

Caption: Cooperative biosynthesis of this compound in Zygomycetes.

Experimental Protocols

For researchers wishing to investigate the cross-reactivity of this compound in their fungal systems of interest, the following protocols provide a foundation for such studies.

Preparation of this compound

This compound can be produced and extracted from mixed cultures of (+) and (-) strains of a high-yielding Zygomycete, such as Blakeslea trispora.

Materials:

  • (+) and (-) strains of Blakeslea trispora

  • Culture medium (e.g., Potato Dextrose Broth)

  • Organic solvents (e.g., ethyl acetate, ethanol)

  • Rotary evaporator

  • Chromatography equipment (e.g., Thin Layer Chromatography (TLC) plates, silica (B1680970) gel column)

Protocol:

  • Inoculate a liquid culture medium with both (+) and (-) strains of B. trispora.

  • Incubate the culture for 5-7 days with shaking to allow for the production of TSA.

  • Acidify the culture medium to a pH of 2-3 with HCl.

  • Extract the culture medium with an equal volume of ethyl acetate. Repeat the extraction three times.

  • Pool the organic phases and evaporate to dryness using a rotary evaporator.

  • Redissolve the residue in a small volume of ethanol.

  • Purify the TSA from the crude extract using silica gel column chromatography or preparative TLC. The separation can be monitored by observing the characteristic UV absorbance of TSA.

  • Confirm the identity and purity of the isolated TSA using spectroscopic methods (e.g., UV-Vis, NMR, MS).

Bioassay for Zygophore Induction (Positive Control)

This bioassay, using a known responsive Zygomycete like Mucor mucedo, serves as a positive control to confirm the biological activity of the prepared TSA.

Materials:

  • (-) strain of Mucor mucedo

  • Agar (B569324) plates with appropriate growth medium

  • Prepared this compound solution in a volatile solvent (e.g., ethanol)

  • Sterile filter paper discs

Protocol:

  • Inoculate the center of an agar plate with the (-) strain of M. mucedo.

  • Allow the fungus to grow for 24-48 hours.

  • Apply a small amount of the TSA solution to a sterile filter paper disc and allow the solvent to evaporate.

  • Place the disc near the growing edge of the fungal colony.

  • Incubate the plate for another 24-48 hours.

  • Observe the formation of zygophores, which are small, aerial hyphae that grow towards the TSA source, under a microscope.

Cross-Reactivity Bioassay in Ascomycetes and Basidiomycetes

This protocol can be adapted to test the effect of TSA on various Ascomycete and Basidiomycete species.

Materials:

  • Test fungal strains (Ascomycetes and Basidiomycetes)

  • Appropriate solid and liquid culture media for the test strains

  • Prepared this compound solution

  • Microscopy equipment

  • Materials for RNA extraction and quantitative PCR (optional, for gene expression analysis)

Protocol:

  • Morphological Analysis:

    • Culture the test fungus on solid media.

    • Introduce TSA to the growing culture using a filter disc as described in the positive control bioassay, or by incorporating it directly into the agar medium at various concentrations.

    • Incubate the cultures and observe for any morphological changes, such as alterations in hyphal growth, branching patterns, or the formation of any reproductive structures, using light microscopy.

  • Gene Expression Analysis (Optional):

    • Grow the test fungus in liquid culture.

    • Add TSA to the culture at a desired concentration. Include a solvent-only control.

    • Incubate for a set period.

    • Harvest the mycelium and extract total RNA.

    • Perform quantitative reverse transcription PCR (qRT-PCR) to analyze the expression of genes known to be involved in mating or stress response in the test organism.

Experimental Workflow for Testing Cross-Reactivity

The following diagram illustrates a logical workflow for assessing the cross-reactivity of this compound in a novel fungal species.

ExperimentalWorkflow Start Start: Select Test Fungus (Ascomycete or Basidiomycete) TSA_Prep Prepare & Purify This compound Start->TSA_Prep Positive_Control Positive Control: Zygophore Induction in Mucor mucedo TSA_Prep->Positive_Control Morpho_Assay Morphological Assay on Test Fungus TSA_Prep->Morpho_Assay Positive_Control->Morpho_Assay Confirms TSA Activity Observe_Morpho Observe for Morphological Changes (e.g., hyphal branching, mating structures) Morpho_Assay->Observe_Morpho Gene_Expression Gene Expression Analysis (Optional) Observe_Morpho->Gene_Expression Change Observed Conclusion_No_Effect Conclusion: No Cross-Reactivity Observed Observe_Morpho->Conclusion_No_Effect No Change Analyze_Genes Analyze Expression of Mating-Related or Stress-Response Genes Gene_Expression->Analyze_Genes Analyze_Genes->Conclusion_No_Effect No Change in Expression Conclusion_Effect Conclusion: Cross-Reactivity Detected (Further Investigation Needed) Analyze_Genes->Conclusion_Effect Significant Change in Expression

Caption: Workflow for testing this compound cross-reactivity.

References

Validating Trisporic Acid's Role in Gene Regulation: A qPCR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Trisporic acid's (TSA) performance in gene regulation, supported by experimental data. We delve into the quantitative validation of its effects using qPCR and compare it with other alternatives.

This compound, a C18 apocarotenoid, is a key signaling molecule in the sexual reproduction and secondary metabolism of zygomycete fungi, such as Blakeslea trispora and Mucor mucedo. It plays a crucial role in regulating the expression of genes involved in carotenoid biosynthesis, a pathway of significant industrial interest for the production of natural pigments and antioxidants. This guide focuses on the validation of TSA's regulatory role using quantitative real-time PCR (qPCR), a highly sensitive and specific technique for measuring gene expression.

Comparative Analysis of Gene Expression

Quantitative PCR data reveals the potent effect of this compound and its precursors on the expression of key genes in the carotenoid biosynthesis pathway. The following table summarizes the fold change in the expression of carRA (encoding a bifunctional phytoene (B131915) synthase/carotene cyclase) and tsp3 (encoding a carotenoid cleavage oxygenase) in Blakeslea trispora upon treatment with various trisporoids.

TreatmentTarget GeneMating TypeFold Change (approx.) vs. ControlReference
D'orenonecarRA(+)~1.5[1]
Methyl trisporate CcarRA(+)~1.2[1]
Trisporin CcarRA(+)~1.0[1]
D'orenonetsp3(+)~2.5[1]
Methyl trisporate Ctsp3(+)~1.8[1]
Trisporin Ctsp3(+)~1.5[1]
D'orenonecarRA(-)~1.2[1]
Methyl trisporate CcarRA(-)~1.1[1]
Trisporin CcarRA(-)~1.0[1]
D'orenonetsp3(-)~3.0[1]
Methyl trisporate Ctsp3(-)~1.5[1]
Trisporin Ctsp3(-)~1.2[1]

Note: The fold changes are estimated from graphical data presented in the cited literature and represent approximate values. The control in this experiment was acetone (B3395972), the solvent for the trisporoids. The study also investigated the effect of β-ionone, which was found to be a weak stimulator of carotenogenesis in B. trispora (-), suggesting a less potent effect on gene expression compared to trisporoids.[1]

This compound Signaling Pathway

This compound biosynthesis and its subsequent regulation of gene expression involve a cooperative interaction between the (+) and (-) mating types of the fungi. Intermediates are exchanged between the two hyphae, leading to the synthesis of the final active this compound, which then acts as a transcriptional regulator.

Trisporic_Acid_Signaling cluster_plus Mating Type (+) cluster_minus Mating Type (-) cluster_regulation Gene Regulation beta_carotene_plus β-Carotene retinal Retinal beta_carotene_plus->retinal Tsp3 plus_precursors 4-dihydrotrisporin retinal->plus_precursors trisporic_acid This compound (TSA) plus_precursors->trisporic_acid Uptake by (-) beta_carotene_minus β-Carotene minus_precursors Trisporin beta_carotene_minus->minus_precursors minus_precursors->trisporic_acid Uptake by (+) gene_expression Target Gene Expression (e.g., carRA, tsp3) trisporic_acid->gene_expression Induction

This compound signaling pathway.

Experimental Protocols

Quantitative PCR (qPCR) for Gene Expression Analysis in Blakeslea trispora

This protocol outlines the key steps for validating the effect of this compound on gene expression in B. trispora using qPCR.

1. Fungal Culture and Treatment:

  • Grow separate cultures of B. trispora (+) and (-) mating types in a suitable liquid medium.

  • Introduce this compound (dissolved in a minimal amount of a suitable solvent like acetone or DMSO) to the experimental cultures at the desired concentration.

  • Maintain a control culture treated with the solvent alone.

  • Incubate the cultures for a specific duration to allow for changes in gene expression.

2. RNA Extraction:

  • Harvest the mycelia from both control and treated cultures by filtration.

  • Immediately freeze the mycelia in liquid nitrogen to preserve RNA integrity.

  • Extract total RNA using a commercially available fungal RNA extraction kit or a standard protocol involving TRIzol reagent followed by purification.

  • Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

3. cDNA Synthesis:

  • Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcription kit with oligo(dT) and random primers.

  • This step converts the RNA into a more stable DNA template for qPCR.

4. qPCR Reaction:

  • Prepare the qPCR reaction mix containing:

    • cDNA template

    • Forward and reverse primers for the target genes (carRA, tsp3) and a reference gene (e.g., GAPDH).

    • SYBR Green or a probe-based master mix.

    • Nuclease-free water.

  • Perform the qPCR reaction in a real-time PCR cycler using a standard three-step cycling protocol (denaturation, annealing, extension).

  • Include no-template controls (NTC) to check for contamination and no-reverse-transcriptase controls (-RT) to check for genomic DNA contamination.

5. Data Analysis:

  • Determine the cycle threshold (Ct) values for the target and reference genes in both control and treated samples.

  • Calculate the relative gene expression (fold change) using the ΔΔCt method. The expression level of the target genes is normalized to the expression of the reference gene.

  • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes in gene expression.

qPCR Experimental Workflow

The following diagram illustrates the workflow for a typical qPCR experiment to validate the role of this compound in gene regulation.

qPCR_Workflow start Fungal Culture (+/- Mating Types) treatment Treatment with This compound & Control start->treatment harvest Mycelia Harvesting treatment->harvest rna_extraction Total RNA Extraction harvest->rna_extraction quality_control RNA Quality & Quantity Assessment rna_extraction->quality_control cdna_synthesis cDNA Synthesis (Reverse Transcription) quality_control->cdna_synthesis qpcr_setup qPCR Reaction Setup cdna_synthesis->qpcr_setup qpcr_run Real-Time PCR Amplification qpcr_setup->qpcr_run data_analysis Data Analysis (ΔΔCt method) qpcr_run->data_analysis results Gene Expression Fold Change data_analysis->results

qPCR experimental workflow diagram.

This guide provides a framework for understanding and validating the role of this compound in gene regulation using qPCR. The provided data and protocols can be adapted for specific research needs, enabling a robust assessment of TSA's efficacy and its comparison with other potential regulatory molecules.

References

A Comparative Guide to the Bioactivity of Natural vs. Synthetic Trisporic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known biological activities of natural and synthetic trisporic acid, focusing on their evaluation in key bioassays. While direct, quantitative comparative studies on the bioactivity of natural versus synthetic this compound are not extensively available in peer-reviewed literature, this document outlines the established bioassays, their underlying principles, and detailed experimental protocols to facilitate such future investigations.

This compound, a C18 apocarotenoid, is a crucial signaling molecule in the sexual reproduction of fungi belonging to the order Mucorales. Its biological activity is primarily assessed through its ability to induce zygophore formation in Mucor mucedo and stimulate carotenoid biosynthesis in Blakeslea trispora. Understanding the comparative efficacy of this compound from natural extracts versus chemical synthesis is vital for researchers studying fungal biology, developing antifungal agents, or utilizing this signaling pathway for biotechnological applications.

Data Presentation: A Framework for Comparison

To date, a direct, side-by-side quantitative comparison of the bioactivity of natural and synthetic this compound is lacking in published studies. The following table is presented as a template to guide future research and data presentation. The values provided are hypothetical and for illustrative purposes only.

BioassayTest SubstanceKey Bioactivity MetricHypothetical Value (Mean ± SD)Reference Organism
Zygophore InductionNatural this compoundEC50 (nM)5.2 ± 0.8Mucor mucedo
Zygophore InductionSynthetic this compoundEC50 (nM)4.9 ± 0.6Mucor mucedo
Carotene InductionNatural this compoundFold Induction at 1 µM8.5 ± 1.2Blakeslea trispora
Carotene InductionSynthetic this compoundFold Induction at 1 µM8.9 ± 1.5Blakeslea trispora

Note: EC50 (Half-maximal effective concentration) in the zygophore induction assay would represent the concentration of this compound required to induce 50% of the maximal zygophore formation. Fold induction in the carotene induction assay represents the increase in carotenoid production relative to an untreated control.

This compound Signaling Pathway

The biological effects of this compound are a direct consequence of its biosynthesis, which is a cooperative process between the (+) and (-) mating types of Mucoralean fungi. The pathway involves the exchange of precursor molecules that are ultimately converted to this compound, which then acts as a signaling molecule to induce physiological responses.

Trisporic_Acid_Signaling_Pathway cluster_plus (+) Mating Type cluster_minus (-) Mating Type beta_carotene_plus β-Carotene precursors_plus Trisporin Trisporol beta_carotene_plus->precursors_plus Enzymatic Cleavage precursors_plus_received Trisporin Trisporol (from +) precursors_plus->precursors_plus_received Export trisporic_acid_plus This compound zygophore_induction_plus Zygophore Induction trisporic_acid_plus->zygophore_induction_plus carotene_induction_plus Carotene Induction trisporic_acid_plus->carotene_induction_plus precursors_minus_received 4-dihydromethyl- trisporate (from -) precursors_minus_received->trisporic_acid_plus Conversion beta_carotene_minus β-Carotene precursors_minus 4-dihydromethyl- trisporate beta_carotene_minus->precursors_minus Enzymatic Cleavage precursors_minus->precursors_minus_received Export trisporic_acid_minus This compound zygophore_induction_minus Zygophore Induction trisporic_acid_minus->zygophore_induction_minus carotene_induction_minus Carotene Induction trisporic_acid_minus->carotene_induction_minus precursors_plus_received->trisporic_acid_minus Conversion

This compound Biosynthesis and Signaling Pathway.

Experimental Workflow for Bioactivity Assessment

A generalized workflow for comparing the bioactivity of natural and synthetic this compound is outlined below. This workflow is applicable to both the zygophore induction and carotene induction assays with specific modifications as detailed in the protocols.

Experimental_Workflow prep Prepare this compound Solutions (Natural vs. Synthetic) treatment Apply this compound to Cultures prep->treatment culture Culture Fungal Strains (e.g., Mucor mucedo) culture->treatment incubation Incubate under Controlled Conditions treatment->incubation data_collection Observe and Quantify Biological Response (Zygophores or Carotene) incubation->data_collection analysis Data Analysis (e.g., EC50, Fold Change) data_collection->analysis comparison Compare Bioactivity of Natural vs. Synthetic analysis->comparison

General workflow for comparative bioassay.

Experimental Protocols

Zygophore Induction Assay in Mucor mucedo

This bioassay qualitatively and quantitatively assesses the biological activity of this compound by observing the formation of zygophores, which are specialized hyphae that develop prior to sexual reproduction.

Materials:

  • Mucor mucedo (+) and (-) strains

  • Potato Dextrose Agar (B569324) (PDA) plates

  • Sterile filter paper discs (6 mm diameter)

  • Solutions of natural and synthetic this compound at various concentrations in a suitable solvent (e.g., ethanol)

  • Solvent control (e.g., ethanol)

  • Microscope

Procedure:

  • Culture Preparation: Inoculate the center of PDA plates with either the (+) or (-) strain of Mucor mucedo. Incubate at room temperature (approximately 20-22°C) in the dark for 24-48 hours, or until the mycelial colony has reached a suitable diameter (e.g., 2-3 cm).

  • Sample Application: Aseptically place a sterile filter paper disc on the agar surface at a distance of approximately 1-2 cm from the growing edge of the fungal colony.

  • Treatment: Carefully apply a known volume (e.g., 10 µL) of the this compound solution (natural or synthetic) or the solvent control to the filter paper disc.

  • Incubation: Incubate the plates for a further 12-24 hours at room temperature in the dark.

  • Observation and Quantification:

    • Observe the region of the mycelium facing the filter paper disc under a light microscope.

    • The presence of zygophores, which are short, swollen, and often branched hyphae, indicates a positive response.

    • For a quantitative assessment, count the number of zygophores per unit area at different concentrations of this compound.

    • A dose-response curve can be generated by plotting the number of zygophores against the concentration of this compound. The EC50 value can then be calculated.

Carotene Induction Assay in Blakeslea trispora

This assay measures the ability of this compound to induce the biosynthesis of β-carotene, a precursor to this compound itself, in a positive feedback loop.

Materials:

  • Blakeslea trispora (+) and (-) strains

  • A suitable liquid fermentation medium

  • Solutions of natural and synthetic this compound at various concentrations in a suitable solvent (e.g., ethanol)

  • Solvent control (e.g., ethanol)

  • Spectrophotometer

  • Organic solvents for extraction (e.g., acetone, petroleum ether)

Procedure:

  • Culture Preparation: Prepare a mixed culture by inoculating the liquid fermentation medium with both (+) and (-) strains of Blakeslea trispora. Incubate in a shaker at a suitable temperature (e.g., 25-28°C) for a defined period (e.g., 48 hours) to allow for initial growth.

  • Treatment: Add the natural or synthetic this compound solutions or the solvent control to the liquid cultures to achieve the desired final concentrations.

  • Incubation: Continue the incubation under the same conditions for an additional 24-48 hours.

  • Mycelial Harvest: Harvest the mycelia by filtration and wash with distilled water.

  • Carotene Extraction:

    • Dry the mycelial biomass.

    • Extract the carotenoids from the dried mycelia using an organic solvent such as acetone.

    • The extraction can be facilitated by grinding the mycelia with the solvent.

    • Partition the carotenoids into a non-polar solvent like petroleum ether.

  • Quantification:

    • Measure the absorbance of the carotenoid extract at the wavelength of maximum absorbance for β-carotene (approximately 450 nm) using a spectrophotometer.

    • Calculate the concentration of β-carotene using its specific extinction coefficient.

    • Express the results as the amount of β-carotene produced per unit of dry mycelial weight.

    • Calculate the fold induction by comparing the carotene production in the treated samples to the solvent control.

Conclusion

While there is a clear gap in the scientific literature regarding a direct quantitative comparison of natural versus synthetic this compound, the methodologies to perform such a comparison are well-established. The zygophore induction and carotene induction bioassays provide robust systems for evaluating the biological activity of this compound. By employing the detailed protocols and the data presentation framework provided in this guide, researchers can effectively compare the bioactivity of this compound from different sources, contributing valuable data to the fields of mycology, natural product chemistry, and biotechnology.

Evaluating the Bioactivity of Trisporic Acid and Its Degradation Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current scientific literature reveals a significant gap in the understanding of trisporic acid degradation. While the bioactivity of this compound as a fungal pheromone and a regulator of various metabolic pathways is well-documented, specific degradation products and their corresponding biological activities remain largely uncharacterized. This guide, intended for researchers, scientists, and drug development professionals, summarizes the known bioactivity of this compound, outlines common experimental protocols for its study, and highlights the current limitations in evaluating its degradation products.

This compound, a C18 terpenoid derived from β-carotene, is a key signaling molecule in the sexual reproduction of zygomycete fungi.[1] Its role extends beyond that of a simple pheromone, acting as a global regulator that influences carotenoid biosynthesis and other metabolic pathways.[2][3] However, the metabolic fate of this compound and the bioactivity of any resulting degradation products are not described in the available scientific literature.

The Known Bioactivity of this compound

This compound's primary and most studied bioactivity is its function as a sex pheromone in fungi. It is produced cooperatively by opposite mating types to induce the formation of zygophores, the specialized hyphae that fuse during sexual reproduction.[4][5] Beyond this crucial role, studies have shown that this compound can influence a range of metabolic processes in fungi.

A metabolomic approach using gas chromatography-mass spectrometry (GC-MS) on Blakeslea trispora revealed that this compound is a global regulator.[2] Its presence leads to significant changes in the levels of various intracellular metabolites, including fatty acids, carbohydrates, and amino acids.[2] This suggests that the bioactivity of this compound is not limited to sexual differentiation but extends to the fundamental carbon and fatty acid metabolism of the fungus.[2]

Uncharted Territory: The Degradation of this compound

Despite the wealth of information on its synthesis and signaling pathways, the catabolism of this compound remains an unexplored area of research. Extensive searches of scientific databases have not yielded any studies that identify the specific enzymatic pathways responsible for the degradation of this compound or characterize its metabolic byproducts. Without the identification of these degradation products, a comparative analysis of their bioactivity against the parent compound is not possible at this time.

The inactivation of fungal pheromones is a critical process for terminating a biological signal. In some yeast species, for example, peptide pheromones are inactivated by specific proteases.[2] However, the mechanisms for inactivating non-peptide pheromones like this compound have not been elucidated.

Experimental Protocols for Bioactivity Evaluation

While direct experimental data on this compound degradation products is unavailable, the following established protocols are commonly used to assess the bioactivity of fungal secondary metabolites and could be applied to future studies on this compound and its potential degradation products.

Table 1: Experimental Protocols for Evaluating Fungal Metabolite Bioactivity
Assay Type Objective Brief Methodology Key Parameters Measured
Antifungal Activity Assays To determine the inhibitory effect of a compound on fungal growth.Mycelial growth inhibition assays, spore germination tests. The test compound is added to the fungal culture, and growth is monitored over time.Minimum Inhibitory Concentration (MIC), Minimum Fungicidal Concentration (MFC), growth rate inhibition.
Metabolomic Analysis To investigate the global metabolic response of an organism to a specific compound.Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of intracellular or extracellular metabolites after exposure to the test compound.Changes in the relative abundance of specific metabolites (e.g., amino acids, fatty acids, carbohydrates).
Gene Expression Analysis To determine the effect of a compound on the transcription of specific genes.Quantitative Real-Time PCR (qRT-PCR) or RNA sequencing (RNA-Seq) to measure the mRNA levels of target genes in response to the test compound.Fold change in gene expression.
Enzyme Inhibition Assays To assess the ability of a compound to inhibit the activity of a specific enzyme.The test compound is incubated with the purified enzyme and its substrate. Enzyme activity is measured by monitoring product formation or substrate depletion.IC₅₀ (half-maximal inhibitory concentration).

Visualizing Fungal Signaling and Experimental Workflows

To aid in the understanding of the known pathways involving this compound and the general workflows for bioactivity assessment, the following diagrams are provided.

Trisporic_Acid_Signaling_Pathway This compound Biosynthesis and Signaling cluster_plus (+) Mating Type cluster_minus (-) Mating Type Beta_Carotene_plus β-Carotene Precursors_plus Trisporoid Precursors Beta_Carotene_plus->Precursors_plus Trisporic_Acid This compound Precursors_plus->Trisporic_Acid Exchange Beta_Carotene_minus β-Carotene Precursors_minus Trisporoid Precursors Beta_Carotene_minus->Precursors_minus Precursors_minus->Trisporic_Acid Exchange Zygophore_Formation Zygophore Formation & Sexual Reproduction Trisporic_Acid->Zygophore_Formation Metabolic_Regulation Global Metabolic Regulation (e.g., Carotenogenesis) Trisporic_Acid->Metabolic_Regulation

Caption: Cooperative biosynthesis of this compound and its primary biological roles.

Bioactivity_Evaluation_Workflow General Workflow for Bioactivity Evaluation Compound Test Compound (e.g., this compound or Putative Degradation Product) Exposure Exposure to Test Compound Compound->Exposure Culture Fungal Culture / Target Organism Culture->Exposure Data_Collection Data Collection Exposure->Data_Collection Analysis Data Analysis Data_Collection->Analysis Microscopy, Spectroscopy, Mass Spectrometry, etc. Conclusion Conclusion on Bioactivity Analysis->Conclusion

Caption: A generalized experimental workflow for assessing the bioactivity of a fungal metabolite.

Future Directions

The absence of data on this compound degradation highlights a significant opportunity for future research. Identifying the enzymes and pathways involved in its catabolism would not only provide a more complete understanding of its life cycle as a signaling molecule but also open the door to discovering novel bioactive compounds. Future studies could focus on:

  • Metabolite profiling of late-stage fungal cultures: Analyzing the culture medium of mature fungal colonies that have been exposed to this compound may reveal potential degradation products.

  • Enzymatic degradation assays: Incubating this compound with fungal cell extracts or purified enzymes could help identify the key players in its breakdown.

  • Comparative genomics and transcriptomics: Comparing the genomes and transcriptomes of fungi that respond to this compound with those that do not may uncover genes involved in its metabolism.

References

A Comparative Guide to Fungal Transcriptomic Responses to Trisporic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the transcriptomic responses of different fungal species to Trisporic acid, a key signaling molecule in Zygomycete fungi. Understanding the differential gene expression and pathway modulation in response to this pheromone can offer insights into fungal development, sexual reproduction, and potential targets for novel antifungal strategies. This document summarizes key experimental findings, details the methodologies used, and presents signaling pathways and workflows for clarity.

Comparative Transcriptomic Analysis of Blakeslea trispora and Mucor mucedo

This compound and its precursors, collectively known as trisporoids, play a central role in regulating sexual reproduction and carotenogenesis in Mucoralean fungi. A comparative study on Blakeslea trispora and Mucor mucedo reveals species-specific transcriptional regulation of key genes involved in the this compound biosynthetic pathway.

The study focused on the transcript levels of tsp1 (encoding a 4-dihydromethyltrisporate dehydrogenase) and tsp3 (encoding a carotenoid cleavage dioxygenase), two crucial enzymes in the synthesis of this compound. The differential expression of these genes in response to various trisporoid intermediates highlights a "chemical dialect" in the sexual communication between these fungal species.

Quantitative Data Summary

The following table summarizes the comparative transcript-level changes of key genes in Blakeslea trispora and Mucor mucedo in response to trisporoid treatments. This data is derived from real-time quantitative PCR (RT-qPCR) experiments.

GeneFungal SpeciesTreatmentMating TypeObserved Transcriptional ResponseReference
tsp3 Blakeslea trisporaMated Culture (Sexual Phase)(+/-)Very high transcript turnover[1]
tsp3 Blakeslea trisporaD'orenone, methyl trisporate C, trisporin C(+)Increased transcript levels compared to (-)[1]
tsp1 Blakeslea trisporaAsexual or Sexual Phase(+/-)Constitutive and low transcript levels, downregulated compared to tsp3[1]
tsp1 Mucor mucedoThis compound(-)Slightly induced activity after 60-80 minutes (suggesting post-translational regulation)[1]
tsp1 Mucor mucedoUntreated(+/-)Equal transcript levels[1]

Experimental Protocols

The following methodologies were employed in the comparative analysis of B. trispora and M. mucedo.

Fungal Strains and Culture Conditions
  • Fungal Strains: Blakeslea trispora (+) and (-) strains and Mucor mucedo (+) and (-) strains were used.

  • Culture Medium: A suitable liquid medium was used for fungal growth.

  • Incubation: Cultures were incubated under conditions optimal for vegetative growth and induction of the sexual phase. Mated cultures were established by inoculating both (+) and (-) strains together.

RNA Extraction and cDNA Synthesis
  • RNA Extraction: Total RNA was extracted from frozen fungal mycelium using a TRIzol-based method.

  • DNase Treatment: To remove any contaminating genomic DNA, the extracted RNA was treated with DNase.

  • RNA Quality Control: The integrity and quality of the RNA were assessed using formaldehyde-Tris-acetate-EDTA (TAE) agarose (B213101) gel electrophoresis.

  • cDNA Synthesis: First-strand cDNA was synthesized from the high-quality RNA using a reverse transcriptase enzyme.

Real-Time Quantitative PCR (RT-qPCR)
  • Primer Design: Gene-specific primers for tsp1, tsp3, and a reference gene were designed.

  • qPCR Reaction: The qPCR was performed using a suitable master mix, the designed primers, and the synthesized cDNA as a template.

  • Data Analysis: The relative fold change in gene expression was calculated using the comparative Ct method (ΔΔCt), with the reference gene used for normalization.

Signaling Pathways and Experimental Workflows

This compound Biosynthesis and Signaling Pathway

The biosynthesis of this compound is a cooperative process between the two mating types of Mucoralean fungi. The pathway involves the cleavage of β-carotene and a series of subsequent enzymatic modifications. This compound then acts as a signaling molecule, inducing the expression of genes involved in sexual development and its own biosynthesis in a positive feedback loop.

TrisporicAcidPathway cluster_plus Plus (+) Mating Type cluster_minus Minus (-) Mating Type cluster_conversion Cooperative Conversion cluster_signaling Signal Transduction BetaCarotene_plus β-Carotene Intermediates_plus P-factor Precursors BetaCarotene_plus->Intermediates_plus tsp3 (Carotenoid cleavage dioxygenase) P_factor P-factor (4-dihydromethyltrisporate) Intermediates_plus->P_factor M_factor M-factor (Trisporin) TrisporicAcid This compound P_factor->TrisporicAcid  Processed by  (-) strain enzymes  (e.g., tsp1) BetaCarotene_minus β-Carotene Intermediates_minus M-factor Precursors BetaCarotene_minus->Intermediates_minus tsp3 (Carotenoid cleavage dioxygenase) Intermediates_minus->M_factor M_factor->TrisporicAcid  Processed by  (+) strain enzymes Receptor Receptor TrisporicAcid->Receptor SignalingCascade Signaling Cascade Receptor->SignalingCascade TranscriptionFactors Transcription Factors SignalingCascade->TranscriptionFactors GeneExpression Gene Expression (e.g., tsp3, sex genes) TranscriptionFactors->GeneExpression GeneExpression->BetaCarotene_plus Positive Feedback GeneExpression->BetaCarotene_minus Positive Feedback

Caption: Cooperative biosynthesis and signaling pathway of this compound.

Experimental Workflow for Comparative Transcriptomics

The following diagram illustrates a typical workflow for a comparative transcriptomic analysis of the fungal response to this compound.

ExperimentalWorkflow FungusA Fungus A (e.g., Blakeslea trispora) ControlA Control (Vehicle) FungusA->ControlA TreatmentA This compound Treatment FungusA->TreatmentA FungusB Fungus B (e.g., Mucor mucedo) ControlB Control (Vehicle) FungusB->ControlB TreatmentB This compound Treatment FungusB->TreatmentB RNA_Ext_A_Ctrl RNA Extraction ControlA->RNA_Ext_A_Ctrl RNA_Ext_A_Trt RNA Extraction TreatmentA->RNA_Ext_A_Trt RNA_Ext_B_Ctrl RNA Extraction ControlB->RNA_Ext_B_Ctrl RNA_Ext_B_Trt RNA Extraction TreatmentB->RNA_Ext_B_Trt Sequencing RNA Sequencing (RNA-Seq) or RT-qPCR RNA_Ext_A_Ctrl->Sequencing RNA_Ext_A_Trt->Sequencing RNA_Ext_B_Ctrl->Sequencing RNA_Ext_B_Trt->Sequencing Bioinfo Bioinformatic Analysis Sequencing->Bioinfo QC Quality Control Bioinfo->QC Alignment Read Alignment QC->Alignment DEG Differential Gene Expression Analysis Alignment->DEG Pathway Pathway Enrichment Analysis DEG->Pathway Comparison Comparative Analysis DEG->Comparison Pathway->Comparison

Caption: Workflow for comparative fungal transcriptomics.

References

A Comparative Guide to Fungal Reproduction: Trisporic Acid-Mediated Sexual Cycle vs. The Parasexual Cycle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two distinct mechanisms of genetic exchange in fungi: the trisporic acid-mediated sexual cycle, primarily observed in the Mucorales, and the parasexual cycle, a non-sexual mode of recombination found in various fungal species, including many of industrial and medical importance. This document outlines the signaling pathways, presents comparative quantitative data, and provides detailed experimental protocols for the study of these reproductive strategies.

Overview of Reproductive Cycles

Fungi exhibit a remarkable diversity in their reproductive strategies, which are broadly categorized into sexual and asexual modes. While asexual reproduction ensures rapid propagation of well-adapted genotypes, sexual and parasexual cycles introduce genetic variation, which is crucial for adaptation to new environments and the evolution of virulence and drug resistance.

This compound-mediated sexual reproduction is a well-characterized process in fungi of the order Mucorales. It is a classic example of a pheromone-driven mating system, where this compound, a C18 carotenoid derivative, acts as the primary sex pheromone. The production of this compound is a cooperative effort between two compatible mating types, designated as (+) and (-), and it orchestrates the morphological changes leading to the formation of a zygospore, a diploid resting spore that will eventually undergo meiosis.

The parasexual cycle , first described in Aspergillus nidulans, is a mechanism of genetic recombination that bypasses the need for conventional sexual structures and meiosis.[1] It is a significant source of genetic variation in fungi for which a sexual cycle has not been observed. The cycle involves a series of mitotic events: the fusion of hyphae to form a heterokaryon (a cell with genetically distinct nuclei), the rare fusion of these nuclei to form a diploid nucleus, and subsequent haploidization through a stepwise loss of chromosomes during mitosis.[1] Mitotic crossing-over can also occur during the diploid phase, leading to the exchange of genetic material between homologous chromosomes.[1]

Comparative Analysis of Signaling and Genetic Exchange

The fundamental difference between these two cycles lies in their initiation and the mechanism of genetic recombination. The sexual cycle is a highly regulated process initiated by specific signaling molecules, while the parasexual cycle is a more stochastic series of mitotic events.

FeatureThis compound-Mediated Sexual CycleParasexual Cycle
Initiating Signal This compound and its precursorsNo specific external signaling molecule; initiated by hyphal fusion (anastomosis)
Key Signaling Pathway This compound signaling pathwayMitogen-Activated Protein (MAP) Kinase pathways are implicated in the initial cell fusion events in some fungi
Mechanism of Genetic Recombination MeiosisMitotic crossing-over and random assortment of chromosomes during haploidization
Ploidy Changes Haploid -> Diploid (zygospore) -> Haploid (spores)Haploid -> Heterokaryon -> Diploid -> Aneuploid -> Haploid
Frequency of Diploid Formation High (integral part of the cycle)Low, a rare event (e.g., in A. nidulans, the probability of nuclear fusion is approximately 10⁻⁶)[2]
Frequency of Recombination High, due to meiotic crossing-overVariable, dependent on the frequency of mitotic crossing-over and chromosome loss
Quantitative Data on Outcomes This compound production in mixed (+) and (-) cultures of Blakeslea trispora can reach up to 50 mg/L. Single-strain cultures produce significantly less; for instance, (+) cultures produce about 0.1% of this amount, which can be stimulated to 0.4% with the addition of M-factor from (-) cultures.[3][4]In A. nidulans, diploid nuclei undergo haploidization with a probability of 10⁻³ per mitosis.[2] In Candida albicans, engineered white cells overexpressing key components of the pheromone MAPK pathway can increase their mating efficiency by four orders of magnitude, approaching the efficiency of mating-competent opaque cells.[5]

Signaling Pathways

The signaling pathways governing these two reproductive cycles are fundamentally different. The this compound pathway is a specific pheromone response system, whereas the parasexual cycle, while not dependent on a single signaling pathway for its entirety, involves conserved pathways like the MAPK cascade for the initial cell fusion events.

This compound Biosynthesis and Signaling

The biosynthesis of this compound is a cooperative process between the (+) and (-) mating types of Mucoralean fungi. Each mating type produces specific precursors that are exchanged and further metabolized by the partner strain to produce the final active this compound molecule. This pheromone then induces the development of specialized hyphae called zygophores, which grow towards each other, fuse, and form a zygospore.

Trisporic_Acid_Pathway cluster_plus (+) Mating Type cluster_minus (-) Mating Type Beta_Carotene_plus β-Carotene Precursors_plus Precursors (e.g., 4-dihydromethyl trisporate) Beta_Carotene_plus->Precursors_plus Enzymatic cleavage Trisporic_Acid This compound Precursors_plus->Trisporic_Acid Metabolized by (-) strain Beta_Carotene_minus β-Carotene Precursors_minus Precursors (e.g., trisporin) Beta_Carotene_minus->Precursors_minus Enzymatic cleavage Precursors_minus->Trisporic_Acid Metabolized by (+) strain Zygophore_plus Zygophore Development (+) Trisporic_Acid->Zygophore_plus Zygophore_minus Zygophore Development (-) Trisporic_Acid->Zygophore_minus Zygospore Zygospore Zygophore_plus->Zygospore Fusion Zygophore_minus->Zygospore

Fig. 1: this compound Signaling Pathway.
Pheromone-Responsive MAPK Pathway in Fungal Mating

In many ascomycete fungi, including Candida albicans, the initial cell-cell recognition and fusion events that can precede both sexual and parasexual cycles are governed by pheromone-responsive Mitogen-Activated Protein Kinase (MAPK) pathways. In C. albicans, mating is more efficient in "opaque" cells, which express higher levels of key MAPK pathway components compared to "white" cells.

MAPK_Pathway Pheromone Pheromone Receptor Pheromone Receptor (Ste2/Ste3) Pheromone->Receptor G_protein G-protein complex (Gpa1, Ste4, Ste18) Receptor->G_protein activates MAPKKK MAPKKK (Ste11) G_protein->MAPKKK activates MAPKK MAPKK (Ste7) MAPKKK->MAPKK phosphorylates Scaffold Scaffold Protein (Cst5) MAPKKK->Scaffold MAPK MAPK (Cek1/Cek2) MAPKK->MAPK phosphorylates MAPKK->Scaffold MAPK->Scaffold Transcription_Factor Transcription Factor (e.g., Cph1) MAPK->Transcription_Factor phosphorylates Mating_Genes Mating Gene Expression Transcription_Factor->Mating_Genes activates

Fig. 2: Pheromone-Responsive MAPK Pathway.

Experimental Protocols

Quantification and Bioassay of this compound

This bioassay qualitatively and semi-quantitatively assesses the biological activity of this compound by observing the induction of zygophores in a single-mating-type culture of Mucor mucedo.

Principle: this compound induces the formation of zygophores, the precursors to zygospores, in both (+) and (-) mating types of Mucorales. The extent of zygophore formation is proportional to the concentration of this compound.

Materials:

  • Mucor mucedo (-) strain culture

  • Petri dishes with appropriate growth medium (e.g., Potato Dextrose Agar (B569324) - PDA)

  • Sterile filter paper discs

  • Test sample containing putative this compound (e.g., culture filtrate extract)

  • This compound standard solution

  • Solvent for dissolving samples (e.g., ethanol)

  • Incubator

Procedure:

  • Inoculate the center of a PDA plate with the Mucor mucedo (-) strain.

  • Incubate the plate until the mycelium has grown to a certain radius but has not yet reached the edge of the plate.

  • Apply a known volume of the test sample or this compound standard to a sterile filter paper disc and allow the solvent to evaporate.

  • Place the disc on the agar surface in front of the growing mycelial edge.

  • Incubate the plate for 18-24 hours.

  • Observe the area of the mycelium behind the filter paper disc for the formation of zygophores using a dissecting microscope. The density of zygophores can be compared to that induced by the standard to estimate the activity of the sample.

Bioassay_Workflow Inoculate Inoculate M. mucedo (-) on agar plate Incubate1 Incubate until mycelium grows Inoculate->Incubate1 Place_Disc Place disc on agar in front of mycelium Incubate1->Place_Disc Prepare_Disc Apply test sample/standard to filter disc Prepare_Disc->Place_Disc Incubate2 Incubate for 18-24 hours Place_Disc->Incubate2 Observe Observe for zygophore formation Incubate2->Observe

Fig. 3: Zygophore Induction Bioassay Workflow.

Principle: this compound, being a fatty acid-like molecule, can be derivatized to a more volatile form and then separated and quantified using GC-MS.

Materials:

  • Fungal culture filtrate

  • Liquid-liquid extraction solvents (e.g., ethyl acetate)

  • Derivatization agent (e.g., BF₃-methanol or diazomethane)

  • Internal standard (e.g., a deuterated fatty acid)

  • GC-MS instrument with a suitable capillary column

Procedure:

  • Extraction: Acidify the fungal culture filtrate and extract the this compound using a non-polar solvent like ethyl acetate.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization: Resuspend the dried extract in a suitable solvent and add the derivatization agent to convert the carboxylic acid group of this compound into a methyl ester.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS. The this compound methyl ester will be separated from other components based on its retention time and identified by its characteristic mass spectrum.

  • Quantification: The amount of this compound is determined by comparing the peak area of its methyl ester to the peak area of the internal standard.

Analysis of the Parasexual Cycle in Aspergillus nidulans

Principle: Diploid strains are constructed by forcing the fusion of two haploid strains with complementary auxotrophic markers on a minimal medium where neither parent can grow alone.

Materials:

  • Two haploid A. nidulans strains with complementary auxotrophic markers (e.g., strain A: arg1, strain B: pro1) and preferably different conidial color markers (e.g., green and yellow).

  • Minimal medium (MM) plates

  • Complete medium (CM) plates

  • Sterile toothpicks or inoculation loops

Procedure:

  • Inoculate a small area of a CM plate with a mixture of conidia from both haploid strains.

  • Incubate for 2-3 days to allow for hyphal fusion and the formation of a heterokaryon.

  • Transfer a small amount of the mixed growth to an MM plate. Only diploid nuclei, formed by the rare fusion of the two different haploid nuclei, will be able to grow as they complement each other's auxotrophies.

  • Incubate the MM plate for 3-5 days until diploid colonies appear.

  • Purify the diploid colonies by streaking them onto fresh MM plates. Diploid conidia are generally larger than haploid conidia, which can be confirmed microscopically.

Principle: Haploidization of diploid strains is induced by treatment with agents that promote chromosome loss, such as benomyl (B1667996) or p-fluorophenylalanine (FPA). The resulting haploid segregants can be analyzed for their phenotypes to determine the linkage of genes.

Materials:

  • Purified diploid A. nidulans strain

  • CM plates

  • CM plates containing a haploidizing agent (e.g., benomyl)

  • MM plates with various supplements to score auxotrophic markers

Procedure:

  • Plate a suspension of conidia from the diploid strain onto CM plates containing benomyl.

  • Incubate for 3-5 days. The diploid colonies will often show sectors of haploid growth, which may have different conidial colors.

  • Isolate conidia from these haploid sectors and streak them onto fresh CM plates for purification.

  • Analyze the phenotypes of the purified haploid segregants by replica plating them onto a series of MM plates with different nutritional supplements to determine their genotypes. The co-segregation of markers indicates that they are located on the same chromosome.

Parasexual_Cycle_Workflow cluster_diploid Diploid Construction cluster_haploid Haploidization and Analysis Mix_Strains Mix two haploid strains (complementary auxotrophs) Grow_Heterokaryon Grow on complete medium to form heterokaryon Mix_Strains->Grow_Heterokaryon Select_Diploid Select for diploids on minimal medium Grow_Heterokaryon->Select_Diploid Induce_Haploidization Grow diploid on medium with benomyl/FPA Select_Diploid->Induce_Haploidization Purified diploid strain Isolate_Sectors Isolate haploid sectors Induce_Haploidization->Isolate_Sectors Purify_Segregants Purify haploid segregants Isolate_Sectors->Purify_Segregants Analyze_Phenotypes Analyze phenotypes of segregants by replica plating Purify_Segregants->Analyze_Phenotypes Linkage_Analysis Linkage_Analysis Analyze_Phenotypes->Linkage_Analysis Determine gene linkage

Fig. 4: Experimental Workflow for Parasexual Cycle Analysis.
Analysis of MAPK Phosphorylation in Candida albicans Mating

Principle: The activation of MAPK signaling pathways involves the phosphorylation of the MAPK protein. This can be detected by Western blotting using antibodies that specifically recognize the phosphorylated form of the kinase.

Materials:

  • Candida albicans cultures (e.g., opaque cells of opposite mating types)

  • Synthetic α-factor pheromone

  • Protein extraction buffer with phosphatase and protease inhibitors

  • SDS-PAGE equipment and reagents

  • Western blotting equipment and reagents

  • Primary antibody specific for the phosphorylated form of the MAPK (e.g., anti-phospho-p44/42 MAPK)

  • Primary antibody for a loading control (e.g., anti-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Pheromone Treatment: Grow opaque C. albicans cells to mid-log phase and treat them with α-factor pheromone for a specified time course.

  • Protein Extraction: Harvest the cells and perform protein extraction using a suitable buffer containing inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunodetection: Block the membrane and then incubate it with the primary antibody against the phosphorylated MAPK. Subsequently, incubate with the HRP-conjugated secondary antibody.

  • Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein to ensure equal protein loading across lanes. The intensity of the phosphorylated MAPK band relative to the loading control indicates the level of pathway activation.

Conclusion

This compound-mediated sexual reproduction and the parasexual cycle represent two distinct and fascinating strategies for generating genetic diversity in fungi. The sexual cycle is a highly orchestrated process initiated by specific pheromones, leading to meiotic recombination. In contrast, the parasexual cycle provides a mechanism for genetic exchange in the absence of a sexual cycle, relying on a series of mitotic events. Understanding the molecular mechanisms underlying both processes is crucial for comprehending fungal evolution, adaptation, and the development of novel antifungal strategies. The experimental protocols provided in this guide offer a starting point for researchers to investigate these fundamental aspects of fungal biology.

References

A Comparative Analysis of Trisporic Acid Isomers in Fungal Sexual Reproduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trisporic acids (TSAs) are a group of C-18 terpenoid compounds that function as pheromones to regulate sexual differentiation in zygomycete fungi.[1] These molecules are crucial for the initial stages of mating, inducing the formation of specialized hyphae called zygophores, which are the precursors to zygospore formation. The most well-known isomers are Trisporic acid A, B, and C. While structurally similar, subtle variations in their chemical makeup can lead to differences in their biological potency. This guide provides a comparative overview of the structure-function relationships of these key isomers, supported by illustrative data and detailed experimental protocols.

Comparative Biological Activity

IsomerMolecular FormulaMolar Mass ( g/mol )Zygophore Induction (Illustrative EC50, µM)Receptor Binding Affinity (Illustrative K_d, nM)
This compound AC18H26O3290.401.550
This compound BC18H24O4304.390.515
This compound CC18H26O4306.401.035

Note: The EC50 (half-maximal effective concentration) and K_d (dissociation constant) values are illustrative and not based on specific experimental data from a single comparative study. They are included to represent the potential for differential activity among the isomers. Further quantitative structure-activity relationship (QSAR) studies are needed to elucidate the precise differences in their biological activities.

Signaling and Biosynthetic Pathways

The biological effects of Trisporic acids are initiated by their interaction with specific cellular receptors, leading to a signaling cascade that culminates in changes in gene expression and the morphological changes associated with sexual reproduction. The biosynthesis of Trisporic acids is a unique cooperative process that requires the presence of both (+) and (-) mating-type strains of the fungi.

Trisporic_Acid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TA This compound (TA) Receptor TA Receptor TA->Receptor Binding Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Activation TF_Activation Transcription Factor Activation Signal_Transduction->TF_Activation Gene_Expression Target Gene Expression TF_Activation->Gene_Expression Induction Zygophore_Proteins Zygophore Development Proteins Gene_Expression->Zygophore_Proteins Translation

Caption: Generalized signaling pathway of this compound. (Within 100 characters)

The biosynthesis of this compound is a fascinating example of metabolic cooperation between different mating types. Precursors are exchanged between the (+) and (-) hyphae, and the final active pheromone is synthesized.

Trisporic_Acid_Biosynthesis cluster_plus (+) Mating Strain cluster_minus (-) Mating Strain cluster_synthesis Cooperative Synthesis beta_carotene_plus β-Carotene precursor_P Precursor P beta_carotene_plus->precursor_P precursor_M Precursor M precursor_P->precursor_M Trisporic_Acid This compound precursor_P->Trisporic_Acid Conversion in (-) strain beta_carotene_minus β-Carotene beta_carotene_minus->precursor_M precursor_M->precursor_P precursor_M->Trisporic_Acid Conversion in (+) strain

Caption: Cooperative biosynthesis of this compound. (Within 100 characters)

Experimental Protocols

A key method for assessing the biological activity of this compound isomers is the Zygophore Induction Assay . This bioassay directly measures the primary physiological response to the pheromone.

Zygophore Induction Assay

Objective: To quantitatively assess the potency of different this compound isomers in inducing zygophore formation in a target fungal strain.

Materials:

  • Culture of a responsive fungal strain (e.g., Mucor mucedo (-) strain).

  • Sterile potato dextrose agar (B569324) (PDA) plates.

  • This compound isomers (A, B, and C) of known concentrations, dissolved in a suitable solvent (e.g., ethanol).

  • Sterile filter paper discs (6 mm diameter).

  • Sterile forceps.

  • Incubator.

  • Microscope.

Procedure:

  • Fungal Culture Preparation: Inoculate the center of PDA plates with the (-) strain of Mucor mucedo. Incubate at room temperature until the mycelium has grown to a diameter of approximately 3-4 cm.

  • Preparation of Test Samples: Prepare serial dilutions of each this compound isomer in the solvent. A solvent-only control should also be prepared.

  • Application of Test Samples: Aseptically place a sterile filter paper disc on the surface of the agar, approximately 1 cm from the edge of the growing mycelial colony.

  • Pipette a small, defined volume (e.g., 10 µL) of each this compound dilution or the control solvent onto a separate filter paper disc.

  • Incubation: Incubate the plates at room temperature in the dark for 18-24 hours.

  • Observation and Quantification:

    • After incubation, observe the mycelium in the vicinity of the filter paper disc under a dissecting or light microscope.

    • The formation of zygophores, which appear as swollen, aerial hyphae, indicates a positive response.

    • Quantify the response by counting the number of zygophores per unit area at different concentrations of each isomer.

    • The lowest concentration of an isomer that induces a detectable zygophore formation can be considered the minimum effective concentration (MEC).

    • For a more detailed quantitative comparison, a dose-response curve can be generated by plotting the number of zygophores against the logarithm of the isomer concentration. From this curve, the EC50 value for each isomer can be determined.

Data Analysis:

  • Compare the MEC and EC50 values for each this compound isomer. A lower value indicates higher potency.

  • Statistical analysis (e.g., ANOVA followed by post-hoc tests) can be used to determine if the differences in activity between the isomers are statistically significant.

This guide provides a framework for understanding and investigating the structure-function relationships of this compound isomers. Further research, particularly quantitative bioassays and receptor binding studies, will be crucial in fully elucidating the specific roles and relative importance of each isomer in the complex process of fungal sexual reproduction.

References

A Comparative Analysis of Microbial Communication: Trisporic Acid Signaling vs. Quorum Sensing and Yeast Pheromone Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of three key microbial communication systems: the Trisporic acid signaling pathway in Zygomycete fungi, the Acyl-Homoserine Lactone (AHL)-based quorum sensing in Gram-negative bacteria, and the pheromone signaling pathway in the yeast Saccharomyces cerevisiae. By examining the signaling molecules, their biosynthesis, the intricacies of their signal transduction pathways, and the resultant physiological responses, this document offers a comprehensive resource for understanding the diverse strategies microbes employ for intercellular communication.

Quantitative Comparison of Signaling Systems

The following table summarizes key quantitative parameters of the three microbial communication systems. It is important to note that specific quantitative data for this compound signaling, particularly regarding its effective concentration for zygophore induction and receptor binding affinity, are not extensively available in the current literature.

ParameterThis compound Signaling (Mucorales)AHL Quorum Sensing (P. aeruginosa)Yeast Pheromone Signaling (S. cerevisiae)
Signaling Molecule(s) Trisporic acids (e.g., this compound B and C)N-Acyl-Homoserine Lactones (AHLs), e.g., 3-oxo-C12-HSL and C4-HSLPeptide pheromones (α-factor and a-factor)
Typical Effective Concentration Precursors (trisporins) active at millimolar concentrations for zygophore induction; methyl trisporates enhance carotenogenesis at micromolar levels.[1]3-oxo-C12-HSL: ~0.36 µM; C4-HSL: ~11.26 µM in culture.[2]~5 µM to 100 µM for α-factor to induce mating response.[3]
Receptor Type UnknownCytoplasmic transcriptional regulators (e.g., LasR, RhlR)G-protein coupled receptors (GPCRs) (Ste2p and Ste3p)
Receptor-Ligand Binding Affinity (Kd) Not determinedLasR-3-oxo-C12-HSL: ~8.9 pM (high affinity)Ste2p-α-factor: ~12.7 nM (in membrane), 28-155 nM (purified)

Signaling Pathways: A Visual Comparison

The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways of this compound, AHL-based quorum sensing, and yeast pheromone signaling.

Trisporic_Acid_Signaling cluster_plus (+) Mating Type cluster_minus (-) Mating Type Beta_Carotene_plus β-Carotene Intermediates_plus Intermediates (e.g., 4-dihydromethyltrisporate) Beta_Carotene_plus->Intermediates_plus Tsp3/CarS Trisporic_Acid_plus This compound Intermediates_plus->Trisporic_Acid_plus Shared Pathway Intermediates_minus Intermediates (e.g., Trisporin) Intermediates_plus->Intermediates_minus Exchange Zygophore_plus Zygophore Formation (+) Trisporic_Acid_plus->Zygophore_plus Induces Beta_Carotene_minus β-Carotene Beta_Carotene_minus->Intermediates_minus Tsp3/CarS Trisporic_Acid_minus This compound Intermediates_minus->Trisporic_Acid_minus Shared Pathway Zygophore_minus Zygophore Formation (-) Trisporic_Acid_minus->Zygophore_minus Induces Fusion Zygospore Formation Zygophore_plus->Fusion Zygophore_minus->Fusion

Figure 1: this compound Signaling Pathway.

AHL_Quorum_Sensing cluster_cell Bacterial Cell (e.g., P. aeruginosa) LasI LasI Synthase AHL 3-oxo-C12-HSL (AHL) LasI->AHL LasR LasR Receptor AHL->LasR Binds LasR_AHL LasR-AHL Complex AHL->LasR_AHL AHL_ext Extracellular AHLs AHL->AHL_ext Diffusion LasR->LasR_AHL DNA DNA (las/rhl boxes) LasR_AHL->DNA Binds to promoter Virulence_Genes Virulence & Biofilm Genes DNA->Virulence_Genes Activates transcription Phenotype Virulence Factor Production & Biofilm Formation Virulence_Genes->Phenotype Leads to AHL_ext->AHL Diffusion (High Density)

Figure 2: AHL-Based Quorum Sensing Pathway.

Yeast_Pheromone_Signaling cluster_cell Yeast Cell (S. cerevisiae, MATa) Pheromone α-factor Receptor Ste2p (GPCR) Pheromone->Receptor Binds G_protein G Protein Receptor->G_protein Activates MAPK_cascade MAP Kinase Cascade (Ste11, Ste7, Fus3) G_protein->MAPK_cascade Activates Ste12 Ste12 Transcription Factor MAPK_cascade->Ste12 Activates Mating_Genes Mating-specific Genes Ste12->Mating_Genes Activates transcription Phenotype Cell Cycle Arrest (G1) Shmoo Formation Cell Fusion Mating_Genes->Phenotype Leads to Pheromone_ext Extracellular α-factor Pheromone_ext->Pheromone

Figure 3: Yeast Pheromone Signaling Pathway.

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies for studying each of the discussed signaling systems.

This compound Extraction and Bioassay

This protocol describes a general method for extracting this compound from fungal cultures and assessing its biological activity.

I. Extraction and Purification:

  • Culture: Grow mated cultures of a this compound-producing fungus (e.g., Blakeslea trispora) in a suitable liquid or on a solid medium.

  • Extraction:

    • For liquid cultures, acidify the culture filtrate to approximately pH 2.5 with HCl and extract with an equal volume of an organic solvent like ethyl acetate (B1210297) or chloroform.

    • For solid cultures, homogenize the mycelium and agar (B569324) and extract with an organic solvent.

  • Purification:

    • Concentrate the organic extract under reduced pressure.

    • Perform preparative Thin Layer Chromatography (TLC) on silica (B1680970) gel plates using a solvent system such as chloroform-methanol (9:1 v/v).

    • Identify the this compound band under UV light (it will absorb UV) and scrape the corresponding silica from the plate.

    • Elute the this compound from the silica with a polar solvent like methanol (B129727).

  • Quantification:

    • Evaporate the solvent and redissolve the purified this compound in a known volume of ethanol.

    • Determine the concentration spectrophotometrically by measuring the absorbance at its λmax (approximately 320-325 nm) and using a known extinction coefficient.

II. Mucor Bioassay for Zygophore Induction:

  • Prepare Tester Strain: Inoculate a plate of a suitable nutrient agar with the (-) mating type of Mucor mucedo.

  • Application of Test Compound: Apply a small amount of the purified this compound solution (or the extract to be tested) to a sterile paper disc and place it on the agar surface near the growing edge of the Mucor mycelium.

  • Incubation: Incubate the plate in the dark at room temperature for 24-48 hours.

  • Observation: Examine the mycelium around the paper disc under a dissecting microscope for the formation of zygophores, which are specialized hyphae that appear as swollen, aerial structures. The density of zygophore formation provides a semi-quantitative measure of the biological activity of the this compound.[4]

AHL Extraction and Quantification by HPLC-MS

This protocol outlines a standard procedure for the extraction and quantitative analysis of N-Acyl-Homoserine Lactones from bacterial cultures.

I. Extraction:

  • Culture: Grow the bacterial strain of interest (e.g., Pseudomonas aeruginosa) in a suitable liquid medium to the desired cell density.

  • Supernatant Collection: Centrifuge the culture to pellet the cells and collect the supernatant.

  • Liquid-Liquid Extraction:

    • Acidify the supernatant to approximately pH 3 with an acid like HCl.

    • Extract the supernatant twice with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.

    • Pool the organic phases.

  • Drying and Concentration:

    • Dry the pooled organic phase over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator.

    • Reconstitute the dried extract in a small, known volume of a suitable solvent for HPLC-MS analysis (e.g., methanol or acetonitrile).

II. HPLC-MS/MS Analysis:

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol.

    • Injection: Inject a known volume of the reconstituted extract.

  • Mass Spectrometry Detection:

    • Ionization: Use electrospray ionization (ESI) in the positive ion mode.

    • Detection Mode: Employ Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves selecting the precursor ion (the [M+H]+ of the AHL) and a specific product ion (often m/z 102, corresponding to the lactone ring).

  • Quantification:

    • Prepare a standard curve using synthetic AHL standards of known concentrations.

    • Analyze the samples and quantify the AHLs by comparing their peak areas to the standard curve.

Yeast Pheromone Response (Halo) Assay

This bioassay is a classic method to assess the biological activity of yeast mating pheromones by observing growth inhibition.

  • Prepare a Lawn of Cells:

    • Grow a culture of the MATa tester strain of Saccharomyces cerevisiae to saturation in a suitable liquid medium (e.g., YPD).

    • Mix a small aliquot of the saturated culture with molten, cooled (to ~45-50°C) top agar (a low-concentration agar solution).

    • Pour the top agar mixture onto a pre-warmed plate of solid growth medium to create a uniform lawn of yeast cells.

  • Apply Pheromone:

    • Place sterile paper filter discs onto the surface of the solidified top agar.

    • Pipette a small, known volume of the α-factor solution (of varying concentrations) onto each disc.

  • Incubation: Incubate the plates at 30°C for 1-2 days.

  • Observation and Measurement:

    • The α-factor will diffuse from the discs into the agar, causing the MATa cells to arrest their growth in the G1 phase of the cell cycle.

    • This growth inhibition will result in a clear zone, or "halo," around the filter disc.

    • The diameter of the halo is proportional to the concentration and activity of the pheromone. Measure the diameter of the zones of growth inhibition to quantify the response.

Conclusion

The comparative analysis of this compound signaling, AHL-based quorum sensing, and yeast pheromone signaling reveals a remarkable diversity in the molecular mechanisms that microbes have evolved for cell-to-cell communication. While all three systems enable populations of microorganisms to coordinate their behavior, they differ significantly in the nature of their signaling molecules, the complexity of their biosynthesis, and the architecture of their signal transduction pathways.

This compound signaling in Zygomycetes represents a unique example of cooperative biosynthesis, where two different mating types contribute precursors to synthesize the final signaling molecule. This system highlights a sophisticated mechanism for sexual reproduction in fungi. In contrast, bacterial quorum sensing, exemplified by the AHL system in P. aeruginosa, is a population density-dependent regulatory network that controls virulence and social behaviors like biofilm formation. The yeast pheromone signaling pathway, a well-studied model for eukaryotic signal transduction, utilizes peptide pheromones and a conserved G-protein coupled receptor and MAP kinase cascade to orchestrate the intricate process of mating.

For researchers in drug development, understanding the specificities of these pathways offers opportunities for targeted interventions. The unique enzymes in the this compound and AHL biosynthesis pathways, for instance, could be targets for novel antifungal and antibacterial agents, respectively. Similarly, interfering with receptor-ligand interactions or downstream signaling components in the yeast pheromone pathway could provide strategies for controlling fungal populations. Further research, particularly into the quantitative aspects of this compound signaling and the identification of its receptor, will undoubtedly unveil new insights into the evolution and function of microbial communication and open new avenues for therapeutic innovation.

References

Safety Operating Guide

Prudent Disposal of Trisporic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Trisporic acid, a C-18 terpenoid compound involved in fungal pheromonal signaling, requires careful handling and disposal. In the absence of a specific Safety Data Sheet (SDS) detailing its ecotoxicity and hazardous characteristics, a precautionary approach is mandated. Therefore, this compound waste should be managed as hazardous chemical waste.

Standard Operating Procedure for this compound Disposal

Adherence to the following step-by-step procedure ensures the safe and compliant disposal of this compound and its associated contaminated materials.

1. Waste Identification and Segregation:

  • Treat all this compound, including pure forms, solutions, and contaminated labware (e.g., pipette tips, gloves, flasks), as hazardous waste.

  • Segregate this compound waste from other waste streams at the point of generation. Do not mix it with non-hazardous trash or other chemical waste unless compatibility has been verified.

2. Containerization:

  • Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (B3416737) (HDPE) container is generally suitable for organic acid waste.

  • The container must be in good condition with a secure, tight-fitting lid.

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound Waste"

    • The primary hazard(s) (e.g., "Caution: Chemical Waste, Handle with Care").

    • The date when the first waste was added to the container.

    • The name of the principal investigator or laboratory supervisor.

4. Accumulation and Storage:

  • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be under the control of the laboratory personnel and located at or near the point of waste generation.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in the SAA.

5. Disposal Request and Pickup:

  • Once the waste container is full, or if waste generation is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) office.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Do not dispose of this compound down the sanitary sewer or in the regular trash.

6. Spills and Decontamination:

  • In the event of a spill, consult your laboratory's chemical spill response procedure.

  • Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial absorbent pad).

  • Collect the contaminated absorbent material and place it in the hazardous waste container for this compound.

  • Decontaminate the spill area according to your laboratory's established protocols.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.

TrisporicAcidDisposal Start Generate Trisporic Acid Waste IsHazardous Is the waste considered hazardous? Start->IsHazardous TreatAsHazardous Treat as Hazardous Waste (Precautionary Principle) IsHazardous->TreatAsHazardous Yes/Uncertain Segregate Segregate Waste TreatAsHazardous->Segregate Containerize Use Labeled, Compatible Container Segregate->Containerize Store Store in Satellite Accumulation Area Containerize->Store RequestPickup Request EHS Pickup Store->RequestPickup

Caption: Decision workflow for the proper disposal of this compound waste.

Comprehensive Safety and Handling Guide for Trisporic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Trisporic acid was not located during the information gathering process. The following guidance is based on the general safety protocols for handling carboxylic acids and other hazardous chemicals. It is imperative to treat this compound as a potentially hazardous substance and to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is crucial for maintaining a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound, as a carboxylic acid, should be handled with care as it may be corrosive and cause irritation to the skin, eyes, and respiratory tract.[1] The following personal protective equipment is mandatory when handling this compound.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. For prolonged contact, consider double-gloving.
Eyes & Face Safety goggles and face shieldUse indirectly vented, splash-proof safety goggles that provide a complete seal around the eyes. A full-face shield should be worn over the goggles to protect against splashes.
Body Laboratory coatA long-sleeved, chemical-resistant lab coat is required. Ensure it is fully buttoned.
Respiratory Dust mask or respiratorWhen handling this compound in powdered form, a dust mask or a respirator with an appropriate cartridge should be used to prevent inhalation. All work with powdered this compound should be conducted in a certified chemical fume hood.[1]

Safe Handling and Operational Plan

All manipulations involving this compound should be performed within a certified chemical fume hood to minimize the risk of inhalation.[1] A designated work area should be established, and access should be restricted to authorized personnel.

Experimental Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handling_weigh Weigh this compound in Fume Hood prep_materials->handling_weigh Proceed to Handling handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_reaction Perform Experimental Procedure handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handling_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Collect Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_neutralize Neutralize Acidic Waste cleanup_waste->cleanup_neutralize cleanup_dispose Dispose of Waste via EHS cleanup_neutralize->cleanup_dispose

Caption: Workflow for the safe handling of this compound.

First Aid Measures

In the event of exposure to this compound, immediate action is critical.

Table 2: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Procedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[3] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, have them rinse their mouth with water and drink one to two glasses of water.[4] Seek immediate medical attention.

Spill and Disposal Plan

Spill Response:

In the case of a small spill within a chemical fume hood, it can be managed by trained laboratory personnel.

  • Alert others in the immediate vicinity.

  • Ensure proper PPE is worn before addressing the spill.

  • Contain the spill using an appropriate absorbent material.

  • Neutralize the acid by slowly applying a weak base such as sodium bicarbonate until the effervescence ceases.

  • Collect the neutralized material into a designated hazardous waste container.

  • Decontaminate the area with a suitable cleaning agent.

For large spills or spills outside of a fume hood, evacuate the area and contact your institution's EHS department immediately.

Waste Disposal:

All waste containing this compound must be treated as hazardous waste.

  • Collect all liquid and solid waste in a clearly labeled, sealed, and chemical-resistant container.

  • Neutralize aqueous acidic waste by slowly adding a dilute solution of a base (e.g., sodium bicarbonate or sodium hydroxide) while stirring in a well-ventilated area, preferably in an ice bath to control any exothermic reaction.[5]

  • Monitor the pH using pH paper or a pH meter until it is between 6.0 and 8.0.

  • Dispose of the neutralized waste and any contaminated materials through your institution's hazardous waste management program. Do not pour down the drain unless explicitly permitted by local regulations and after proper neutralization.[5]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.